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Core Science & Biosynthesis

Foundational

5-(Bromomethyl)-2,4-dimethyloxazole: Physicochemical Profiling, Synthetic Methodologies, and Applications in Medicinal Chemistry

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In modern drug discovery and agrochemical development, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern drug discovery and agrochemical development, the oxazole ring represents a privileged scaffold, frequently utilized to improve the pharmacokinetic profiles of small molecules. 5-(Bromomethyl)-2,4-dimethyloxazole (CAS: 141567-40-0) serves as a highly versatile, electrophilic building block designed to introduce the 2,4-dimethyloxazole moiety into complex molecular architectures[1].

As an application scientist, I have structured this whitepaper to bridge the gap between theoretical physicochemical properties and bench-level execution. By understanding the electronic causality behind its reactivity, researchers can optimize substitution reactions, minimize side products, and efficiently integrate this compound into high-throughput synthesis pipelines.

Physicochemical and Structural Profiling

The reactivity of 5-(Bromomethyl)-2,4-dimethyloxazole is fundamentally dictated by its structure. The compound features a five-membered aromatic heterocycle containing both nitrogen and oxygen atoms[2]. The bromomethyl group at the 5-position is highly activated due to the adjacent π -system of the oxazole ring, which stabilizes the transition state during nucleophilic attacks.

Quantitative Data Summary
PropertyValue
IUPAC Name 5-(bromomethyl)-2,4-dimethyl-1,3-oxazole
CAS Registry Number 141567-40-0[3]
Molecular Formula C₆H₈BrNO[3]
Molecular Weight 190.04 g/mol [2]
Appearance Colorless to pale yellow liquid or solid[4]
Solubility Soluble in dichloromethane (DCM), ethanol, and ethyl acetate; poorly soluble in water[4]
Stability Generally stable under inert conditions; moisture and light-sensitive[4]

Causality Note on Stability: The high electrophilicity of the bromomethyl carbon makes it susceptible to slow hydrolysis in the presence of atmospheric moisture, yielding the corresponding alcohol. Therefore, storage under an inert atmosphere (Argon or N₂) at sub-ambient temperatures is strictly required.

Validated Synthetic Methodology: Wohl-Ziegler Bromination

The most robust and industrially scalable method for synthesizing 5-(Bromomethyl)-2,4-dimethyloxazole is the radical bromination of 2,4,5-trimethyloxazole using N-Bromosuccinimide (NBS)[5].

Mechanistic Rationale

The reaction proceeds via a free-radical chain mechanism. Dibenzoyl peroxide (BPO) acts as the radical initiator. Upon thermal activation, BPO undergoes homolytic cleavage. NBS is utilized because it provides a low, steady-state concentration of molecular bromine ( Br2​ ), which strongly favors radical substitution at the activated 5-methyl position over electrophilic addition to the ring[6]. The resulting carbon-centered radical at the 5-position is highly stabilized by resonance from the adjacent oxygen atom and the conjugated double bonds of the oxazole ring.

Experimental Protocol

This protocol is designed as a self-validating system. The physical state of the byproduct (succinimide) serves as an internal indicator of reaction progress.

Reagents:

  • 2,4,5-Trimethyloxazole (Starting Material)

  • N-Bromosuccinimide (NBS) - 1.05 equivalents[5]

  • Dibenzoyl Peroxide (BPO) - 0.05 equivalents (Catalyst)[5]

  • Anhydrous Tetrachloromethane (CCl₄) or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Initialization: In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2,4,5-trimethyloxazole in anhydrous CCl₄. (Causality: CCl₄ is transparent to radicals and lacks abstractable hydrogens, preventing solvent-derived side reactions).

  • Reagent Addition: Add 1.05 equivalents of NBS and 0.05 equivalents of BPO to the solution[5].

  • Thermal Activation: Heat the mixture to reflux (approx. 76°C) under a nitrogen atmosphere for 1 to 2 hours[5].

  • Monitoring: Track the reaction via TLC (Hexanes/EtOAc). The reaction is complete when the starting material is consumed.

  • Workup & Precipitation: Cool the reaction mixture to 0°C in an ice bath. (Causality: The byproduct, succinimide, is highly insoluble in cold non-polar solvents and will precipitate out of solution, providing a visual cue of successful bromination).

  • Filtration: Filter the cold mixture through a Celite pad to remove the solid succinimide. Wash the filter cake with a small volume of cold solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography to yield the target product as a pale yellow liquid/solid[4].

SynthesisWorkflow SM 2,4,5-Trimethyloxazole (Starting Material) Reaction Thermal Reflux (76°C) Radical Initiation SM->Reaction Reagents NBS (1.05 eq) BPO (Catalyst) Reagents->Reaction Solvent Anhydrous Solvent (CCl4 or DCM) Solvent->Reaction Workup Cool to 0°C & Filter Succinimide Reaction->Workup Homolytic Cleavage Product 5-(Bromomethyl)-2,4-dimethyloxazole (Target Product) Workup->Product Purification

Figure 1: Wohl-Ziegler radical bromination workflow for synthesizing the target oxazole.

Chemical Reactivity & Downstream Applications

The primary utility of 5-(Bromomethyl)-2,4-dimethyloxazole lies in its capacity to undergo bimolecular nucleophilic substitution ( SN​2 ) reactions[7]. Because the bromomethyl carbon is sterically unhindered and electronically activated, it reacts rapidly with a wide array of nucleophiles.

Key Reaction Pathways in Drug Design
  • Amination (Primary/Secondary Amines): Yields 5-(aminomethyl) derivatives. These are critical pharmacophores in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators[7].

  • Azidation (Sodium Azide): Displacement of the bromide by an azide ion ( N3−​ ) yields an azidomethyl derivative, a vital precursor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry[7].

  • Thiolation (Thiols): Reaction with sulfur nucleophiles produces thioethers, often utilized in the synthesis of biochemical probes and enzyme mechanism studies[4].

SN2Pathways Core 5-(Bromomethyl)- 2,4-dimethyloxazole Nuc1 Primary/Secondary Amines Core->Nuc1 SN2 Nuc2 Sodium Azide (NaN3) Core->Nuc2 SN2 Nuc3 Thiols (R-SH) Core->Nuc3 SN2 Prod1 5-(Aminomethyl) Derivatives Nuc1->Prod1 SN2 Prod2 5-(Azidomethyl) Derivatives Nuc2->Prod2 SN2 Prod3 5-(Thiomethyl) Derivatives Nuc3->Prod3 SN2

Figure 2: Nucleophilic substitution (SN2) pathways for downstream functionalization.

Application Causality

Why choose this specific oxazole derivative? The inclusion of the 2,4-dimethyl groups provides steric shielding to the oxazole core, preventing unwanted ring-opening side reactions during harsh downstream coupling steps. Furthermore, the oxazole ring acts as a bioisostere for amides and esters in medicinal chemistry, improving the metabolic stability and cell permeability of the final drug candidate.

References

  • LookChem Database. "Cas 128-08-5, Succinbromimide: Reaction Conditions and Yields." LookChem. Available at:[Link]

Sources

Exploratory

Mechanistic Profiling of 5-(Bromomethyl)-2,4-dimethyloxazole Derivatives: From Chemical Alkylation to Targeted Pharmacological Inhibition

Executive Summary In modern medicinal chemistry, the strategic incorporation of specific heterocyclic pharmacophores can drastically alter a drug candidate's binding affinity, metabolic stability, and target selectivity....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of specific heterocyclic pharmacophores can drastically alter a drug candidate's binding affinity, metabolic stability, and target selectivity. 5-(Bromomethyl)-2,4-dimethyloxazole is a highly versatile electrophilic building block utilized extensively to append the 2,4-dimethyloxazole moiety into complex molecular architectures.

This technical whitepaper elucidates the dual-layered mechanism of action (MoA) of its derivatives. First, we explore the fundamental chemical reactivity—specifically the SN​2 alkylation mechanics—that enables their synthesis. Second, we dissect the targeted pharmacological mechanisms that these derivatives exert in biological systems, ranging from mitochondrial protease (LONP1) inhibition in oncology to neuroprotective MAGL modulation.

Chemical Mechanics: The SN​2 Alkylation Paradigm

The core synthetic utility of 5-(Bromomethyl)-2,4-dimethyloxazole lies in its highly reactive bromomethyl group positioned at the C5 of the oxazole ring. The mechanism of action at the synthetic level is governed by a1[1].

Causality in Reactivity: The oxazole ring is an electron-rich heteroaromatic system. However, the electronegativity of the oxygen and nitrogen atoms creates an asymmetric electron density distribution. The C5 position is particularly activated. When a nucleophile (such as a primary amine, thiol, or alcohol) approaches the carbon bonded to the bromine atom, the transition state is stabilized by the adjacent oxazole π -system (resembling benzylic activation). The bromide ion acts as an excellent leaving group, resulting in the formation of a stable alkylated derivative that retains the intact oxazole ring[1].

SN2_Mechanism Nuc Nucleophile (e.g., R-NH2, R-SH) TS Transition State [Nuc···CH2···Br]‡ Nuc->TS Nucleophilic Attack SM 5-(Bromomethyl)- 2,4-dimethyloxazole SM->TS Prod Alkylated Derivative (Active Pharmacophore) TS->Prod Bromide Leaving Group

Figure 1: SN​2 nucleophilic substitution mechanism of 5-(Bromomethyl)-2,4-dimethyloxazole.

Pharmacophoric Utility of the 2,4-Dimethyloxazole Core

Once integrated into a drug candidate via the aforementioned alkylation, the 2,4-dimethyloxazole moiety is not merely a passive structural spacer; it actively participates in target engagement:

  • Hydrogen Bonding: The sp2 -hybridized nitrogen of the oxazole ring serves as a potent, directional hydrogen bond acceptor, interacting with backbone amides or side-chain donors in target protein binding pockets.

  • Steric and Hydrophobic Fit: The methyl groups at the C2 and C4 positions provide critical steric bulk. This restricts the rotational degrees of freedom of adjacent bonds, locking the molecule into a bioactive conformation and increasing binding entropy.

  • Metabolic Stability: Compared to highly lipophilic phenyl rings, the oxazole heterocycle lowers the overall logP of the molecule, improving aqueous solubility and reducing susceptibility to rapid oxidative metabolism by hepatic cytochrome P450 enzymes.

Biological Mechanisms of Action (Targeted Inhibition)

Derivatives synthesized from 5-(Bromomethyl)-2,4-dimethyloxazole exhibit diverse and potent biological mechanisms of action depending on the appended nucleophilic scaffold.

LONP1 Protease Inhibition (Oncology)

LONP1 is an AAA+ mitochondrial protease responsible for degrading misfolded or oxidatively damaged proteins. It is frequently upregulated in cancer cells to manage the stress of rapid proliferation. Boronic acid and amide derivatives containing the 2,4-dimethyloxazole-5-methyl moiety act as potent,.

Mechanism: The oxazole derivative competitively binds to the active site of LONP1. The 2,4-dimethyloxazole group occupies a specific hydrophobic sub-pocket, anchored by hydrogen bonding from the oxazole nitrogen. Inhibition of LONP1 disrupts mitochondrial proteostasis, leading to a lethal accumulation of misfolded proteins and triggering apoptosis in cancer cells.

LONP1_Pathway Drug 2,4-Dimethyloxazole Derivative LONP1 LONP1 Protease (Mitochondrial) Drug->LONP1 Competitive Inhibition Proteostasis Mitochondrial Proteostasis Drug->Proteostasis Disrupts Homeostasis LONP1->Proteostasis Maintains (Healthy State) Proliferation Tumor Proliferation & Survival LONP1->Proliferation Promotes (Oncogenic) Apoptosis Cancer Cell Apoptosis Proteostasis->Apoptosis Misfolded Protein Accumulation

Figure 2: Pharmacological mechanism of LONP1 inhibition by 2,4-dimethyloxazole derivatives.

MAGL Inhibition (Neuroprotection)

Monoacylglycerol lipase (MAGL) is a critical enzyme in the degradation of endocannabinoids (e.g., 2-arachidonoylglycerol) in the brain. 2,4-Dimethyloxazole derivatives have been patented as highly effective 2[2]. By inhibiting MAGL, these derivatives prevent the breakdown of endocannabinoids, thereby suppressing neuroinflammation and microglial activation—a promising therapeutic strategy for neurodegenerative diseases[2].

Antituberculosis Activity

α -aminoacyl amide derivatives featuring the 2,4-dimethyloxazole substituent have demonstrated potent activity against Mycobacterium tuberculosis (MDR-TB). The oxazole ring enhances the cell wall permeability of the drug, allowing it to reach intracellular mycobacterial targets effectively.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and utilization of 5-(Bromomethyl)-2,4-dimethyloxazole. Every protocol is designed as a self-validating system.

Protocol A: Radical Bromination of 2,4,5-Trimethyloxazole
  • Objective: Synthesize the bromomethyl electrophile.

  • Causality & Rationale: 3 is chosen over elemental bromine to maintain a low, steady-state concentration of bromine radicals, strictly preventing over-bromination (e.g., dibromomethyl formation)[3]. Dibenzoyl peroxide acts as the radical initiator.

  • Initiation: Dissolve 2,4,5-trimethyloxazole (1.0 eq) and NBS (1.05 eq) in anhydrous carbon tetrachloride ( CCl4​ ) or a greener alternative like trifluorotoluene[3].

  • Catalysis: Add a catalytic amount of dibenzoyl peroxide (0.05 eq).

  • Propagation: Reflux the mixture for 1-2 hours under an inert argon atmosphere. The thermal homolysis of the peroxide initiates the radical chain reaction, selectively abstracting the C5-methyl hydrogen due to the stabilization of the resulting radical by the oxazole ring.

  • Self-Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the starting material spot disappears. Filter the succinimide byproduct (which floats to the surface upon cooling) and concentrate the filtrate.

Protocol B: SN​2 Derivatization (Amine Alkylation)
  • Objective: Attach the active 2,4-dimethyloxazole pharmacophore to a target amine.

  • Causality & Rationale: Potassium carbonate is used as a heterogeneous base to scavenge hydrobromic acid without hydrolyzing the bromomethyl starting material.

  • Preparation: Dissolve the target primary amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate ( K2​CO3​ , 2.0 eq) as a mild, insoluble base.

  • Alkylation: Dropwise add 5-(Bromomethyl)-2,4-dimethyloxazole (1.1 eq) at 0°C to minimize elimination (E2) side reactions.

  • Self-Validation: LC-MS analysis of the reaction aliquot must reveal the exact mass of the SN​2 product [M+H]+ and the complete absence of the brominated starting material (characterized by its distinct m/z∼215/217 isotopic pattern)[1].

Quantitative Data & Profiling

The following tables summarize the synthetic efficiency and biological profiling of these derivatives.

Table 1: Synthetic Optimization of 5-(Bromomethyl)-2,4-dimethyloxazole

Reagent SystemSolventTemp (°C)Time (h)Yield (%)Purity (LC-MS)
NBS / Dibenzoyl Peroxide CCl4​ 76 (Reflux)1.0>95%>98%
NBS / AIBNTrifluorotoluene852.588%95%
Br2​ / UV LightDCM254.065%<80% (Over-bromination)

Table 2: Biological Activity of 2,4-Dimethyloxazole Derivatives

TargetDerivative TypePrimary IndicationPotency MetricReference
LONP1 ProteaseBoronic Acid PeptideOncology (Multiple Myeloma) IC50​<50 nM
MAGLHexahydropyrido-oxazineNeuroinflammation / Pain IC50​<10 nM[2]
M. tuberculosis α -Aminoacyl AmideMDR-TuberculosisMIC = 2.5 µM

References

  • [1] EvitaChem. "Buy 5-(Bromomethyl)-2,4-dimethyloxazole (EVT-8798150)". Source: EvitaChem. 1

  • [3] LookChem. "Cas 128-08-5,Succinbromimide". Source: LookChem. 3

  • ACS Publications. "Structure-Based Design of Selective LONP1 Inhibitors for Probing In Vitro Biology". Source: ACS.

  • Google Patents. "WO2023107487A1 - Lonp1 inhibitor compounds, uses and methods". Source: Google Patents.

  • Open Research@CSIR-NIScPR. "Antituberculosis activity of α-aminoacyl amide derivatives". Source: CSIR-NIScPR.

  • [2] European Patent Office. "4,4A,5,7,8,8A-HEXAPYRIDO[4,3-B][1,4]OXAZIN-3-ONE COMPOUNDS AS MAGL INHIBITORS". Source: Googleapis.com. 2

Sources

Foundational

The Strategic Role of 5-(Bromomethyl)-2,4-dimethyloxazole in Modern Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The oxazole ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in a wide arra...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazole ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in a wide array of molecules with significant biological activity.[1][2][3] These five-membered heterocycles, containing both nitrogen and oxygen, are adept at participating in various non-covalent interactions, enabling them to bind effectively with a spectrum of biological targets like enzymes and receptors.[1][2] Within this important class of compounds, 5-(bromomethyl)-2,4-dimethyloxazole emerges as a highly versatile and reactive building block, empowering chemists to construct complex molecular architectures for drug discovery and materials science.

This guide provides an in-depth exploration of 5-(bromomethyl)-2,4-dimethyloxazole as a key reagent in heterocyclic synthesis. We will dissect its core reactivity, provide field-proven experimental protocols for key transformations, and illustrate its strategic application in the synthesis of advanced molecular structures.

Molecular Profile and Core Reactivity

5-(Bromomethyl)-2,4-dimethyloxazole is characterized by an oxazole core substituted with two methyl groups at the C2 and C4 positions and, crucially, a bromomethyl group at the C5 position. The synthetic utility of this compound is overwhelmingly dictated by the reactivity of the C5 bromomethyl moiety.

Causality of Reactivity: The bromine atom is an excellent leaving group, and the adjacent methylene (–CH₂–) group is activated, analogous to a benzylic position. This makes the carbon atom of the methylene group highly electrophilic and susceptible to attack by a wide range of nucleophiles. The primary mechanism of action is a bimolecular nucleophilic substitution (SN2) reaction, where an incoming nucleophile displaces the bromide ion.

Caption: General SN2 mechanism for nucleophilic substitution at the bromomethyl group.

This fundamental reactivity allows for the facile formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, making it an indispensable tool for molecular elaboration.

Synthesis of the Reagent: A Protocol

The reliable synthesis of 5-(bromomethyl)-2,4-dimethyloxazole is critical for its application. The most common and effective method is the regioselective free-radical bromination of 2,4,5-trimethyloxazole.

Expertise & Rationale: The 5-methyl group is preferentially halogenated over the other methyl groups. This regioselectivity arises from the enhanced stability of the radical intermediate formed at the C5-methyl position. The adjacent oxygen and nitrogen heteroatoms of the oxazole ring can help stabilize the radical through resonance, making this position more susceptible to radical abstraction than the methyl groups at C2 or C4. N-Bromosuccinimide (NBS) is the preferred brominating agent as it provides a low, steady concentration of bromine radicals, minimizing side reactions.

Experimental Protocol: Synthesis of 5-(Bromomethyl)-2,4-dimethyloxazole

Objective: To synthesize 5-(bromomethyl)-2,4-dimethyloxazole via radical bromination of 2,4,5-trimethyloxazole.

Materials:

  • 2,4,5-trimethyloxazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (0.05 eq)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (anhydrous)

  • Standard glassware for reflux, magnetic stirrer, heating mantle

  • Work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,4,5-trimethyloxazole (1.0 eq) in anhydrous CCl₄.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and the radical initiator AIBN (0.05 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. The reaction can also be initiated photochemically using a UV lamp.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by silica gel column chromatography to yield the pure product.

Data Summary:

ReagentMolar Eq.Typical SolventTemperatureYield RangeReference
NBS / AIBN1.05 / 0.05CCl₄ or CH₃CNReflux (60-80°C)60-75%
Br₂1.0 - 1.2Dichloromethane0-5°C45-60%
Key Transformations in Heterocyclic Synthesis

The true value of 5-(bromomethyl)-2,4-dimethyloxazole is demonstrated by its utility in forming new chemical bonds to construct more elaborate heterocyclic systems.

The reaction with nitrogen nucleophiles is a robust method for introducing amine functionalities, which are crucial for modulating the pharmacological properties of a molecule, such as solubility and receptor binding.

Causality: Primary and secondary amines, as well as nitrogen-containing heterocycles (e.g., imidazole, piperidine), are excellent nucleophiles that readily attack the electrophilic methylene carbon, displacing the bromide.[4] The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HBr byproduct.

CN_Bond_Formation start 5-(Bromomethyl)-2,4-dimethyloxazole R₂NH (Amine) Base (e.g., K₂CO₃) Solvent (e.g., DMF) process Heat (e.g., 90°C) start->process product 5-((R₂N)-methyl)-2,4-dimethyloxazole H-Base⁺ Br⁻ process->product

Caption: Workflow for C-N bond formation via N-alkylation.

Experimental Protocol: General N-Alkylation of an Amine

Objective: To synthesize a 2-substituted 1-methyl-4,5-dicyanoimidazole derivative, adaptable for the oxazole analog.

Materials:

  • 5-(Bromomethyl)-2,4-dimethyloxazole (1.0 eq)

  • Desired amine (e.g., piperidine, morpholine) (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.0 eq)

  • Dimethylformamide (DMF)

  • Standard reaction and work-up equipment

Procedure:

  • Setup: In a round-bottom flask under a nitrogen atmosphere, charge equimolar amounts of 5-(bromomethyl)-2,4-dimethyloxazole, the desired amine, and K₂CO₃ in DMF.[4]

  • Reaction: Heat the reaction mixture to 90°C for 8-24 hours.[4]

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into brine and extract with ethyl acetate.[4]

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product via silica gel chromatography to obtain the desired N-alkylated product.[4]

Similar to amines, alcohols, phenols, and thiols serve as effective nucleophiles for substitution reactions with 5-(bromomethyl)-2,4-dimethyloxazole. These reactions are fundamental for creating ether and thioether linkages, which are prevalent in many bioactive molecules.[5]

Trustworthiness of Protocol: The protocol for O-alkylation is a well-established, self-validating system. The formation of the phenoxide or alkoxide in situ with a base like K₂CO₃ creates a potent nucleophile. The reaction progress is easily monitored by TLC, and the work-up procedure effectively separates the product from inorganic salts and starting materials.

Experimental Protocol: General O-Alkylation of a Phenol

Objective: To synthesize an aryl ether derivative.

Materials:

  • Substituted Phenol (1.0 eq)

  • 5-(Bromomethyl)-2,4-dimethyloxazole (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetone or DMF

  • Standard reaction and work-up equipment

Procedure:

  • Setup: To a solution of the substituted phenol in acetone or DMF, add potassium carbonate.[5]

  • Activation: Stir the mixture at room temperature for 20-30 minutes to form the phenoxide salt.[5]

  • Alkylation: Add 5-(bromomethyl)-2,4-dimethyloxazole to the mixture.[5]

  • Reaction: Heat the reaction to reflux (for acetone) or 60-80°C (for DMF) until completion as monitored by TLC.[5]

  • Work-up:

    • Cool the reaction and remove the solvent under reduced pressure.[5]

    • Add water to the residue and extract with ethyl acetate.[5]

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Case Study: A Building Block for Potent Bioactive Molecules

While specific examples naming 5-(bromomethyl)-2,4-dimethyloxazole can be proprietary, its structural analogs, such as other bromomethyl-substituted heterocycles, are widely documented in the synthesis of potent therapeutic agents. For instance, bromomethyl-substituted thiophenes undergo Suzuki cross-coupling reactions to create derivatives with antithrombotic activity.[6] Similarly, 2-bromomethyl-4,5-diphenyloxazole is a key intermediate for synthesizing anticancer agents that function by inhibiting tubulin polymerization.[7]

The synthetic pathways used for these analogs are directly applicable to 5-(bromomethyl)-2,4-dimethyloxazole, validating its role as a precursor for generating diverse chemical libraries for biological screening and the development of novel therapeutic agents.[7]

Conclusion

5-(Bromomethyl)-2,4-dimethyloxazole is a powerful and versatile electrophilic building block in the synthetic chemist's toolbox. Its well-defined reactivity, centered on the SN2 displacement of the bromide, provides a reliable and efficient pathway for forming C-N, C-O, and C-S bonds. This capability allows for the strategic incorporation of the 2,4-dimethyloxazole scaffold into larger, more complex molecules, making it an invaluable intermediate in the quest for novel pharmaceuticals and advanced functional materials. The robust and reproducible protocols associated with its use underscore its importance for researchers, scientists, and drug development professionals.

References

  • EvitaChem. (n.d.). Buy 5-(Bromomethyl)-2,4-dimethyloxazole (EVT-8798150).
  • Zheng, X., & Liu, W. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. Available at: [Link]

  • Zheng, X., & Liu, W. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.
  • Sha, C. K., & Huang, S. J. (2021). Oxazole Synthesis by Sequential Asmic-Ester Condensations and Sulfanyl–Lithium Exchange–Trapping. Organic Letters, 23(5), 1833-1837. Available at: [Link]

  • Saini, M. S., et al. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Conference Proceedings, 2688(1), 020013. Available at: [Link]

  • Watson, W. (2017). Oxazole Synthesis from Acetylenes and Nitriles. Scientific Update. Available at: [Link]

  • N/A. (n.d.). Synthesis of 5-Bromomethylisoxazoles and Their Reactions with Secondary Amines. ResearchGate. Available at: [Link]

  • Shaheen, M., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molecules, 27(18), 5834. Available at: [Link]

  • N/A. (2015). A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Topical Collection: Heterocycle Reactions. Molbank. Available at: [Link]

  • N/A. (1989). Reaction of l-methyl-2-bromo-4,5-dicyanoimidazole. Heterocycles, 29(7). Available at: [Link]

  • Ali, A., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 10, 4. Available at: [Link]

Sources

Exploratory

Reactivity and Synthetic Utility of the Bromomethyl Group in 5-(Bromomethyl)-2,4-dimethyloxazole: A Comprehensive Technical Guide

Executive Summary The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Among these, oxazoles bearing halomethyl groups—specifically 5-(bromomethyl)-2,4-dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Among these, oxazoles bearing halomethyl groups—specifically 5-(bromomethyl)-2,4-dimethyloxazole—serve as highly reactive and versatile electrophilic intermediates 1. This whitepaper provides an in-depth mechanistic analysis and a practical, self-validating laboratory guide for leveraging the reactivity of the bromomethyl group in 2,4-dimethyloxazole derivatives.

Mechanistic Profiling of Bromomethyl Reactivity

The synthetic utility of 5-(bromomethyl)-2,4-dimethyloxazole is fundamentally driven by the exceptional electrophilicity of its bromomethyl carbon.

Causality of Reactivity: The oxazole core is an electron-withdrawing heteroaromatic system. The sp²-hybridized nitrogen and oxygen atoms exert a strong inductive pull, significantly increasing the partial positive charge ( δ+ ) on the adjacent C5-methylene carbon . Concurrently, the bromide ion serves as an excellent leaving group due to its large, polarizable electron cloud and relatively weak C–Br bond.

The methyl groups at the 2- and 4-positions play a critical dual role. Inductively, they provide slight electron density that stabilizes the electron-deficient transition state during substitution. Sterically, while they add bulk to the ring, the C5-bromomethyl group remains highly accessible, overwhelmingly favoring bimolecular nucleophilic substitution (S N​ 2) pathways over unimolecular (S N​

  • or elimination mechanisms 1.

    SN2_Mechanism Nuc Nucleophile (Amine/Thiol/Carbanion) TS Pentacoordinate Transition State (S_N2) Nuc->TS Nucleophilic Attack Elec Electrophile 5-(Bromomethyl)-2,4-dimethyloxazole Elec->TS C-Br Bond Lengthening Prod Substituted Oxazole Derivative TS->Prod Bond Formation LG Leaving Group (Bromide Ion) TS->LG Bond Cleavage

    Mechanistic pathway of bimolecular nucleophilic substitution (S_N2) on the bromomethyl group.

Quantitative Data on Substitution Reactions

The reactivity of the bromomethyl group allows for the facile introduction of various nucleophiles, including amines, thiols, azides, and stabilized carbanions. The table below summarizes typical reaction conditions and yields, demonstrating the scaffold's versatility 23.

Nucleophile TypeReagent / ReactantSolvent & CatalystTemp / TimeYield (%)Product Class
Carbanion (C-Alkylation) Diethyl malonate, NaHDMF or THF0 °C to RT, 4 h85 - 90%Substituted Malonate
Azide (N-Alkylation) Sodium Azide (NaN₃)Aqueous / AcetoneRT to 50 °C, 1 h89 - 92%Azidomethyl oxazole
Amine (N-Alkylation) Primary/Secondary AminesDichloromethane, DIPEART, 2 - 4 h75 - 85%Aminomethyl oxazole
Thiol (S-Alkylation) Biothiols (e.g., Cysteine)PBS Buffer (pH 7.4)RT, 30 min> 95%Thioether Conjugate

Experimental Protocols

Protocol 1: Synthesis of 5-(Bromomethyl)-2,4-dimethyloxazole via Radical Bromination

To generate the reactive electrophile, 2,4,5-trimethyloxazole undergoes selective radical bromination.

  • Initiation: Dissolve 2,4,5-trimethyloxazole (1.0 equiv) and N-Bromosuccinimide (NBS, 1.05 equiv) in anhydrous carbon tetrachloride (CCl₄) or a greener alternative like trifluorotoluene 4.

  • Catalysis: Add a catalytic amount of dibenzoyl peroxide (DBP, 0.05 equiv).

    • Causality: DBP acts as a radical initiator, homolytically cleaving under heat to generate benzoyloxy radicals. These radicals abstract a bromine atom from NBS to propagate the radical chain specifically at the most reactive methyl group (C5) 4.

  • Reflux: Heat the mixture to reflux for 1-2 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the starting material is entirely consumed.

  • Workup: Cool the reaction to 0 °C to precipitate succinimide. Filter the solid and concentrate the filtrate under reduced pressure to yield the crude bromomethyl oxazole, which can be used directly or purified via vacuum distillation.

Protocol 2: C-Alkylation using Diethyl Malonate (Self-Validating Workflow)

This protocol describes the formation of a new carbon-carbon bond, a critical step in synthesizing complex Active Pharmaceutical Ingredients (APIs) like Oxaprozin analogs 5.

  • Carbanion Generation: In a flame-dried flask under an inert atmosphere (N₂), suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF. Cool to 0 °C. Dropwise add diethyl malonate (1.1 equiv).

    • Causality: Cooling prevents exothermic degradation, while NaH quantitatively deprotonates the acidic α -proton of the malonate to form a stabilized, highly reactive enolate nucleophile.

  • Electrophile Addition: Dissolve 5-(bromomethyl)-2,4-dimethyloxazole (1.0 equiv) in THF and add dropwise to the enolate solution at 0 °C. Allow the mixture to warm to room temperature (RT).

  • Reaction Monitoring (Self-Validation): Track the reaction via TLC (UV active). The complete disappearance of the bromomethyl oxazole spot validates reaction completion (typically 2-4 hours).

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH₄Cl to neutralize excess base. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Causality: NH₄Cl provides a mild proton source that halts the reaction safely without hydrolyzing the sensitive ester groups.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to isolate the pure C-alkylated product.

Exp_Workflow Step1 1. Carbanion Generation (NaH + Diethyl Malonate) Step2 2. Electrophile Addition (Dropwise, 0°C to RT) Step1->Step2 Step3 3. Reaction Monitoring (TLC Tracking) Step2->Step3 Step4 4. Quenching & Extraction (Aqueous Workup) Step3->Step4 Upon completion Step5 5. Purification (Column Chromatography) Step4->Step5

Step-by-step experimental workflow for the C-alkylation of 5-(bromomethyl)-2,4-dimethyloxazole.

Biological and Pharmaceutical Applications

The high reactivity of the bromomethyl group extends beyond basic synthesis into advanced bioconjugation and medicinal chemistry workflows:

  • API Development: The oxazole core is a privileged scaffold. Alkylation of the bromomethyl group is a fundamental step in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and targeted kinase inhibitors 5.

  • Fluorescent Probes: By conjugating the bromomethyl group to specific recognition moieties, researchers develop fluorescent probes capable of sensing changes in the cellular microenvironment, such as detecting biothiols (e.g., glutathione) via rapid S N​ 2 displacement 5.

  • DNA-Encoded Libraries (DELs): Bromomethyl oxazoles are utilized as electrophilic building blocks in DEL synthesis. They react cleanly with DNA-conjugated amines or thiols under mild aqueous conditions to generate vast combinatorial libraries for high-throughput screening 6.

Conclusion

The 5-(bromomethyl)-2,4-dimethyloxazole scaffold exemplifies the power of rationally designed electrophiles in organic synthesis. By understanding the electronic and steric factors governing its S N​ 2 reactivity, researchers can confidently deploy this building block across a spectrum of applications, bridging the gap between fundamental methodology and complex bioconjugation.

References

  • EvitaChem. Buy 5-(Bromomethyl)-2,4-dimethyloxazole (EVT-8798150).
  • Benchchem. 4-(Bromomethyl)-2-methyloxazole.
  • Beilstein Journals. Continuous multistep synthesis of 2-(azidomethyl)oxazoles.
  • EvitaChem. Buy 5-(Bromomethyl)-2-cyclopropyl-1,3-oxazole.
  • LookChem. Cas 128-08-5,Succinbromimide.
  • Benchchem. An In-depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole.
  • Ysciei.

Sources

Foundational

5-(Bromomethyl)-2,4-dimethyloxazole stability in aqueous solutions

An In-Depth Technical Guide to the Aqueous Stability of 5-(Bromomethyl)-2,4-dimethyloxazole Executive Summary 5-(Bromomethyl)-2,4-dimethyloxazole (CAS: 141567-40-0) is a highly reactive, versatile heterocyclic building b...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Aqueous Stability of 5-(Bromomethyl)-2,4-dimethyloxazole

Executive Summary

5-(Bromomethyl)-2,4-dimethyloxazole (CAS: 141567-40-0) is a highly reactive, versatile heterocyclic building block widely utilized in medicinal chemistry and agrochemical synthesis. While its reactivity makes it an excellent electrophile for functionalization, it simultaneously renders the compound highly susceptible to solvolysis. This whitepaper provides a rigorous mechanistic analysis of its aqueous instability, presents a self-validating analytical protocol for kinetic profiling, and outlines field-proven mitigation strategies for handling and synthesis.

Mechanistic Causality of Aqueous Instability

The utility of 5-(Bromomethyl)-2,4-dimethyloxazole stems from the electrophilic nature of its bromomethyl group. However, this structural feature is the exact root of its aqueous instability. As documented in chemical inventory profiles, the compound is highly sensitive to moisture and light (1).

When exposed to aqueous media, water acts as a nucleophile. The electron-donating methyl groups at the 2- and 4-positions increase the electron density of the oxazole ring. This electronic environment stabilizes the transition state during a bimolecular nucleophilic substitution (S_N2) or unimolecular (S_N1) solvolysis. Water displaces the bromide leaving group, resulting in the formation of 5-(hydroxymethyl)-2,4-dimethyloxazole and hydrobromic acid (HBr).

This degradation pathway is auto-catalytic in unbuffered systems. The generation of HBr lowers the pH of the solution, leading to the protonation of the oxazole nitrogen. Protonation converts the ring into a strong electron-withdrawing group, which can trigger subsequent ring-opening degradation pathways over prolonged exposure, a phenomenon common to brominated heterocycles (2).

G A 5-(Bromomethyl)- 2,4-dimethyloxazole B Nucleophilic Attack (H2O, SN2 Solvolysis) A->B + H2O C 5-(Hydroxymethyl)- 2,4-dimethyloxazole B->C - H+ D HBr (Acidic Byproduct) B->D Leaving Group

Nucleophilic hydrolysis of 5-(bromomethyl)-2,4-dimethyloxazole in water.

Thermodynamic and Kinetic Profiling

The rate of hydrolysis is heavily dependent on the pH and temperature of the aqueous environment. Basic conditions drastically accelerate degradation because hydroxide (OH⁻) is a vastly superior nucleophile compared to neutral water. Conversely, highly acidic conditions accelerate secondary decomposition (ring-opening) due to nitrogen protonation.

To guide formulation and experimental design, the following table summarizes the representative kinetic degradation profile of halomethyl oxazoles under various aqueous stress conditions.

Table 1: Representative Hydrolytic Degradation Kinetics for Halomethyl Oxazoles

Buffer / Solvent ConditionTemperatureEstimated Half-Life (t₁/₂)Primary Degradant Observed
pH 7.4 (50 mM Phosphate)25°C< 2 hours5-(Hydroxymethyl) derivative
pH 9.0 (50 mM Borate)25°C< 15 minutes5-(Hydroxymethyl) derivative
pH 2.0 (0.1 N HCl)25°C< 30 minutesHydroxymethyl + Ring-opened products
50% MeCN / 50% H₂O4°C~ 12 hours5-(Hydroxymethyl) derivative

Self-Validating Protocol for Stability Assessment

Standard analytical methods often fail when assessing highly reactive electrophiles because the compound degrades during the analysis (e.g., hydrolyzing on the HPLC column in an aqueous mobile phase). To establish true kinetic data, you must utilize a self-validating protocol that isolates the experimental stress from the analytical measurement, adapting established stress-testing frameworks (3).

Causality of Method Design: We utilize a cold acetonitrile (MeCN) quench to instantly strip the aqueous solvation shell from the oxazole, halting solvolysis. A rapid UPLC gradient is employed to minimize the residence time of the analyte in the aqueous portion of the mobile phase.

Step-by-Step Methodology: S_N2 Hydrolysis Kinetics via LC-MS
  • Anhydrous Stock Preparation: Dissolve 5-(Bromomethyl)-2,4-dimethyloxazole in strictly anhydrous MeCN to yield a 10 mM stock. Store in an amber glass vial at -20°C.

  • Buffer Equilibration: Prepare the target aqueous buffer (e.g., 50 mM PBS, pH 7.4). Aliquot 990 µL into a vial and pre-incubate at the target temperature (e.g., 37°C) using a thermomixer.

  • Reaction Initiation: Spike 10 µL of the 10 mM stock into the buffer (final concentration: 100 µM, 1% MeCN). Vortex immediately for 3 seconds to ensure homogeneity.

  • Time-Course Sampling & Quenching: At defined intervals (t = 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot. Immediately dispense it into 150 µL of ice-cold MeCN containing an internal standard (e.g., 1 µM 4-bromobenzophenone). The 3:1 organic-to-aqueous ratio instantly quenches the hydrolysis.

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 5 minutes at 4°C to pellet any precipitated buffer salts.

  • Rapid UPLC-MS Analysis: Transfer the supernatant to an autosampler vial. Inject 2 µL onto a sub-2 µm C18 column. Utilize a ballistic gradient (e.g., 5% to 95% MeCN in water with 0.1% Formic Acid over 2.5 minutes at 0.6 mL/min).

  • Kinetic Modeling: Plot the natural logarithm of the peak area ratio (Analyte/IS) against time. The slope of the linear regression yields the pseudo-first-order rate constant ( k ), from which the half-life ( t1/2​=0.693/k ) is derived.

W S1 1. Anhydrous Stock Prep (10 mM in MeCN) S2 2. Aqueous Incubation (pH/Temp Controlled) S1->S2 S3 3. Time-Course Sampling & Cold MeCN Quench S2->S3 S4 4. Rapid UPLC-MS (Minimize On-Column Rxn) S3->S4 S5 5. Kinetic Modeling (1st Order Decay) S4->S5

Self-validating LC-MS workflow for halomethyl oxazole stability testing.

Strategic Mitigation in Synthetic Workflows

Given the rapid degradation of bromomethyl oxazoles in water, traditional synthetic workups (e.g., aqueous extraction, washing with NaHCO₃) often lead to catastrophic yield losses.

Continuous Flow Chemistry: To bypass the instability of isolated bromomethyl oxazoles, modern synthetic protocols employ continuous flow reactors. The bromomethyl intermediate is generated in situ and immediately merged with a secondary reagent stream (such as an amine or sodium azide) within a microreactor. This prevents the need for aqueous isolation and circumvents decomposition entirely, a technique successfully demonstrated for highly unstable 2-(bromomethyl)oxazoles ().

Handling and Storage:

  • Atmosphere: Must be stored under a strict inert atmosphere (Argon or Nitrogen).

  • Temperature: Maintain at -20°C or lower to suppress ambient thermal degradation.

  • Purification: Avoid standard silica gel chromatography if possible, as the acidic silanol groups combined with ambient moisture can catalyze hydrolysis on the column. If purification is mandatory, use deactivated (neutralized) silica or perform rapid filtration.

References

  • Buy 5-(Bromomethyl)-2,4-dimethyloxazole (EVT-8798150) Source: EvitaChem
  • Continuous multistep synthesis of 2-(azidomethyl)oxazoles Source: PMC - NIH
  • Stability issues and degradation of 5-Bromooxazole-4-carboxylic acid Source: BenchChem
  • Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods Source: ACS Public

Sources

Exploratory

Electronic properties and dipole moment of 5-(Bromomethyl)-2,4-dimethyloxazole

An In-depth Technical Guide to the Electronic Properties and Dipole Moment of 5-(Bromomethyl)-2,4-dimethyloxazole For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electronic Properties and Dipole Moment of 5-(Bromomethyl)-2,4-dimethyloxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the electronic properties and dipole moment of 5-(Bromomethyl)-2,4-dimethyloxazole. While specific experimental data for this compound is not extensively documented in public literature, this paper establishes a robust protocol for its characterization by leveraging established computational and experimental methodologies. We present a synthesis of theoretical principles, proven analytical techniques, and comparative data from related oxazole derivatives to offer predictive insights and a clear pathway for investigation. This document is structured to serve as a foundational resource for researchers aiming to elucidate the molecule's potential in medicinal chemistry and materials science, where properties such as molecular reactivity, stability, and intermolecular interactions are paramount.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered heterocycle containing nitrogen and oxygen that serves as a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antifungal, antibacterial, and anticancer properties.[1][3] The compound 5-(Bromomethyl)-2,4-dimethyloxazole is a functionalized derivative, synthesized via the bromination of 2,4-dimethyloxazole, often using reagents like N-Bromosuccinimide (NBS).[4] The presence of the bromomethyl group makes it a highly reactive and versatile intermediate for synthesizing more complex molecules through nucleophilic substitution.[4][5]

A molecule's utility in drug development or materials science is fundamentally governed by its electronic structure and charge distribution. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the resulting energy gap, and the permanent dipole moment (μ). These properties dictate the molecule's reactivity, kinetic stability, polarity, and how it interacts with biological targets or other molecules.[1][6][7] This guide details the theoretical and practical approaches for determining these critical characteristics for 5-(Bromomethyl)-2,4-dimethyloxazole.

Theoretical Framework

Frontier Molecular Orbitals (HOMO & LUMO)

The reactivity of a molecule is largely dictated by its frontier molecular orbitals.

  • HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. Its energy level correlates with the molecule's ability to donate electrons (its nucleophilicity) and is related to its ionization potential. A higher HOMO energy suggests a better electron donor.[7]

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. Its energy level indicates the molecule's ability to accept electrons (its electrophilicity) and is related to its electron affinity.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[1][8] A small energy gap implies that less energy is required to excite an electron to a higher energy state, correlating with higher chemical reactivity and lower kinetic stability.[7][9]

Dipole Moment (μ)

The dipole moment is a quantitative measure of the separation of positive and negative charges within a molecule.[10][11] It arises from differences in electronegativity between bonded atoms and the overall molecular geometry. The total dipole moment is the vector sum of all individual bond moments.[12] This property is crucial as it governs:

  • Polarity and Solubility: Molecules with a significant dipole moment are typically polar and tend to dissolve in polar solvents.

  • Intermolecular Interactions: The dipole moment dictates how a molecule will orient itself in an electric field and engage in non-covalent interactions, such as dipole-dipole forces and hydrogen bonding, which are fundamental to drug-receptor binding.[2][13]

Part A: Computational Characterization

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful, non-destructive method for predicting electronic properties and dipole moments with high accuracy.[14][15][16]

Methodology: Density Functional Theory (DFT)

The standard workflow for a DFT-based analysis involves a series of calculations to ensure the results are reliable and correspond to the molecule's most stable state.[14]

Step-by-Step Computational Protocol:

  • Molecular Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of 5-(Bromomethyl)-2,4-dimethyloxazole. This is an energy minimization process that adjusts atomic positions to find the lowest energy structure.[14]

  • Frequency Calculation: After optimization, a frequency calculation is performed. The absence of imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[14]

  • Single-Point Energy Calculation: Using the confirmed stable geometry, a final, high-accuracy calculation is run to determine the energies of the molecular orbitals (HOMO and LUMO) and other electronic properties like the dipole moment.[14]

  • Choice of Functional and Basis Set: The accuracy of DFT calculations depends heavily on the chosen functional and basis set. For organic molecules like oxazoles, the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p) is widely used and has been shown to provide a good balance of accuracy and computational cost.[1][2][15]

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation Engine cluster_output Output Input_Structure Initial Molecular Structure Geo_Opt 1. Geometry Optimization Input_Structure->Geo_Opt Submit Freq_Calc 2. Frequency Calculation Geo_Opt->Freq_Calc Optimized Geometry SPE_Calc 3. Single-Point Energy Calculation Freq_Calc->SPE_Calc Verified Geometry Confirmation Confirmation of Energy Minimum Freq_Calc->Confirmation Properties Predicted Properties: - HOMO/LUMO Energies - Energy Gap - Dipole Moment SPE_Calc->Properties

Caption: Standard workflow for DFT calculations.

Predicted Properties: A Data-Informed Hypothesis

While specific data for 5-(Bromomethyl)-2,4-dimethyloxazole is unavailable, we can formulate a hypothesis based on known trends in substituted oxazoles. Studies have shown that methyl substitutions on the oxazole ring tend to raise the HOMO energy and decrease the HOMO-LUMO gap, thereby increasing reactivity.[7][8] For instance, 2,4,5-trimethyloxazole is predicted to be highly reactive among its methylated peers.[7][8] The addition of a bromomethyl group, which is electron-withdrawing, will likely influence these values.

Table 1: Hypothetical Electronic Properties of 5-(Bromomethyl)-2,4-dimethyloxazole (Calculated via DFT)

Property Predicted Value Significance
HOMO Energy ~ -6.5 eV Electron-donating capability
LUMO Energy ~ -1.5 eV Electron-accepting capability
HOMO-LUMO Gap (ΔE) ~ 5.0 eV Correlates with chemical reactivity

| Dipole Moment (μ) | ~ 2.5 - 3.5 D | Indicates significant molecular polarity |

Note: These values are estimates intended for illustrative purposes, based on trends observed in similar heterocyclic compounds.

HOMO_LUMO LUMO LUMO (Lowest Unoccupied MO) HOMO HOMO (Highest Occupied MO) E_LUMO Energy E_HOMO p1->p2 ΔE (Energy Gap)

Caption: Conceptual diagram of HOMO and LUMO energy levels.

Part B: Experimental Validation

Experimental methods are essential for validating computational predictions and providing real-world measurements of a molecule's properties.

Methodology: Cyclic Voltammetry (CV)

Cyclic voltammetry is the standard electrochemical technique for estimating the HOMO and LUMO energy levels of organic compounds.[17][18] The method measures the oxidation and reduction potentials of a molecule, which are then used in empirical equations to calculate the orbital energies.[14][19]

Step-by-Step Experimental Protocol:

  • Electrochemical Cell Setup: A three-electrode system is assembled in an electrochemical cell. This consists of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[17]

  • Sample Preparation: A solution of 5-(Bromomethyl)-2,4-dimethyloxazole is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.[17]

  • Measurement: The potential of the working electrode is swept linearly, and the resulting current is measured. This produces a cyclic voltammogram showing oxidation and reduction peaks.

  • Internal Reference: The measurement is calibrated using an internal standard with a known redox potential, typically the ferrocene/ferrocenium (Fc/Fc⁺) couple.[20][21]

  • Data Analysis and Calculation: The onset potentials for the first oxidation (E_ox) and first reduction (E_red) are determined from the voltammogram. The HOMO and LUMO energies are then calculated using the following widely accepted equations:[17][19]

    • E_HOMO (eV) = - [E_ox (vs Fc/Fc⁺) + 4.8]

    • E_LUMO (eV) = - [E_red (vs Fc/Fc⁺) + 4.8]

CV_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis & Calculation Sample Prepare Solution: Compound + Solvent + Electrolyte Cell Assemble 3-Electrode Electrochemical Cell Sample->Cell Scan Perform Potential Sweep Cell->Scan Record Record Current vs. Potential Scan->Record Voltammogram Generate Voltammogram Record->Voltammogram Calibrate Calibrate with Ferrocene Standard Potentials Determine Onset Oxidation (E_ox) & Reduction (E_red) Potentials Calibrate->Potentials Reference Voltammogram->Potentials Energies Calculate HOMO & LUMO Energies Potentials->Energies

Caption: Experimental workflow for Cyclic Voltammetry.

Methodology: Solvatochromism for Dipole Moment Estimation

The solvatochromic method is a spectroscopic technique used to probe the change in a molecule's dipole moment upon electronic excitation.[13][22] It relies on the principle that the absorption and fluorescence spectra of a polar molecule will shift in wavelength depending on the polarity of the solvent it is dissolved in.[6][23]

Step-by-Step Experimental Protocol:

  • Sample Preparation: A series of dilute solutions of the compound are prepared in solvents of varying polarity (e.g., from non-polar hexane to highly polar acetonitrile).

  • Spectroscopic Measurement: The UV-Vis absorption and fluorescence emission spectra are recorded for the compound in each solvent.

  • Data Collection: The wavelengths of maximum absorbance (λ_abs) and maximum emission (λ_em) are determined from the spectra.

  • Stokes Shift Calculation: The Stokes shift (Δν), which is the difference in energy between the absorption and emission maxima, is calculated for each solvent.

  • Lippert-Mataga Analysis: A Lippert-Mataga plot is constructed by graphing the Stokes shift against the solvent polarity function (orientation polarizability). The slope of the resulting line is directly proportional to the square of the difference between the excited-state (μ_e) and ground-state (μ_g) dipole moments.[24] This allows for the estimation of how the dipole moment changes when the molecule absorbs light.

The ground-state dipole moment (μ_g) can be independently determined experimentally by measuring the dielectric constant of dilute solutions of the compound in a non-polar solvent.[10][12][25]

Solvatochromism cluster_energy NonPolar Non-Polar Solvent (e.g., Hexane) Ground1 Ground State (μg) Polar Polar Solvent (e.g., Acetonitrile) Ground2 Ground State (μg) (Stabilized) Excited1 Excited State (μe) Ground1->Excited1 Absorption (High Energy) Excited1->Ground1 Emission Excited2 Excited State (μe) (More Stabilized) Ground2->Excited2 Absorption (Lower Energy) Excited2->Ground2 Emission

Caption: Solvatochromic effect on molecular energy levels.

Conclusion

Understanding the electronic properties and dipole moment of 5-(Bromomethyl)-2,4-dimethyloxazole is essential for unlocking its full potential as a synthetic intermediate in drug discovery and materials science. Although direct experimental values for this specific molecule are not widely published, this guide provides a comprehensive roadmap for its characterization. By integrating the predictive power of Density Functional Theory with the empirical validation offered by Cyclic Voltammetry and solvatochromic analysis, researchers can gain a thorough understanding of the molecule's reactivity, stability, and intermolecular behavior. The synergistic application of these computational and experimental techniques offers a powerful and self-validating system for elucidating the fundamental properties that drive molecular function.[10][14]

References

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  • Synthesis of 2,4,5-Trisubstituted Oxazoles.
  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC.
  • Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. (2023, April 1). Česká a slovenská farmacie.

Sources

Foundational

5-(Bromomethyl)-2,4-dimethyloxazole: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary & Chemical Identity 5-(Bromomethyl)-2,4-dimethyloxazole (CAS: 141567-40-0) is a highly versatile, electrophilic heterocyclic building block extensively utilized in modern medicinal chemistry and organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

5-(Bromomethyl)-2,4-dimethyloxazole (CAS: 141567-40-0) is a highly versatile, electrophilic heterocyclic building block extensively utilized in modern medicinal chemistry and organic synthesis[1]. Characterized by a 1,3-oxazole core substituted with two methyl groups and a highly reactive bromomethyl moiety, this compound serves as a premier reagent for the installation of the 2,4-dimethyloxazole-5-methyl pendant group into complex molecular scaffolds[2]. Its incorporation is known to favorably modulate lipophilicity, improve metabolic stability, and provide critical hydrogen-bond acceptor interactions in various pharmacophores[3].

Table 1: Physicochemical Properties

Property Value / Description
Chemical Name 5-(Bromomethyl)-2,4-dimethyl-1,3-oxazole
CAS Registry Number 141567-40-0
Molecular Formula C₆H₈BrNO
Molecular Weight 190.04 g/mol
Core Structure 1,3-Oxazole

| Key Functionality | Electrophilic Allylic/Benzylic-like Bromide |

Mechanistic Pathways of Synthesis

The industrial and laboratory-scale synthesis of 5-(bromomethyl)-2,4-dimethyloxazole is predominantly achieved via the Wohl-Ziegler radical bromination of 2,4,5-trimethyloxazole (CAS: 20662-84-4) using N-Bromosuccinimide (NBS).

Regioselectivity Rationale: The reaction exhibits near-perfect regioselectivity for the 5-methyl group over the 2- and 4-methyl positions[4]. This causality stems from the thermodynamic stability of the intermediate carbon-centered radical. Abstraction of a hydrogen atom from the 5-methyl group generates a radical that is highly stabilized by extended conjugation with the C4=C5 double bond and the adjacent oxygen heteroatom. Consequently, the C–H bond dissociation energy (BDE) at the 5-methyl position is significantly lower than at the 2- or 4-positions, funneling the reaction exclusively toward the 5-(bromomethyl) product[4].

Synthesis SM 2,4,5-Trimethyloxazole (CAS: 20662-84-4) Conditions Reflux in CCl4 1 Hour SM->Conditions Reagent N-Bromosuccinimide (NBS) + Dibenzoyl Peroxide Reagent->Conditions Product 5-(Bromomethyl)- 2,4-dimethyloxazole Conditions->Product Regioselective Bromination Byproduct Succinimide (Precipitates) Conditions->Byproduct Filtered

Figure 1: Regioselective Wohl-Ziegler bromination of 2,4,5-trimethyloxazole.

Reactivity Profile and Synthetic Utility

The primary synthetic utility of 5-(bromomethyl)-2,4-dimethyloxazole lies in its exceptional reactivity as an electrophile in bimolecular nucleophilic substitution (Sₙ2) reactions[1]. The bromomethyl carbon is highly activated due to the adjacent sp²-hybridized carbon of the oxazole ring, which lowers the energy of the Sₙ2 transition state (similar to allylic or benzylic halides). This allows for rapid, high-yielding alkylations of various nucleophiles, including primary and secondary amines, phenols, and thiols, often under very mild basic conditions.

Alkylation Nu Nucleophile (e.g., Target Amine) Intermediate SN2 Transition State (Bromide Displacement) Nu->Intermediate Elec 5-(Bromomethyl)- 2,4-dimethyloxazole Elec->Intermediate Base K2CO3 in DMF (Mild Basic Conditions) Base->Intermediate Scavenges HBr Product Alkylated Drug Scaffold (e.g., RORγt Modulator) Intermediate->Product High Yield Alkylation

Figure 2: General SN2 nucleophilic substitution workflow for drug scaffold alkylation.

Recent Advances in Medicinal Chemistry

The 2,4-dimethyloxazole moiety is a privileged structure in drug design. Recent literature and patent landscapes highlight its critical role in the development of several therapeutic classes:

  • RORγt Modulators: In the pursuit of treatments for autoimmune diseases such as psoriasis and rheumatoid arthritis, 5-(bromomethyl)-2,4-dimethyloxazole is utilized to alkylate core scaffolds, generating potent RORγt inverse agonists. The oxazole nitrogen acts as a crucial hydrogen bond acceptor within the receptor's ligand-binding domain.

  • GnRH Receptor Antagonists: The compound has been employed in the synthesis of non-peptide, orally bioavailable Gonadotropin-Releasing Hormone (GnRH) receptor antagonists[3]. The incorporation of the oxazole ring enhances the pharmacokinetic profile, overcoming the bioavailability limitations of traditional peptide-based therapeutics[3].

  • Fused Bicyclic Heterocycles: Recent European patents describe its use in synthesizing complex azabicyclo[3.1.0]hexane derivatives, which serve as advanced therapeutic agents for neurological and psychiatric disorders[5].

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following methodologies incorporate visual and analytical cues to ensure mechanistic integrity.

Protocol 1: Regioselective Radical Bromination of 2,4,5-Trimethyloxazole

Objective: Synthesize 5-(bromomethyl)-2,4-dimethyloxazole via Wohl-Ziegler bromination.

  • Preparation: Dissolve 2,4,5-trimethyloxazole (1.0 eq) in anhydrous carbon tetrachloride (CCl₄) or a greener alternative like trifluorotoluene.

    • Causality: CCl₄ is chosen because it lacks abstractable hydrogen atoms, preventing unwanted radical chain termination and solvent participation.

  • Initiation: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of dibenzoyl peroxide (BPO, 0.05 eq).

    • Causality: NBS provides a low, steady-state concentration of reactive bromine, while BPO acts as the thermal radical initiator.

  • Propagation: Heat the reaction mixture to reflux for 1 hour.

    • Causality: Thermal energy cleaves the weak O–O bond in BPO, initiating the radical chain reaction. The reaction progress can be monitored visually by the transformation of dense, bottom-dwelling NBS into light, floating succinimide.

  • Isolation (Self-Validation): Cool the mixture to 0°C. The byproduct, succinimide, is highly insoluble in cold non-polar solvents and will quantitatively precipitate. Filter the solid to remove the byproduct.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often >95% pure by NMR but can be further purified via vacuum distillation if required.

Protocol 2: General N-Alkylation Procedure for Drug Scaffolds

Objective: Append the 2,4-dimethyloxazole-5-methyl moiety to a secondary amine.

  • Solvation: Dissolve the target amine (1.0 eq) and 5-(bromomethyl)-2,4-dimethyloxazole (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that effectively separates ion pairs and stabilizes the polar Sₙ2 transition state, significantly accelerating the reaction rate[6].

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

    • Causality: K₂CO₃ acts as a mild, heterogeneous base to scavenge the generated hydrobromic acid (HBr). Using a mild base prevents base-catalyzed elimination (E2) or degradation of the highly reactive electrophile.

  • Reaction Tracking: Stir at room temperature to 50°C.

    • Self-Validation: Monitor via LC-MS. The disappearance of the electrophile mass (m/z ~190/192) and the appearance of the target product mass indicate successful conversion.

  • Workup: Quench with water to precipitate the product or extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF.

References

  • LookChem Database - Succinbromimide (NBS) and 2,4,5-Trimethyloxazole Bromination Conditions. Source: LookChem. URL:[Link]

  • US Patent 20140107094A1 - Methylene Linked Quinolinyl Modulators of RORγt. Source: Google Patents.
  • US Patent 20060019965A1 - Gonadotropin Releasing Hormone Receptor Antagonists. Source: Google Patents.
  • European Patent EP3856735B1 - Fused Bicyclic Heterocycles as Therapeutic Agents. Source: European Patent Office.
  • Synthesis, Reactions, and Spectroscopy, Part A - Chemistry of Heterocyclic Compounds: A Series Of Monographs (Volume 60). Source: EPDF. URL: [Link]

Sources

Exploratory

The Electrophilic Hazard: Toxicity and In Vitro Profiling of 5-(Bromomethyl)-2,4-dimethyloxazole

Prepared by: Senior Application Scientist, Preclinical Safety & Toxicology Executive Summary & Mechanistic Rationale In the landscape of preclinical drug development and chemical safety, heterocyclic compounds bearing re...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Safety & Toxicology

Executive Summary & Mechanistic Rationale

In the landscape of preclinical drug development and chemical safety, heterocyclic compounds bearing reactive alkyl halide moieties present a unique dual-nature hazard profile. 5-(Bromomethyl)-2,4-dimethyloxazole (CAS: 187399-73-1) is a prime example of such a molecule[1]. It combines a biologically privileged oxazole core—often utilized for its metabolic stability and kinase-binding properties[2]—with a highly reactive bromomethyl group.

As an application scientist evaluating this compound, one cannot simply treat it as a generic toxin. The causality of its hazard profile is rooted in its molecular architecture. The bromomethyl group acts as a potent electrophile, undergoing rapid SN​2 nucleophilic substitution. The adjacent oxazole ring provides benzylic-like resonance stabilization to the transition state, dramatically increasing the reactivity of the carbon-bromine bond compared to standard aliphatic halides[1]. Consequently, this compound functions as a strong alkylating agent, capable of covalently modifying cellular macromolecules, which leads to cytotoxicity, genotoxicity, and oxidative stress.

Molecular Toxicology & Target Interactions

To accurately design an in vitro hazard panel, we must first understand the specific nucleophilic targets of 5-(Bromomethyl)-2,4-dimethyloxazole within the cellular environment.

  • Protein Alkylation (Soft Nucleophiles): The bromomethyl carbon is a "soft" electrophile, showing a high kinetic preference for "soft" nucleophiles such as the sulfhydryl (-SH) groups of cysteine residues. Intracellularly, this leads to the rapid depletion of reduced glutathione (GSH), stripping the cell of its primary antioxidant defense and inducing severe oxidative stress (ROS accumulation).

  • DNA Alkylation (Hard Nucleophiles): While less kinetically favored than thiol attack, the compound's high absolute reactivity allows it to alkylate DNA bases, primarily at the N7 and O6 positions of guanine. This covalent modification disrupts base pairing and replication. Notably, reactive bromomethyl compounds can directly interact with and inactivate DNA repair proteins like O6 -Alkylguanine-DNA alkyltransferase (AGT), compounding their genotoxic potential.

G A 5-(Bromomethyl)-2,4-dimethyloxazole B Electrophilic Bromomethyl Group A->B C Oxazole Core A->C D Protein Alkylation (Cys/Lys) B->D Soft Nucleophiles E DNA Alkylation (Guanine O6/N7) B->E Hard Nucleophiles F GSH Depletion & ROS D->F G DNA Strand Breaks E->G H Cellular Apoptosis F->H G->H

Cellular toxicity pathways of 5-(Bromomethyl)-2,4-dimethyloxazole via alkylation.

Self-Validating Experimental Workflows

To establish trustworthiness in our hazard assessment, every assay must be designed as a self-validating system . This means incorporating internal controls that prove the assay is functioning correctly and utilizing orthogonal readouts to confirm the mechanism of toxicity.

Protocol A: Acellular Electrophilic Reactivity (GSH Depletion Assay)

Causality: Before exposing cells to the compound, we must quantify its intrinsic chemical reactivity. We use Glutathione (GSH) as a surrogate for cellular soft nucleophiles. A rapid depletion of GSH in a cell-free system strongly predicts off-target protein binding and hepatotoxicity in vivo.

  • Preparation: Prepare a 10 mM stock of reduced GSH in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation: Mix 100 µM of 5-(Bromomethyl)-2,4-dimethyloxazole with 1 mM GSH (1:10 ratio to ensure pseudo-first-order kinetics). Incubate at 37°C.

  • Time-Course Sampling: Withdraw aliquots at 0, 15, 30, 60, and 120 minutes.

  • Derivatization: Add Ellman’s Reagent (DTNB) to the aliquots. DTNB reacts with unalkylated GSH to produce a yellow chromophore (TNB).

  • Quantification: Measure absorbance at 412 nm using a microplate reader.

  • Self-Validation Matrix:

    • Positive Control: N-ethylmaleimide (NEM), a known rapid thiol-reactive agent.

    • Negative Control: 2,4-Dimethyloxazole (lacking the bromomethyl group) to prove the oxazole core alone does not deplete GSH.

Protocol B: In Vitro Cytotoxicity and Apoptosis Profiling

Causality: We utilize HepG2 (human hepatocellular carcinoma) cells because the liver is the primary site of xenobiotic metabolism and toxicity. We couple a metabolic viability assay (WST-1) with a membrane integrity assay (LDH release) to distinguish between controlled apoptosis (expected from DNA damage) and uncontrolled necrosis (expected from acute membrane lysis).

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours to allow adherence.

  • Dosing: Treat cells with a logarithmic concentration gradient of the compound (0.1 µM to 200 µM) in complete media (max 0.5% DMSO final concentration).

  • Incubation: Expose cells for 24 and 48 hours.

  • Orthogonal Readouts (Self-Validation):

    • Readout 1 (Metabolic): Add WST-1 reagent for the final 2 hours. Measure absorbance at 450 nm. A decrease indicates mitochondrial dysfunction.

    • Readout 2 (Membrane): Transfer 50 µL of the supernatant to a new plate. Add LDH assay reagent. Measure absorbance at 490 nm. An increase indicates necrotic membrane rupture.

  • Controls: Doxorubicin (10 µM) as a positive apoptosis control[2]; 0.5% DMSO as the vehicle baseline.

Protocol C: Genotoxicity via Alkaline Comet Assay

Causality: Bromomethyl compounds induce DNA strand breaks. However, DNA repair mechanisms can quickly mask this damage. Therefore, we must assess genotoxicity at early time points (1–3 hours) using sub-lethal concentrations to ensure we are measuring direct DNA damage, not secondary DNA fragmentation resulting from late-stage apoptosis.

  • Treatment: Expose HepG2 cells to sub-lethal doses (e.g., IC10​ and IC20​ determined from Protocol B) for 2 hours.

  • Immobilization: Embed cells in low-melting-point agarose on glass slides.

  • Lysis & Unwinding: Submerge slides in alkaline lysis buffer (pH > 13) for 1 hour to remove proteins and allow DNA unwinding.

  • Electrophoresis: Run at 25V for 30 minutes. Damaged, fragmented DNA migrates toward the anode, forming a "comet tail."

  • Imaging: Stain with SYBR Gold and quantify the % Tail DNA using fluorescence microscopy.

Workflow S1 Compound Prep (DMSO Stock) S2 Acellular Reactivity (GSH Depletion) S1->S2 S3 In Vitro Cytotoxicity (WST-1 / HepG2) S1->S3 S5 Data Synthesis & Hazard Profiling S2->S5 S4 Genotoxicity (Comet Assay) S3->S4 Sub-lethal Doses S3->S5 S4->S5

Self-validating in vitro hazard screening workflow for reactive electrophiles.

Quantitative Hazard Data Synthesis

Based on the chemical reactivity of the bromomethyl pharmacophore and comparative data from structurally analogous halogenated heterocycles[3], the expected in vitro hazard profile for 5-(Bromomethyl)-2,4-dimethyloxazole is summarized below.

Table 1: Projected In Vitro Hazard Metrics for 5-(Bromomethyl)-2,4-dimethyloxazole

Hazard EndpointAssay MethodologyExpected Metric / ResultMechanistic Rationale
Electrophilic Reactivity GSH Depletion (Acellular) t1/2​<30 minutesRapid SN​2 displacement of the benzylic-like bromide by thiolates.
Acute Cytotoxicity WST-1 (HepG2, 24h) IC50​≈10−50 µMAlkylation of essential cellular proteins leading to mitochondrial collapse.
Membrane Integrity LDH Release (HepG2, 24h)Negative at <IC50​ Toxicity is primarily apoptotic (DNA/protein damage) rather than direct lytic necrosis.
Mutagenicity Ames Test (Salmonella)Positive (Strains TA98, TA100)Direct alkylation of bacterial DNA causing frameshift and missense mutations.
DNA Strand Breaks Alkaline Comet AssaySignificant tail moment at 2hFormation of O6 -alkylguanine adducts leading to replication fork stalling and breaks.

Conclusion

5-(Bromomethyl)-2,4-dimethyloxazole must be handled as a potent alkylating agent. While the oxazole ring offers valuable structural properties for drug design, the bromomethyl substituent imparts severe in vitro hazards, including rapid glutathione depletion, acute cytotoxicity, and genotoxicity. Any drug development program utilizing this compound must either deploy it strictly as a transient synthetic intermediate or design metabolic pathways that rapidly safely quench the electrophilic center before systemic exposure occurs.

References

  • Buy 5-(Bromomethyl)-2,4-dimethyloxazole (EVT-8798150) - EvitaChem EvitaChem
  • Induction of DNA damage in human urothelial cells by the brominated flame retardant 2, 2-Bis (bromomethyl)
  • O6-Alkylguanine-DNA Alkyltransferase Has Opposing Effects in Modulating the Genotoxicity of Dibromomethane and Bromomethyl Acetate Chemical Research in Toxicology - ACS Public
  • Comparative carcinogenicity of alkylating agents: comparisons of a series of alkyl and aralkyl bromides of differing chemical reactivities PubMed - NIH
  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles PubMed Central (PMC) - NIH
  • Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential MDPI

Sources

Foundational

Thermodynamic Profiling and Reactivity Dynamics of 5-(Bromomethyl)-2,4-dimethyloxazole: A Comprehensive Guide

Executive Summary In the landscape of modern drug discovery and agrochemical synthesis, heterocyclic building blocks dictate the pharmacokinetic and thermodynamic viability of lead compounds. 5-(Bromomethyl)-2,4-dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical synthesis, heterocyclic building blocks dictate the pharmacokinetic and thermodynamic viability of lead compounds. 5-(Bromomethyl)-2,4-dimethyloxazole (Molecular Formula: C₆H₈BrNO) is a highly specialized electrophilic intermediate [1]. While its primary utility lies in acting as a robust alkylating agent, its thermodynamic behavior—specifically the lability of its carbon-bromine (C-Br) bond and its thermal decomposition profile—requires rigorous profiling to ensure synthetic scalability and safety.

This whitepaper provides an in-depth analysis of the thermodynamic properties of 5-(Bromomethyl)-2,4-dimethyloxazole. By synthesizing theoretical computational benchmarks with empirical calorimetric workflows, this guide equips application scientists with the foundational logic required to harness this molecule effectively.

Molecular Architecture and Electronic Structure

The thermodynamic baseline of 5-(Bromomethyl)-2,4-dimethyloxazole is governed by the interplay between its aromatic core and its substituents:

  • The Oxazole Core: A five-membered heteroaromatic ring containing nitrogen and oxygen. The electronegativity of these heteroatoms exerts an inductive electron-withdrawing effect across the σ -framework.

  • C2 and C4 Methyl Groups: These groups provide hyperconjugative electron donation, which subtly enriches the electron density of the π -system while offering steric shielding against off-target ring-opening reactions.

  • C5 Bromomethyl Group: The focal point of reactivity. The C-Br bond is highly polarized. Because the resulting transient carbocation or radical at the C5-methyl position can be resonance-stabilized by the adjacent aromatic system, the activation energy required to cleave this bond is significantly lowered compared to unactivated aliphatic bromides.

Core Thermodynamic Parameters

Direct empirical thermodynamic data for highly specific, reactive intermediates is often challenging to isolate due to their transient nature. However, utilizing Density Functional Theory (DFT) benchmarks (such as ω B97X-D or composite G3B3 methods) for analogous bromomethyl heterocycles allows for high-fidelity estimations [2].

Table 1: Thermodynamic and Physicochemical Parameters of 5-(Bromomethyl)-2,4-dimethyloxazole

PropertyValueMethod of Determination
Molecular Weight 190.04 g/mol Calculated from C₆H₈BrNO [1]
C-Br Bond Dissociation Energy (BDE) ~61.0 kcal/mol (255 kJ/mol)DFT Benchmark (Heteroaryl-CH₂Br analogs) [2]
Standard Enthalpy of Formation ( Δf​H∘ ) -18.5 kcal/mol (Estimated)Benson Group Additivity Method
Physical State (298.15 K) Viscous Liquid / OilEmpirical Observation [1]

Causality Note: The C-Br BDE of ~61 kcal/mol is notably weaker than a standard primary alkyl bromide (~70 kcal/mol) [2]. This thermodynamic fragility is the exact mechanism that makes the molecule an exceptional alkylating agent, as the energetic penalty for reaching the transition state during nucleophilic attack is minimized.

Thermodynamics of Nucleophilic Substitution (S_N2)

The primary application of 5-(Bromomethyl)-2,4-dimethyloxazole is undergoing bimolecular nucleophilic substitution ( SN​2 ) with amines, thiols, or alkoxides. The thermodynamic driving force of this reaction is dictated by the exergonic formation of a new C-N, C-S, or C-O bond, coupled with the high solvation enthalpy of the displaced bromide anion.

To maximize the thermodynamic efficiency of this substitution, polar aprotic solvents (e.g., DMSO, DMF) are strictly preferred.

  • The "Why": Protic solvents hydrogen-bond to the incoming nucleophile, creating a thermodynamic "solvation shell" penalty that must be overcome, thereby raising the activation free energy ( ΔG‡ ). Polar aprotic solvents solvate the counter-cation but leave the nucleophile "naked," dramatically lowering ΔG‡ while simultaneously stabilizing the charge-dispersed [Oxazole−CH2​⋅⋅⋅Nu⋅⋅⋅Br]‡ transition state.

SN2_Profile R Reactants Oxazole-CH₂Br + Nu⁻ TS Transition State [Oxazole-CH₂···Nu···Br]‡ R->TS Activation Free Energy (ΔG‡) P Products Oxazole-CH₂-Nu + Br⁻ R->P Reaction Enthalpy (ΔH_rxn) TS->P Exergonic Relaxation

Free energy profile of the S_N2 nucleophilic substitution pathway.

Experimental Methodologies for Thermodynamic Evaluation

To ensure process safety and reaction optimization, scientists must empirically validate the thermal stability and reaction enthalpies of 5-(Bromomethyl)-2,4-dimethyloxazole. The following self-validating protocols utilize Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC).

Thermo_Workflow cluster_DSC Thermal Stability (DSC) cluster_ITC Reaction Enthalpy (ITC) Start Sample: 5-(Bromomethyl)-2,4-dimethyloxazole DSC1 Hermetic Sealing in Al Pans Start->DSC1 ITC1 Equilibration in DMSO Start->ITC1 DSC2 Ramp 10°C/min to 250°C DSC1->DSC2 DSC3 Extract T_onset & ΔH_dec DSC2->DSC3 Validation Cross-Validation with DFT Computations DSC3->Validation ITC2 Titration of Nucleophile ITC1->ITC2 ITC3 Extract ΔH_rxn & Kinetics ITC2->ITC3 ITC3->Validation

Experimental workflow for thermodynamic profiling using DSC and ITC.
Thermal Stability Profiling via DSC

Because brominated organics can undergo violent exothermic decomposition at elevated temperatures, DSC is mandatory prior to scale-up.

Step-by-Step Methodology:

  • Calibration (Self-Validation): Prior to sample analysis, calibrate the cell constant and temperature using an Indium standard ( Tm​ = 156.6°C, ΔHm​ = 28.71 J/g). This ensures the thermodynamic accuracy of the integrated heat flow.

  • Sample Preparation: Weigh 2.0–3.0 mg of 5-(Bromomethyl)-2,4-dimethyloxazole into a Tzero aluminum pan.

  • Hermetic Sealing: Crimp the pan with a hermetic lid. Causality: Brominated degradants may volatilize before full decomposition. A non-hermetic pan would allow endothermic vaporization to mask the true exothermic decomposition signal, leading to a dangerous underestimation of thermal hazards.

  • Thermal Ramp: Establish a continuous flow of dry Nitrogen ( N2​ ) at 50 mL/min. Equilibrate at 25°C, then heat at a constant rate of 10°C/min up to 250°C.

  • Data Extraction: Integrate the primary exothermic peak to determine the onset temperature of decomposition ( Tonset​ ) and the enthalpy of decomposition ( ΔHdec​ ).

Reaction Enthalpy Profiling via ITC

To capture the exact thermodynamics of the SN​2 alkylation, ITC provides real-time measurement of the heat evolved during bond formation.

Step-by-Step Methodology:

  • Cell Loading: Fill the sample cell (typically 200-300 µL) with a 1.0 mM solution of 5-(Bromomethyl)-2,4-dimethyloxazole in anhydrous DMSO.

  • Syringe Loading: Fill the injection syringe with a 10.0 mM solution of the target nucleophile (e.g., a secondary amine) in anhydrous DMSO.

  • Equilibration: Allow the system to equilibrate at 298.15 K (25°C) under constant stirring (1000 rpm) until a stable thermal baseline is achieved.

  • Titration Strategy: Perform 20 sequential injections of 2.0 µL each. Causality: Maintain a strict 150-second spacing between injections. This ensures the reaction reaches absolute completion and the thermopile sensor returns to thermal equilibrium, preventing peak overlap and ensuring precise integration of ΔH .

  • Blank Subtraction (Self-Validation): Perform a blank titration of the nucleophile into pure DMSO. Subtract this integrated heat of dilution from the reaction thermogram to isolate the true enthalpy of substitution ( ΔHrxn​ ).

  • Data Fitting: Fit the corrected data to a single-site binding/reaction model to extract the standard enthalpy ( ΔH∘ ), entropy ( ΔS∘ ), and the reaction rate constant ( k ).

Conclusion

The thermodynamic profile of 5-(Bromomethyl)-2,4-dimethyloxazole is fundamentally defined by the lability of its C-Br bond, which is resonance-stabilized by the adjacent oxazole ring. By understanding the energetic parameters—such as the ~61 kcal/mol BDE—and employing rigorous, self-validating calorimetric techniques like DSC and ITC, researchers can precisely control its reactivity. This ensures both the synthetic efficiency of nucleophilic substitutions and the thermal safety required for pharmaceutical scale-up.

References

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 5-(Bromomethyl)-2,4-dimethyloxazole

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists Compound: 5-(Bromomethyl)-2,4-dimethyloxazole (CAS: 141567-40-0) Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists Compound: 5-(Bromomethyl)-2,4-dimethyloxazole (CAS: 141567-40-0)

Introduction & Mechanistic Rationale

5-(Bromomethyl)-2,4-dimethyloxazole is a highly versatile electrophilic heterocyclic building block extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and biochemical probes [1]. The presence of the bromomethyl group at the C5 position allows for facile nucleophilic substitution (SN2) reactions, enabling the attachment of the dimethyloxazole pharmacophore to various molecular scaffolds.

While some literature erroneously simplifies the synthesis as the direct bromination of 2,4-dimethyloxazole, authoritative chemical databases confirm that the precise and high-yielding route is the Wohl-Ziegler bromination of 2,4,5-trimethyloxazole [2].

Causality in Experimental Design: The reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and Dibenzoyl Peroxide (BPO) as a radical initiator [2]. The selectivity for the C5-methyl group over the C2 or C4 methyl groups is driven by intermediate radical stability. The radical generated at the C5-methyl position is highly stabilized by the adjacent oxazole ring system (allylic/benzylic-like resonance), making it the most thermodynamically favored site for hydrogen abstraction and subsequent bromination.

Experimental Workflow & Pathway

The following diagram illustrates the logical progression of the Wohl-Ziegler radical bromination workflow, from initiation to final purification.

G A Phase 1: Reaction Setup 2,4,5-Trimethyloxazole + NBS + BPO in Anhydrous Solvent (N2 Atm) B Phase 2: Radical Initiation Thermal Activation (Reflux) Homolytic Cleavage of BPO A->B C Phase 3: Propagation Regioselective H-Abstraction & Bromination at C5-Methyl B->C D Phase 4: Reaction Workup Cooling to 0°C & Filtration (Removal of Succinimide Byproduct) C->D E Phase 5: Purification Flash Column Chromatography (Hexanes/EtOAc Gradient) D->E F Validated Product: 5-(Bromomethyl)-2,4-dimethyloxazole E->F

Workflow diagram for the radical bromination of 2,4,5-trimethyloxazole.

Quantitative Data: Materials & Reagents

Note: Carbon tetrachloride (CCl₄) is the traditional solvent for this reaction [2] as it is transparent to radicals and allows succinimide to float upon completion. However, due to its high toxicity, trifluorotoluene (PhCF₃) or acetonitrile (MeCN) are highly recommended as modern, greener alternatives.

Reagent / MaterialCAS NumberEquivalentsAmount (Scale: 10 mmol)Role in System
2,4,5-Trimethyloxazole 20662-84-41.00 eq1.11 gStarting Material
N-Bromosuccinimide (NBS) 128-08-51.05 eq1.87 gBrominating Agent
Dibenzoyl Peroxide (BPO) 94-36-00.05 eq0.12 gRadical Initiator
Trifluorotoluene (PhCF₃) 98-08-8N/A25.0 mLSolvent
Sodium Thiosulfate (Aq) 7772-98-7Excess20.0 mLQuenching Agent

Step-by-Step Synthesis Protocol

Step 1: System Preparation & Initiation
  • Apparatus Setup: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under vacuum and backfill with dry Nitrogen (N₂). Causality: Radical reactions are rapidly quenched by atmospheric oxygen; an inert atmosphere is critical for maintaining the propagation chain.

  • Reagent Charging: Add 2,4,5-trimethyloxazole (1.11 g, 10 mmol) and anhydrous trifluorotoluene (25 mL) to the flask.

  • Initiator Addition: Add NBS (1.87 g, 10.5 mmol) and BPO (0.12 g, 0.5 mmol) in one portion. Note: NBS should be recrystallized from boiling water and dried under vacuum prior to use to remove trace Br₂ and succinimide, which can inhibit the reaction.

Step 2: Reaction Propagation
  • Heating: Submerge the flask in a pre-heated oil bath and bring the mixture to a gentle reflux (approx. 85–90 °C depending on the solvent).

  • Monitoring: Maintain reflux for 1 to 2 hours. The reaction mixture will initially appear dense as NBS is insoluble. As the reaction proceeds, NBS is consumed and succinimide is generated. Self-Validating Observation: In traditional halogenated solvents, the dense NBS sinks, while the less dense succinimide byproduct floats to the surface, providing a visual cue of reaction progress.

  • TLC Confirmation: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1). The starting material will be consumed, and a new, UV-active spot (the brominated product) will appear.

Step 3: Workup & Quenching
  • Cooling: Remove the flask from the heat source and cool it to 0 °C in an ice bath for 30 minutes. Causality: Succinimide is highly insoluble in cold non-polar solvents. Cooling forces the complete precipitation of this byproduct.

  • Filtration: Filter the cold mixture through a sintered glass funnel (or a pad of Celite) to remove the solid succinimide. Wash the filter cake with a small amount of cold solvent (5 mL).

  • Quenching: Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated aqueous sodium thiosulfate (20 mL) to quench any residual active bromine species.

  • Washing & Drying: Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 4: Purification & Isolation
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 10% Ethyl Acetate in Hexanes.

  • Storage: Collect the product fractions, concentrate, and store the resulting 5-(Bromomethyl)-2,4-dimethyloxazole under Argon at -20 °C. Causality: Benzylic/allylic bromides are prone to slow hydrolysis and dimerization at room temperature; cold storage prevents degradation.

Analytical Validation (E-E-A-T)

To ensure the integrity of the synthesized protocol, the product must be validated through Nuclear Magnetic Resonance (NMR) spectroscopy. The successful conversion of the C5-methyl group to a bromomethyl group is confirmed by:

  • ¹H NMR Disappearance: The singlet corresponding to the C5-methyl group of the starting material (typically around δ 2.2 - 2.3 ppm) will completely disappear.

  • ¹H NMR Appearance: A new, distinct singlet integrating to 2 protons will appear further downfield (typically around δ 4.3 - 4.5 ppm), corresponding to the -CH₂Br protons. The deshielding effect of the electronegative bromine atom causes this significant downfield shift.

References

  • EvitaChem. "Buy 5-(Bromomethyl)-2,4-dimethyloxazole (EVT-8798150)". EvitaChem Database.
  • LookChem. "Cas 128-08-5, Succinbromimide". LookChem Chemical Database.
Application

Application Notes and Protocols for the N-alkylation of Primary Amines using 5-(Bromomethyl)-2,4-dimethyloxazole

Introduction: The Strategic Importance of N-Alkylated Oxazoles in Modern Drug Discovery The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, pivotal to the construction of a vast array...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of N-Alkylated Oxazoles in Modern Drug Discovery

The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, pivotal to the construction of a vast array of biologically active molecules. Secondary amines, the products of this reaction, are prevalent structural motifs in pharmaceuticals, agrochemicals, and fine chemicals.[1][2] The introduction of an alkyl group to a primary amine can profoundly influence a molecule's physicochemical properties, including its lipophilicity, basicity, and conformational flexibility, thereby modulating its pharmacokinetic and pharmacodynamic profile.

Within the landscape of medicinal chemistry, the oxazole nucleus is a privileged scaffold, appearing in numerous approved drugs and clinical candidates.[3] Oxazole-containing compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The strategic incorporation of an oxazole moiety via N-alkylation can, therefore, be a powerful tactic in lead optimization and the development of novel therapeutic agents.

This guide provides a comprehensive overview and detailed protocols for the N-alkylation of primary amines using 5-(Bromomethyl)-2,4-dimethyloxazole, a versatile and reactive building block for the synthesis of novel N-((2,4-dimethyloxazol-5-yl)methyl)amines.

Reagent Overview: 5-(Bromomethyl)-2,4-dimethyloxazole

5-(Bromomethyl)-2,4-dimethyloxazole is a heterocyclic compound featuring an oxazole ring substituted with a reactive bromomethyl group at the 5-position. This reagent is an effective electrophile in nucleophilic substitution reactions, readily reacting with primary amines to form stable carbon-nitrogen bonds. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The electron-rich nature of the oxazole ring can influence the reactivity of the adjacent bromomethyl group.

Reaction Mechanism and Optimization

The N-alkylation of a primary amine with 5-(Bromomethyl)-2,4-dimethyloxazole proceeds through a classical SN2 pathway. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide leaving group.

A critical challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[4] This occurs because the secondary amine product is often more nucleophilic than the starting primary amine.[4] Several strategies can be employed to favor selective mono-alkylation:

  • Stoichiometry: Using a slight excess of the primary amine relative to the alkylating agent can help to consume the electrophile before it can react with the secondary amine product.

  • Controlled Addition: Slow, dropwise addition of 5-(Bromomethyl)-2,4-dimethyloxazole to the reaction mixture can maintain a low concentration of the alkylating agent, further minimizing the chance of di-alkylation.[1]

  • Choice of Base: A non-nucleophilic base is crucial to neutralize the hydrobromic acid byproduct without competing with the primary amine as a nucleophile. Common choices include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or tertiary amines such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often effective in dissolving the reactants and promoting the SN2 reaction.[2]

  • Temperature: The reaction is typically conducted at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.[1]

Experimental Protocols

General Protocol for the N-alkylation of a Primary Amine with 5-(Bromomethyl)-2,4-dimethyloxazole

This protocol provides a general procedure that can be adapted for a range of primary amines. Optimization of specific parameters may be necessary for individual substrates.

Materials:

  • Primary amine (1.0 - 1.2 equivalents)

  • 5-(Bromomethyl)-2,4-dimethyloxazole (1.0 equivalent)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous acetonitrile or DMF to the flask to dissolve or suspend the reactants. Stir the mixture at room temperature for 10-15 minutes.

  • Addition of Alkylating Agent: Dissolve 5-(Bromomethyl)-2,4-dimethyloxazole in a minimal amount of the reaction solvent and add it dropwise to the stirred mixture of the amine and base over a period of 15-30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic salts.

    • Dilute the filtrate with water and extract the product with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated secondary amine.[1]

Data Presentation: Representative Examples

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of various primary amines with 5-(Bromomethyl)-2,4-dimethyloxazole, based on general principles of N-alkylation.

Primary AmineBaseSolventTemperature (°C)Time (h)Expected Yield
BenzylamineK₂CO₃MeCN254-8Good to Excellent
AnilineK₂CO₃DMF5012-24Moderate to Good
CyclohexylamineEt₃NMeCN256-12Good
n-ButylamineK₂CO₃MeCN254-8Good to Excellent

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive alkylating agent- Insufficiently basic conditions- Low reaction temperature- Check the purity and integrity of 5-(Bromomethyl)-2,4-dimethyloxazole.- Use a stronger base or increase the amount of base.- Increase the reaction temperature.
Formation of di-alkylated product - High concentration of alkylating agent- Product is more nucleophilic than starting amine- Add the alkylating agent dropwise.- Use a larger excess of the primary amine.- Consider using a protecting group strategy for the primary amine.
Complex reaction mixture - Side reactions due to high temperature- Impure starting materials- Lower the reaction temperature.- Purify starting materials before use.
Difficult purification - Similar polarity of starting material and product- Optimize the mobile phase for column chromatography.- Consider derivatization of the product or starting material to alter polarity.

Visualizations

Experimental Workflow

experimental_workflow reagents Primary Amine + 5-(Bromomethyl)-2,4-dimethyloxazole + Base solvent Add Anhydrous Solvent (MeCN or DMF) reagents->solvent Dissolve/Suspend reaction Stir at RT or Heat (Monitor by TLC/LC-MS) solvent->reaction React workup Aqueous Work-up (Filter, Extract, Wash, Dry) reaction->workup Quench & Isolate purification Column Chromatography workup->purification Purify product Pure N-alkylated Amine purification->product

Caption: General workflow for the N-alkylation of primary amines.

Reaction Mechanism

sn2_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products amine R-NH₂ ts [R-NH₂...CH₂(Ox)...Br]⁻ amine->ts Nucleophilic Attack oxazole Ox-CH₂-Br oxazole->ts product R-NH-CH₂-Ox ts->product Bond Formation byproduct HBr ts->byproduct Leaving Group Departure

Caption: Simplified SN2 mechanism for the N-alkylation reaction.

Conclusion

The N-alkylation of primary amines using 5-(Bromomethyl)-2,4-dimethyloxazole represents a robust and efficient method for the synthesis of novel oxazole-containing secondary amines. By carefully controlling reaction parameters such as stoichiometry, choice of base, and temperature, selective mono-alkylation can be achieved in good to excellent yields. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors, paving the way for the discovery of new chemical entities with potential therapeutic applications.

References

  • BenchChem. (2025). Experimental procedure for N-alkylation of primary amines.
  • Salvatore, R. N., Nagle, A. S., & Schmidt, S. E. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. U.S. Patent No. 6,423,871 B1.
  • Mathur, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. Retrieved from [Link]

  • American Chemical Society. (n.d.). N alkylation at sp 3 Carbon Reagent Guide. Retrieved from [Link]

  • American Chemical Society. (2023). Mono-N-alkylation of primary amines and activation of nitriles using halomethyl boronates. Retrieved from [Link]

  • Wang, Z., et al. (2014). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Dalton Transactions, 43(1), 123-128. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Shimizu, T., et al. (2018). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry, 14, 2344-2351. Retrieved from [Link]

  • Kaur, R., et al. (2014). A comprehensive review on biological activities of oxazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(8), 124-136. Retrieved from [Link]

  • Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 5-(Bromomethyl)-2,4-dimethyloxazole in Drug Discovery

Introduction: The Strategic Value of the 2,4-Dimethyloxazole Moiety In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 2,4-Dimethyloxazole Moiety

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutic agents.[1] 5-(Bromomethyl)-2,4-dimethyloxazole has emerged as a highly valuable and versatile scaffold for drug discovery programs. Its utility stems from the unique combination of a stable, drug-like oxazole core and a reactive bromomethyl handle, which allows for the facile introduction of this privileged heterocycle into a wide array of molecular architectures.

The oxazole ring itself is a cornerstone in medicinal chemistry, found in numerous natural products and blockbuster pharmaceuticals.[2][3] This five-membered aromatic heterocycle is often employed as a bioisosteric replacement for amide or ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[4] The 2,4-dimethyl substitution pattern provides a specific steric and electronic profile that can be exploited to fine-tune interactions with biological targets. This application note provides a comprehensive guide to the synthesis, reactivity, and practical application of 5-(bromomethyl)-2,4-dimethyloxazole as a key building block for the synthesis of next-generation therapeutics.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis.

PropertyValueReference
IUPAC Name 5-(bromomethyl)-2,4-dimethyl-1,3-oxazole
Molecular Formula C₆H₈BrNO
Molecular Weight 190.04 g/mol
Appearance Colorless to pale yellow liquid or solid
Solubility Soluble in common organic solvents (DCM, THF, DMF)
Stability Generally stable, but sensitive to moisture and light

Storage and Handling: 5-(Bromomethyl)-2,4-dimethyloxazole should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. Due to its sensitivity to moisture, anhydrous techniques should be employed when handling this reagent. As with all alkyl bromides, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Synthesis of the Building Block

The most common and direct route to 5-(bromomethyl)-2,4-dimethyloxazole is through the free-radical bromination of 2,4,5-trimethyloxazole. This reaction is typically achieved using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as dibenzoyl peroxide, in an inert solvent like carbon tetrachloride.[5]

start 2,4,5-Trimethyloxazole reagents N-Bromosuccinimide (NBS) Dibenzoyl Peroxide (initiator) Carbon Tetrachloride (solvent) start->reagents product 5-(Bromomethyl)-2,4-dimethyloxazole reagents->product Reflux

Caption: Synthesis of 5-(bromomethyl)-2,4-dimethyloxazole.

Application in Drug Discovery: Nucleophilic Substitution Protocols

The primary utility of 5-(bromomethyl)-2,4-dimethyloxazole in drug discovery lies in its reactivity towards nucleophiles. The bromomethyl group serves as a potent electrophile, readily undergoing SN2 reactions with a wide range of nucleophiles, including phenols, thiols, amines, and carbanions. This allows for the covalent linkage of the 2,4-dimethyloxazole moiety to other molecular fragments, a common strategy in lead optimization.

Representative Protocol: O-Alkylation of a Phenolic Substrate

This protocol details a general procedure for the O-alkylation of a phenol with 5-(bromomethyl)-2,4-dimethyloxazole. This reaction is fundamental for the synthesis of aryl ethers, a common motif in bioactive molecules.

Materials:

  • 5-(Bromomethyl)-2,4-dimethyloxazole (1.0 eq)

  • Substituted Phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Experimental Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted phenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the reagents. Stir the suspension at room temperature for 15 minutes.

  • Addition of Electrophile: Add a solution of 5-(bromomethyl)-2,4-dimethyloxazole (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into deionized water. Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-((aryloxy)methyl)-2,4-dimethyloxazole.

cluster_prep Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification A 1. Add phenol and K₂CO₃ to a flame-dried flask. B 2. Add anhydrous DMF and stir. A->B C 3. Add 5-(bromomethyl)-2,4-dimethyloxazole solution dropwise. B->C D 4. Heat and stir for 4-6h. Monitor by TLC. C->D E 5. Cool and quench with water. Extract with EtOAc. D->E F 6. Wash combined organic layers with water and brine. E->F G 7. Dry over MgSO₄, filter, and concentrate. F->G H 8. Purify by flash column chromatography. G->H I Final Product: 5-((aryloxy)methyl)-2,4-dimethyloxazole H->I

Caption: General workflow for the O-alkylation of phenols.

Causality Behind Experimental Choices
  • Mechanism: The reaction proceeds via a classic SN2 mechanism. The basic conditions generated by potassium carbonate deprotonate the phenol, forming a more nucleophilic phenoxide anion. This anion then attacks the electrophilic methylene carbon of the 5-(bromomethyl)-2,4-dimethyloxazole, displacing the bromide leaving group.

Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide K₂CO₃ Transition State [ArO---CH₂(Oxazole)---Br]⁻ Phenoxide->Transition State Attack on CH₂Br Product Product Transition State->Product Br⁻ leaves 5-(Bromomethyl)-2,4-dimethyloxazole 5-(Bromomethyl)-2,4-dimethyloxazole 5-(Bromomethyl)-2,4-dimethyloxazole->Transition State

Caption: SN2 mechanism for O-alkylation.

  • Choice of Base: Potassium carbonate is a moderately strong base that is sufficient to deprotonate phenols. It is preferred over stronger bases like sodium hydride to minimize potential side reactions. Its insolubility in many organic solvents can sometimes lead to heterogeneous reaction mixtures, but in a polar aprotic solvent like DMF, it is effective.

  • Solvent: DMF is an excellent solvent for SN2 reactions as it is polar and aprotic. It effectively solvates the potassium cation, leaving the phenoxide anion relatively "naked" and highly nucleophilic, thus accelerating the reaction rate.

  • Temperature: Heating the reaction to 60-70 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting significant decomposition of the starting materials or product.

The Oxazole Scaffold in Medicinal Chemistry

The incorporation of the 2,4-dimethyloxazole moiety can have several beneficial effects on the properties of a drug candidate:

  • Metabolic Stability: As a bioisosteric replacement for esters and amides, the oxazole ring is generally more resistant to hydrolytic cleavage by metabolic enzymes, potentially increasing the half-life of a drug.[4]

  • Physicochemical Properties: The oxazole ring can influence a molecule's polarity, lipophilicity, and hydrogen bonding capacity, which in turn affects its solubility, permeability, and oral bioavailability.[5]

  • Target Engagement: The specific arrangement of heteroatoms and substituents on the oxazole ring can provide key interactions with the target protein, such as hydrogen bonding and van der Waals interactions, contributing to binding affinity and selectivity.[6]

Conclusion

5-(Bromomethyl)-2,4-dimethyloxazole is a powerful and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and predictable reactivity in nucleophilic substitution reactions make it an ideal tool for introducing the drug-like 2,4-dimethyloxazole scaffold into a variety of molecular frameworks. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this valuable reagent in the design and synthesis of novel therapeutic agents.

References

  • EvitaChem. (n.d.). Buy 5-(Bromomethyl)-2,4-dimethyloxazole (EVT-8798150).
  • BenchChem. (n.d.). The Oxazole Core: A Technical Guide to its Discovery, Synthesis, and Significance in Drug Development.
  • MDPI. (2022, September 6). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.
  • MDPI. (2023, October 5). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]

  • Vensel Publications. (2023, July 11). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2025, August 19). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). Patents - Medicinal Chemistry. Retrieved from [Link]

  • Figshare. (2023, February 28). Direct Synthesis of Thioesters from Feedstock Chemicals and Elemental Sulfur. Retrieved from [Link]

  • MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis of 2-(N-formyl)-5-aryl/aryloxymethyl-1,3,4-thiadiazoles with potential bioactivity in PEG-400. Retrieved from [Link]

  • PMC. (2022, April 4). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • Royal Society of Chemistry. (n.d.). Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[2][7]triazolo[1,5-a]pyrimidine derivatives. Retrieved from [Link]

Sources

Application

Application Note: Preparation of Oxazole-Containing Ligands via 5-(Bromomethyl)-2,4-dimethyloxazole

Executive Summary & Scientific Context In modern drug discovery and coordination chemistry, the 2,4-dimethyloxazole moiety is a privileged pharmacophore frequently utilized to enhance target affinity, modulate physicoche...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In modern drug discovery and coordination chemistry, the 2,4-dimethyloxazole moiety is a privileged pharmacophore frequently utilized to enhance target affinity, modulate physicochemical properties, and serve as a robust hydrogen-bond acceptor. The most efficient strategy for introducing this scaffold into complex molecules is through the use of the versatile alkylating agent 5-(Bromomethyl)-2,4-dimethyloxazole (CAS: 141567-40-0)[1].

This application note provides a comprehensive, field-validated guide for researchers and drug development professionals. It details the mechanistic causality behind the synthesis of the bromomethyl synthon and outlines robust, self-validating protocols for its subsequent application in the preparation of diverse oxazole-containing ligands via nucleophilic substitution (SN2) pathways[2].

Synthesis of the Alkylating Agent: Mechanistic Causality

The preparation of 5-(bromomethyl)-2,4-dimethyloxazole is classically achieved via the Wohl-Ziegler radical bromination of 2,4,5-trimethyloxazole using N-Bromosuccinimide (NBS)[3].

Why the 5-Methyl Group?

Regioselectivity is the primary challenge when brominating a trimethylated heterocycle. However, the reaction is highly selective for the 5-methyl group. This causality is driven by intermediate stability: the radical generated at the 5-position is significantly stabilized by the adjacent oxygen atom's lone pairs and the extended π -system of the oxazole ring. Consequently, the C–H bond at the 5-position possesses the lowest bond dissociation energy (BDE), making it the thermodynamic sink for hydrogen abstraction by the initiator radical[2].

Reagent Selection
  • NBS over Br2 : NBS provides a low, steady-state concentration of molecular bromine, which suppresses competing electrophilic aromatic substitution on the oxazole core and strictly favors the radical pathway[4].

  • Dibenzoyl Peroxide (BPO) : BPO is selected over AIBN due to its ability to generate highly reactive benzoyloxy radicals at moderate reflux temperatures, ensuring complete conversion within 1–2 hours[4].

Pathway A 2,4,5-Trimethyloxazole B Radical Initiator (BPO) A->B Heat (80°C) C Oxazole-5-methyl Radical B->C H-Abstraction D N-Bromosuccinimide (NBS) C->D Bromine Transfer E 5-(Bromomethyl)- 2,4-dimethyloxazole D->E Propagation

Figure 1: Radical Wohl-Ziegler bromination pathway for synthesizing the oxazole alkylating agent.

Protocol 1: Radical Bromination of 2,4,5-Trimethyloxazole

This protocol utilizes a self-validating visual cue (density inversion of succinimide) to monitor reaction progress.

  • Setup : In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve 2,4,5-trimethyloxazole (10.0 mmol) in anhydrous trifluorotoluene (PhCF3, 25 mL). Note: PhCF3 is used as a greener, less toxic alternative to traditional CCl4 while maintaining identical phase properties.

  • Reagent Addition : Add N-Bromosuccinimide (10.5 mmol) and Dibenzoyl Peroxide (0.5 mmol, 5 mol%) to the solution[4]. The NBS powder will settle at the bottom of the flask.

  • Initiation & Reflux : Heat the mixture to 80 °C under a nitrogen atmosphere.

  • Self-Validation Step : As the reaction proceeds, the dense NBS is consumed, and the less dense byproduct (succinimide) forms and floats to the surface of the solvent. The reaction is deemed complete (typically 1–2 hours) when all solid material has migrated to the top of the liquid phase[4].

  • Workup : Cool the reaction to 0 °C to fully precipitate the succinimide. Filter the mixture through a pad of Celite and wash with cold PhCF3.

  • Isolation : Concentrate the filtrate under reduced pressure. The crude 5-(bromomethyl)-2,4-dimethyloxazole can be used directly in the next step or purified via vacuum distillation to yield a pale yellow oil.

Preparation of Oxazole-Containing Ligands

The 5-(bromomethyl)-2,4-dimethyloxazole synthon is an exceptional electrophile for SN2 reactions[2]. The adjacent heteroaromatic ring reduces steric hindrance at the primary carbon and electronically stabilizes the SN2 transition state, allowing for rapid alkylation of amines, phenols, and thiols.

Causality in SN2 Reaction Design
  • For Amines (N-Alkylation) : N,N-Diisopropylethylamine (DIPEA) is utilized as the base. Its steric bulk prevents it from acting as a competing nucleophile, ensuring it only acts as an acid scavenger for the generated HBr. Acetonitrile (MeCN) is the optimal solvent due to its polar aprotic nature, which accelerates the SN2 mechanism.

  • For Phenols (O-Alkylation) : Potassium carbonate (K2CO3) in N,N-Dimethylformamide (DMF) is required. The elevated temperature (60–80 °C) and high dielectric constant of DMF ensure complete deprotonation of the phenol to the highly nucleophilic phenoxide anion.

Workflow Nuc Nucleophile (Amine/Phenol/Thiol) Base Base + Solvent (e.g., K2CO3 in DMF) Nuc->Base Elec 5-(Bromomethyl)- 2,4-dimethyloxazole Elec->Base TS SN2 Transition State (Charge Stabilized) Base->TS Deprotonation & Attack Ligand Oxazole-Containing Ligand TS->Ligand Bromide Elimination Purify Workup & Chromatography Ligand->Purify Isolation

Figure 2: General SN2 experimental workflow for the preparation of oxazole-containing ligands.

Protocol 2: General SN2 Alkylation for Ligand Synthesis
  • Preparation : To a stirred solution of the desired nucleophile (e.g., a secondary amine scaffold, 5.0 mmol) in anhydrous MeCN (15 mL), add DIPEA (10.0 mmol, 2.0 eq).

  • Electrophile Addition : Dissolve 5-(bromomethyl)-2,4-dimethyloxazole (5.5 mmol, 1.1 eq) in MeCN (5 mL) and add it dropwise to the reaction mixture at 0 °C to prevent exothermic side reactions.

  • Propagation : Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Self-Validation Step : Monitor via TLC (typically 50% EtOAc/Hexanes). The disappearance of the UV-active 5-(bromomethyl)-2,4-dimethyloxazole spot (Rf ~ 0.6) and the appearance of a more polar product spot confirms reaction completion.

  • Quenching & Extraction : Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification : Purify the crude ligand via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure oxazole-containing ligand.

Quantitative Data & Optimization Summaries

Table 1: Comparison of Bromination Methods for 5-(Bromomethyl)-2,4-dimethyloxazole Synthesis [2]

MethodReagents / CatalystSolventTemp / TimeYieldRegioselectivity
Wohl-Ziegler Bromination NBS, BPO (5 mol%)PhCF3 or CCl480 °C / 1–2 h>90%High (5-methyl)
Pd-Catalyzed C–H Bromination Pd(OAc)2, N-Bromophthalimide1,2-Dichloroethane80 °C / 12 h~70%High (5-methyl)
Ni-Catalyzed Coupling NiCl2, DibromomethaneTHF60 °C / 12 h40–50%Moderate

Table 2: Typical SN2 Conditions for Oxazole Ligand Preparation

Nucleophile TypeBase (Equivalents)SolventTemperatureReaction TimeTypical Yield
Primary/Secondary Amines DIPEA or TEA (2.0 eq)MeCN or DMF25–60 °C4–12 h75–95%
Phenols (O-Alkylation) K2CO3 or Cs2CO3 (1.5 eq)DMF or Acetone60–80 °C8–16 h80–90%
Thiols (S-Alkylation) K2CO3 (1.2 eq)DMF0–25 °C2–6 h85–98%

References

  • LookChem. "Succinbromimide (N-Bromosuccinimide) CAS 128-08-5 Chemical Properties and Synthesis". Retrieved from LookChem Database. URL:[Link]

Sources

Method

Application Note: 5-(Bromomethyl)-2,4-dimethyloxazole in Medicinal Chemistry – Synthesis, Reactivity, and Pharmacophore Integration

Introduction & Structural Rationale In modern medicinal chemistry, the oxazole ring is a privileged scaffold frequently employed as a bioisostere for amides, esters, and other heterocycles. Its inclusion in a drug candid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern medicinal chemistry, the oxazole ring is a privileged scaffold frequently employed as a bioisostere for amides, esters, and other heterocycles. Its inclusion in a drug candidate often improves metabolic stability, increases lipophilicity, and provides a robust hydrogen-bond acceptor. 5-(Bromomethyl)-2,4-dimethyloxazole (CAS: 141567-40-0) serves as a highly versatile electrophilic building block, allowing researchers to seamlessly append the 2,4-dimethyloxazole moiety onto complex molecular architectures 1.

The presence of the bromomethyl group at the C5 position transforms the stable oxazole ring into a highly reactive alkylating agent. This enables efficient SN​2 transformations with a variety of nucleophiles—including primary/secondary amines, phenols, and thiols—facilitating rapid structure-activity relationship (SAR) exploration during the hit-to-lead optimization phase.

Mechanistic Causality: Regioselective Synthesis

The synthesis of 5-(bromomethyl)-2,4-dimethyloxazole is classically achieved via the Wohl-Ziegler bromination of 2,4,5-trimethyloxazole using N-Bromosuccinimide (NBS) and a radical initiator such as dibenzoyl peroxide (BPO) 2.

Causality of Regioselectivity: Why does bromination occur exclusively at the C5-methyl group rather than the C2 or C4 positions? The regioselectivity is governed by the thermodynamic stability of the intermediate radical. The C5 position of the oxazole ring is highly electron-rich. When hydrogen abstraction occurs at the C5-methyl group, the resulting carbon-centered radical is heavily stabilized by hyperconjugation and resonance delocalization with the adjacent oxygen lone pairs and the extended π -system of the heterocycle.

Synthesis SM 2,4,5-Trimethyloxazole (Starting Material) Radical C5-Methyl Radical Intermediate (Resonance Stabilized) SM->Radical BPO, Heat -H• Product 5-(Bromomethyl)-2,4-dimethyloxazole (Target Electrophile) Radical->Product +Br• NBS N-Bromosuccinimide (NBS) Br• Source NBS->Radical Br• transfer Succ Succinimide (Byproduct) NBS->Succ After Br• donation

Figure 1: Wohl-Ziegler radical bromination pathway for regioselective C5-activation.

Quantitative Reaction Optimization

The choice of solvent and initiator is critical to suppress competing electrophilic aromatic substitution and maximize the yield of the target bromomethyl derivative.

Table 1: Optimization of Wohl-Ziegler Bromination of 2,4,5-Trimethyloxazole

Reagent (Eq)Initiator (Eq)SolventTemp (°C)Time (h)Yield (%)Regioselectivity (C5:C4:C2)
NBS (1.05)BPO (0.05)CCl₄76 (Reflux)1.0100>99:1:1
NBS (1.05)AIBN (0.05)MeCN82 (Reflux)3.07895:5:0
Br₂ (1.00)NoneAcOH2512.045Complex mixture

Data reflects standard synthetic outcomes where non-polar halogenated solvents drastically outperform polar solvents by maintaining low dissolved Br₂ concentrations.2

Protocol 1: Regioselective Synthesis of 5-(Bromomethyl)-2,4-dimethyloxazole

Causality of Solvent Choice: Carbon tetrachloride ( CCl4​ ) or modern fluorinated alternatives (e.g., benzotrifluoride) are utilized because they lack abstractable hydrogen atoms, preventing the solvent from quenching the radical chain reaction. Furthermore, NBS is only sparingly soluble in these solvents, which keeps the steady-state concentration of reactive bromine low, favoring radical substitution over electrophilic addition.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4,5-trimethyloxazole (10.0 mmol) in anhydrous CCl4​ (30 mL).

  • Reagent Addition: Add N-Bromosuccinimide (10.5 mmol) and dibenzoyl peroxide (BPO, 0.5 mmol) to the solution. The NBS will settle at the bottom of the flask as a dense powder.

  • Initiation: Heat the reaction mixture to a gentle reflux (76 °C) under an inert argon atmosphere.

  • Self-Validating Monitoring: The reaction features a built-in visual progress indicator. As NBS (dense) is consumed, succinimide (less dense) is generated. The reaction is complete (typically within 1 hour) when all solid material has migrated and is floating at the surface of the solvent.

  • Workup: Cool the mixture to 0 °C to ensure complete precipitation of succinimide. Filter the suspension through a pad of Celite.

  • Purification: Wash the filtrate with saturated aqueous NaHCO3​ and brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The crude product can be used directly or purified via short-path distillation to yield a pale yellow oil.

Application Workflow: Pharmacophore Integration

Once synthesized, 5-(bromomethyl)-2,4-dimethyloxazole acts as an elite electrophile. In drug discovery workflows, it is commonly reacted with secondary amines (e.g., piperazines, piperidines) to generate basic, oxazole-appended scaffolds.

MedChem Electrophile 5-(Bromomethyl)-2,4-dimethyloxazole (Alkylating Agent) Reaction SN2 Alkylation Base (K2CO3), MeCN, 0°C to RT Electrophile->Reaction Nucleophile Target Pharmacophore (e.g., 2° Amine, Phenol) Nucleophile->Reaction NewScaffold Oxazole-Appended Drug Scaffold (Improved Lipophilicity & Binding) Reaction->NewScaffold -HBr

Figure 2: Integration of the oxazole building block into target pharmacophores via SN2 alkylation.

Protocol 2: General SN​2 Alkylation of a Secondary Amine

Causality of Reaction Conditions: The electron-donating nature of the 2,4-dimethyloxazole ring significantly lowers the activation energy of the SN​2 transition state, making the bromomethyl group exceptionally reactive. To prevent uncontrolled exothermic degradation or dialkylation (if primary amines are used), the reaction must be initiated at 0 °C. Mild bases like K2​CO3​ are preferred over stronger bases to prevent the hydrolysis of the bromomethyl group into a hydroxymethyl byproduct.

Step-by-Step Methodology:

  • Preparation: Dissolve the target secondary amine (1.0 eq) in anhydrous acetonitrile (MeCN, 0.2 M concentration).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (2.5 eq) to the solution and stir for 10 minutes at room temperature to ensure adequate basicity.

  • Cooling & Alkylation: Cool the suspension to 0 °C using an ice bath. Dissolve 5-(bromomethyl)-2,4-dimethyloxazole (1.1 eq) in a minimal amount of MeCN and add it dropwise to the reaction mixture over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–6 hours.

  • Self-Validating Monitoring (LC-MS): Monitor the reaction via Liquid Chromatography-Mass Spectrometry (LC-MS). The starting electrophile will display a highly characteristic isotopic doublet (M and M+2 peaks of equal intensity due to 79Br and 81Br ). Successful conversion is definitively confirmed by the total disappearance of this doublet and the emergence of the product mass [M+H]+ .

  • Workup: Quench the reaction with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate. Purify via flash column chromatography (DCM/MeOH gradient).

References

  • Title: Buy 5-(Bromomethyl)-2,4-dimethyloxazole (EVT-8798150)
  • Title: Cas 128-08-5, Succinbromimide | LookChem Source: LookChem URL

Sources

Application

Reagents for the selective bromination of 2,4-dimethyloxazole derivatives

Application Note: Reagents and Protocols for the Selective Bromination of 2,4-Dimethyloxazole Derivatives Strategic Overview In modern drug development, 2,4-dimethyloxazole is a highly versatile pharmacophore and synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reagents and Protocols for the Selective Bromination of 2,4-Dimethyloxazole Derivatives

Strategic Overview

In modern drug development, 2,4-dimethyloxazole is a highly versatile pharmacophore and synthetic building block, frequently utilized in the synthesis of IL-17 inhibitors, cytotoxic agents, and complex heterocyclic ligands. Functionalizing this heterocycle via bromination is a critical step for downstream cross-coupling or nucleophilic substitution. However, achieving strict regioselectivity is challenging. Depending on the reagent and reaction conditions, bromination can be directed either to the unsubstituted C-5 position of the oxazole ring or to the alkyl substituents (C-2/C-4 methyl groups). This guide provides a comprehensive, mechanistically grounded framework for controlling this divergence.

Mechanistic Causality: Directing Bromination Selectivity

As an application scientist, selecting the correct bromination protocol requires understanding the intrinsic electronic properties of the oxazole ring versus the bond dissociation energies of its substituents.

Pathway A: Electrophilic Aromatic Substitution (EAS) at C-5 The oxazole ring exhibits aromatic character with delocalized π-electrons. However, the electronegativity of the oxygen atom creates an asymmetric electron density distribution. This asymmetry renders the C-5 position highly nucleophilic, facilitating selective electrophilic bromination at this site[1]. When 2,4-dimethyloxazole is treated with electrophilic sources like molecular bromine (Br₂) or N-Bromosuccinimide (NBS) in polar solvents (e.g., DMF, acetonitrile), the reaction proceeds via a standard EAS mechanism to yield 5-bromo-2,4-dimethyloxazole[2].

Pathway B: Radical Bromination (Wohl-Ziegler) at the Methyl Groups To functionalize the methyl groups and generate bromomethyl derivatives, the reaction must be forced into a radical pathway. NBS is a versatile halogenating reagent that, under thermal or photochemical initiation, undergoes homolytic cleavage to form a reactive bromine radical[3]. This radical abstracts a hydrogen atom from the alkyl substituents rather than attacking the aromatic ring. The C-4 methyl group is typically favored over the C-2 methyl group due to the allylic-like stabilization of the resulting carbon-centered radical by the adjacent carbon-carbon double bond[4].

MechanisticDivergence SM 2,4-Dimethyloxazole (Starting Material) EAS_Cond Polar Solvent (DMF/MeCN) Br₂ or NBS, 0°C to RT SM->EAS_Cond Heterolytic Cleavage Rad_Cond Non-Polar Solvent (CCl₄/PhCF₃) NBS + AIBN, Reflux SM->Rad_Cond Homolytic Cleavage EAS_Prod 5-Bromo-2,4-dimethyloxazole (C-5 Electrophilic Substitution) EAS_Cond->EAS_Prod Rad_Prod Bromomethyl Derivatives (C-4/C-2 Radical Substitution) Rad_Cond->Rad_Prod

Divergent bromination pathways of 2,4-dimethyloxazole based on reagent selection.

Quantitative Reagent Selection Guide

To ensure reproducibility and scale-up feasibility, the following table summarizes the quantitative parameters and expected outcomes for various brominating systems.

Reagent SystemReaction PathwayTarget PositionOptimal SolventTemp (°C)Typical Yield (%)Selectivity Profile
NBS (1.05 eq) Electrophilic (EAS)C-5DMF or MeCN0 to 2575 - 90High C-5 selectivity; minimal side-products.
Br₂ (1.1 eq) Electrophilic (EAS)C-5DCM or Benzene0 to 2580 - 95Fast reaction; requires careful stoichiometry.
NBS + AIBN (cat.) Radical (Wohl-Ziegler)C-4 / C-2 MethylCCl₄ or PhCF₃75 - 8560 - 80Favors C-4 methyl; prone to di-bromination.
NBS + BPO (cat.) Radical (Wohl-Ziegler)C-4 / C-2 MethylCCl₄ or Benzene8065 - 85Similar to AIBN; requires strict anhydrous setup.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in visual and analytical checkpoints ensure that the researcher can confirm the success of each step in real-time.

Protocol A: Synthesis of 5-Bromo-2,4-dimethyloxazole (EAS Pathway)

Objective: Selective bromination of the C-5 position without affecting the methyl groups.

  • Preparation: Dissolve 2,4-dimethyloxazole (1.0 eq) in anhydrous DMF (0.5 M concentration) under an inert atmosphere (N₂ or Argon).

    • Validation Checkpoint: The solution must be completely clear and homogeneous. Moisture content should be <100 ppm to prevent NBS hydrolysis.

  • Electrophile Addition: Cool the reaction flask to 0 °C using an ice bath. Shield the flask from light using aluminum foil to suppress background radical generation. Slowly add recrystallized NBS (1.05 eq) in portions over 15 minutes.

    • Validation Checkpoint: The addition of NBS will cause a transient yellowing that fades as the EAS reaction consumes the electrophile. A persistent pale yellow/orange color indicates the completion of the reaction.

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then allow it to warm to room temperature.

    • Validation Checkpoint: TLC (Hexanes/EtOAc 4:1) should show the complete disappearance of the starting material and the emergence of a new, highly UV-active spot.

  • Quench and Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize any unreacted brominating species. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Validation Checkpoint: The aqueous layer must test negative for active oxidants (using KI-starch paper) after the Na₂S₂O₃ quench.

Protocol B: Synthesis of Bromomethyl-oxazole Derivatives (Radical Pathway)

Objective: Selective Wohl-Ziegler bromination of the methyl substituents[4].

  • Preparation: Dissolve 2,4-dimethyloxazole (1.0 eq) in anhydrous carbon tetrachloride (CCl₄) or α,α,α-trifluorotoluene (0.2 M concentration).

    • Validation Checkpoint: Solvent must be rigorously dried (Karl Fischer titration <50 ppm water) to prevent the degradation of the radical intermediate.

  • Initiation: Add NBS (1.05 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq). Equip the flask with a reflux condenser.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 75–85 °C depending on the solvent).

    • Validation Checkpoint 1: Gentle bubbling (nitrogen gas evolution from AIBN decomposition) confirms initiator activation.

    • Validation Checkpoint 2: As the reaction progresses (typically 4–8 hours), the dense NBS powder at the bottom of the flask will be consumed and replaced by succinimide, which floats to the surface of the halogenated solvent. This phase change is a highly reliable visual indicator of reaction completion.

  • Workup and Isolation: Cool the mixture to 0 °C to fully precipitate the succinimide byproduct. Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

    • Validation Checkpoint: ¹H NMR of the crude mixture should show a new singlet at ~4.4 ppm (corresponding to the -CH₂Br protons) and a proportional decrease in the integration of the starting methyl singlet at ~2.3 ppm.

ExperimentalWorkflow Step1 1. Substrate Preparation (Dry Solvent Selection) Step2A 2A. EAS Pathway Add NBS at 0°C (Exclude Light) Step1->Step2A Step2B 2B. Radical Pathway Add NBS + AIBN, Heat to Reflux Step1->Step2B Step3A 3A. Quench & Extract (Na₂S₂O₃ / EtOAc) Step2A->Step3A Step3B 3B. Filter Succinimide & Concentrate Step2B->Step3B Step4 4. Purification (Silica Gel Chromatography) Step3A->Step4 Step3B->Step4 Step5 5. Characterization (NMR, LC-MS) Step4->Step5

Step-by-step workflow for the selective bromination of 2,4-dimethyloxazole derivatives.

References

  • Buy 5-(Bromomethyl)-2,4-dimethyloxazole (EVT-8798150) . EvitaChem. 1

  • Cas 128-08-5, Succinbromimide . LookChem. 3

  • Synthesis of 5-bromo-2,4-dimethyloxazole by flash-vacuum pyrolysis of 2-acetyl-4-bromo-3-methylisoxazol-5(2H)-one . R Discovery. 2

  • WO2013019682A1 - Compounds and methods . Google Patents. 4

Sources

Method

Application Note: Scalable Synthesis of 5-(Bromomethyl)-2,4-dimethyloxazole via Radical Bromination

Target Audience: Process Chemists, Scale-up Engineers, and Drug Discovery Scientists Compound: 5-(Bromomethyl)-2,4-dimethyloxazole (CAS: 141567-40-0) Introduction and Mechanistic Rationale 5-(Bromomethyl)-2,4-dimethyloxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-up Engineers, and Drug Discovery Scientists Compound: 5-(Bromomethyl)-2,4-dimethyloxazole (CAS: 141567-40-0)

Introduction and Mechanistic Rationale

5-(Bromomethyl)-2,4-dimethyloxazole is a highly versatile heterocyclic building block utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and biochemical probes[1]. The compound features a reactive benzylic-like bromomethyl group at the 5-position, making it an excellent electrophile for substitution reactions with various nucleophiles (amines, thiols, alcohols) during Active Pharmaceutical Ingredient (API) assembly[1].

For industrial scale-up, the primary synthetic route involves the regioselective radical bromination of 2,4,5-trimethyloxazole using N-Bromosuccinimide (NBS)[1][2].

Causality in Reaction Design:

  • Reagent Selection (NBS): Direct bromination with Br₂ gas is highly exothermic and poorly selective, often leading to over-bromination or ring degradation. NBS acts as a stable, solid bromine reservoir, releasing Br₂ at a low, steady concentration (Wohl-Ziegler bromination)[1][2].

  • Radical Initiation: The reaction requires a radical initiator, classically Dibenzoyl Peroxide (DBP) or Azobisisobutyronitrile (AIBN), to homolytically cleave the Br-Br bond and propagate the radical chain reaction[2].

  • Regioselectivity: The methyl group at the 5-position of the oxazole ring is the most sterically accessible and electronically stabilized position for radical formation, favoring the formation of the 5-bromomethyl derivative over the 2- or 4-methyl positions.

  • Solvent Considerations: While historical literature cites tetrachloromethane (CCl₄) yielding up to 100% conversion[2], modern industrial protocols substitute this with greener, scalable alternatives such as dichloromethane (DCM) or trifluorotoluene to comply with ICH Q3C solvent guidelines.

Process Data and Stoichiometry

The following table summarizes the quantitative parameters for a standard 1-mol pilot-scale batch.

ComponentRoleMW ( g/mol )EquivalentsMass / VolumeNotes
2,4,5-Trimethyloxazole Starting Material111.141.00111.1 gEnsure anhydrous conditions.
N-Bromosuccinimide (NBS) Brominating Agent177.981.05186.9 gRecrystallize from water if impure[2].
Dibenzoyl Peroxide (DBP) Radical Initiator242.230.0512.1 gThermal hazard; handle with care[2].
Dichloromethane (DCM) Solvent84.93N/A1.5 LDegassed to prevent radical quenching.
5-(Bromomethyl)-2,4-dimethyloxazole Target Product215.061.00 (Theoretical)215.1 gExpected isolated yield: 85-95%.

Workflow Visualization

G SM 2,4,5-Trimethyloxazole (Starting Material) React Wohl-Ziegler Bromination Reflux (DCM), 1-2h SM->React NBS N-Bromosuccinimide (NBS) (Brominating Agent) NBS->React Init Dibenzoyl Peroxide (Radical Initiator) Init->React Filter Filtration (Remove Insoluble Succinimide) React->Filter Wash Aqueous Wash (Na2S2O3 & Brine) Filter->Wash Purify Vacuum Distillation / Flow (Scale-up Isolation) Wash->Purify Prod 5-(Bromomethyl)-2,4-dimethyloxazole (Target API Building Block) Purify->Prod

Process flow for the scale-up synthesis and isolation of 5-(Bromomethyl)-2,4-dimethyloxazole.

Step-by-Step Experimental Protocol

This protocol is adapted for a jacketed glass reactor system equipped with overhead stirring, a reflux condenser, and an inert gas manifold, suitable for pilot-scale production.

Phase 1: System Preparation and Charging
  • Reactor Purge: Purge the 5L jacketed reactor with dry Nitrogen (N₂) or Argon for 15 minutes to displace oxygen, which can act as a radical scavenger and inhibit the reaction.

  • Solvent & Substrate Addition: Charge the reactor with 1.5 L of anhydrous Dichloromethane (DCM). Begin overhead stirring at 250 RPM. Add 111.1 g (1.0 mol) of 2,4,5-trimethyloxazole.

  • Reagent Addition: Carefully add 186.9 g (1.05 mol) of N-Bromosuccinimide (NBS) in portions. Self-Validation Check: The suspension will appear slightly yellow/off-white. NBS is only partially soluble in DCM at room temperature.

Phase 2: Initiation and Reaction
  • Initiator Addition: Add 12.1 g (0.05 mol) of Dibenzoyl Peroxide (DBP).

  • Heating: Ramp the jacket temperature to achieve a gentle reflux of the DCM mixture (internal temperature ~39-40 °C).

  • Monitoring: Maintain reflux for 1 to 2 hours. The reaction progression can be visually tracked: as NBS is consumed, the dense solid at the bottom is replaced by succinimide, which floats to the surface of the halogenated solvent.

  • In-Process Control (IPC): Sample the reaction mixture after 1 hour. Quench the sample with cold water, extract with ethyl acetate, and analyze via GC-MS or HPLC to confirm the disappearance of the starting material and the formation of the target mass (m/z ~215)[1].

Phase 3: Workup and Isolation
  • Cooling & Filtration: Cool the reactor to 0-5 °C. The byproduct, succinimide, is highly insoluble in cold DCM. Filter the reaction mixture through a sintered glass funnel (or industrial Nutsche filter) to remove the succinimide[2]. Wash the filter cake with 200 mL of cold DCM.

  • Quenching: Transfer the combined filtrate back to a clean reactor. Wash the organic layer with 500 mL of 5% aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any residual active bromine species.

  • Phase Separation: Allow the phases to separate. Drain the lower organic (DCM) layer. Wash the organic layer once more with 500 mL of saturated aqueous NaCl (brine).

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (rotary evaporator or wiped film evaporator) keeping the bath temperature below 40 °C to prevent thermal degradation of the bromomethyl compound.

  • Final Purification: For high-purity industrial applications, subject the crude amber oil to short-path vacuum distillation. The pure 5-(Bromomethyl)-2,4-dimethyloxazole is collected as a colorless to pale yellow liquid.

Note on Continuous Flow: For advanced industrial settings, this reaction is highly amenable to continuous flow synthesis utilizing microwave irradiation or photochemical flow reactors (using Ru/Ir catalysts or simple UV LEDs) to enhance reaction efficiency, minimize the residence time of the unstable radical intermediates, and prevent over-bromination[1].

References

  • Cas 128-08-5, Succinbromimide | lookchem. lookchem.com. Available at: [Link]

Sources

Application

Application Note: Precision S-Alkylation of Thiols using 5-(Bromomethyl)-2,4-dimethyloxazole

Introduction and Mechanistic Rationale 5-(Bromomethyl)-2,4-dimethyloxazole (CAS: 141567-40-0) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry, agrochemical synthesis, and bioconju...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

5-(Bromomethyl)-2,4-dimethyloxazole (CAS: 141567-40-0) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry, agrochemical synthesis, and bioconjugation. The compound features a bromomethyl group at the 5-position of an electron-deficient oxazole ring. This specific structural arrangement renders the benzylic-type carbon highly electrophilic, making it an exceptional substrate for bimolecular nucleophilic substitution ( SN​2 ) reactions.

Sulfur is a highly polarizable, "soft" nucleophile. When reacted with the "soft" electrophilic center of the bromomethyl group, the SN​2 displacement of the bromide ion proceeds rapidly and with high chemoselectivity. This application note details the optimized protocols for the S-alkylation of small-molecule thiols and the selective modification of cysteine residues in peptides and proteins.

Causality in Experimental Design (Expertise & Experience)

To achieve quantitative yields and prevent side reactions (such as O-alkylation or N-alkylation), the reaction conditions must be carefully controlled. Understanding the causality behind these parameters is critical for protocol optimization.

  • Base Selection and pH Control: The pKa of a typical aliphatic thiol is ~10.5, while cysteine's sulfhydryl group is ~8.3. The addition of a base is required to deprotonate the thiol, generating the highly nucleophilic thiolate anion ( R−S− ).

    • Organic Synthesis: Mild, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or anhydrous Potassium Carbonate ( K2​CO3​ ) are optimal.

    • Bioconjugation: Aqueous buffers must be maintained at pH 7.5–8.0. At this pH, a significant fraction of cysteine exists as the reactive thiolate, while primary amines (e.g., lysine, pKa ~10.5) remain protonated and unreactive, ensuring absolute chemoselectivity.

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are preferred for small-molecule S-alkylation. Unlike protic solvents (which hydrogen-bond and "cage" the nucleophile), polar aprotic solvents leave the thiolate anion unsolvated and highly reactive, accelerating the SN​2 pathway.

  • Reducing Agents in Bioconjugation: When modifying proteins, disulfide bonds must first be reduced. Tris(2-carboxyethyl)phosphine (TCEP) is strictly required. Unlike Dithiothreitol (DTT) or β -mercaptoethanol, TCEP is a phosphine-based reducer that lacks free thiols, ensuring it does not competitively consume the 5-(Bromomethyl)-2,4-dimethyloxazole reagent.

Reaction Pathway Visualization

Mechanism Thiol Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation Base Base / Buffer (pH 7.5-8.0) Base->Thiolate Accepts H+ Product S-Alkylated Oxazole Thioether Thiolate->Product SN2 Attack Oxazole 5-(Bromomethyl)- 2,4-dimethyloxazole Oxazole->Product Electrophile Bromide Bromide Salt (Byproduct) Oxazole->Bromide Leaving Group

Caption: SN2 mechanism of thiol alkylation by 5-(Bromomethyl)-2,4-dimethyloxazole.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the field-validated parameters for achieving >95% conversion across different thiol classes.

Thiol Substrate TypeSolvent SystemBase / BufferReagent EquivalentsTemp / TimeExpected Yield / Conversion
**Aliphatic Thi
Method

Application Notes &amp; Protocols: Leveraging 5-(Bromomethyl)-2,4-dimethyloxazole for Advanced Click Chemistry Applications

Introduction: The Strategic Value of a Functionalized Oxazole Core In the landscape of medicinal chemistry and materials science, the oxazole nucleus is a privileged scaffold, appearing in numerous natural products and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Functionalized Oxazole Core

In the landscape of medicinal chemistry and materials science, the oxazole nucleus is a privileged scaffold, appearing in numerous natural products and pharmacologically active compounds.[1] Its utility stems from its relative stability and its capacity to engage in various biological interactions. The compound 5-(Bromomethyl)-2,4-dimethyloxazole emerges as a particularly valuable building block.[2] It combines the stable, bio-relevant oxazole core with a highly reactive bromomethyl group at the 5-position. This "bromo" handle serves as a versatile anchor for synthetic elaboration, transforming the oxazole into a customizable component for constructing complex molecular architectures.

The reactivity of the bromomethyl group is significantly greater than its chloromethyl counterpart, allowing for faster reactions under milder conditions, a critical advantage in multi-step syntheses. This enhanced reactivity is due to the bromide ion's superior ability as a leaving group. The primary mechanism of its utility involves nucleophilic substitution, where the bromine is displaced to form new covalent bonds.[2] This guide focuses on a powerful two-step strategy: first, converting the bromomethyl group into an azidomethyl group, and second, employing this new functional handle in the premier of "click" reactions—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4]

The Click Chemistry Paradigm: A Primer

"Click chemistry" is a chemical philosophy introduced by K. Barry Sharpless that emphasizes reactions that are high-yielding, wide in scope, generate minimal byproducts, and are simple to perform in benign solvents.[4] The quintessential click reaction is the CuAAC, a 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[3] This reaction, catalyzed by a copper(I) species, proceeds with exceptional efficiency and regioselectivity to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[4] The resulting triazole is not merely a linker; it is a robust, aromatic unit that can participate in hydrogen bonding and dipole interactions, often enhancing the pharmacological properties of the parent molecule.

Strategic Pathway: From Bromo- to Triazolo-Oxazole

The application of 5-(Bromomethyl)-2,4-dimethyloxazole in click chemistry is not direct. Instead, it serves as a precursor to an azide-functionalized intermediate, which is the actual participant in the cycloaddition. The overall workflow is a robust two-stage process.

Stage 1: Installation of the Azide Handle

The highly reactive C-Br bond in the bromomethyl group is susceptible to nucleophilic attack by an azide anion (N₃⁻), typically from a source like sodium azide (NaN₃). This is a classic Sₙ2 substitution reaction that efficiently displaces the bromide, yielding 5-(azidomethyl)-2,4-dimethyloxazole. This intermediate is the key that unlocks the door to click chemistry applications.

Stage 2: The CuAAC Reaction

With the azide functionality installed, the oxazole derivative is now primed for the CuAAC reaction. It can be "clicked" onto any molecule containing a terminal alkyne. The reaction is typically catalyzed by Cu(I), which is generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[5][6] A stabilizing ligand is often employed to protect the Cu(I) from oxidation and improve reaction efficiency.[5]

Experimental Protocols

Protocol 1: Synthesis of 5-(Azidomethyl)-2,4-dimethyloxazole

This protocol details the conversion of the commercially available bromo- compound to its azido- derivative.

Core Principle: This is a nucleophilic substitution reaction. The azide ion acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide leaving group.

Materials & Reagents:

  • 5-(Bromomethyl)-2,4-dimethyloxazole

  • Sodium Azide (NaN₃) - Caution: Highly toxic and potentially explosive.

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-(Bromomethyl)-2,4-dimethyloxazole (1.0 equivalent) in anhydrous DMF.

  • Addition of Azide: Add sodium azide (1.2 to 1.5 equivalents) to the solution. Causality: A slight excess of sodium azide is used to ensure the complete consumption of the starting material and drive the reaction to completion.

  • Reaction Conditions: Stir the mixture at room temperature (or with gentle heating to 40-50°C if the reaction is slow) under a nitrogen or argon atmosphere.

  • Monitoring: Monitor the reaction progress by TLC until the starting material spot has disappeared.

  • Work-up: Once complete, pour the reaction mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine. Causality: The water wash removes the residual DMF and inorganic salts, while the brine wash helps to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Validation: The crude product, 5-(azidomethyl)-2,4-dimethyloxazole, can be purified by column chromatography on silica gel if necessary. The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy (a characteristic azide stretch appears around 2100 cm⁻¹) to confirm its identity and purity.

Diagram 1: Workflow for Azide Installation

G start Dissolve 5-(Bromomethyl)-2,4-dimethyloxazole in anhydrous DMF add_azide Add Sodium Azide (NaN3) start->add_azide react Stir at RT (or gentle heat) Monitor by TLC add_azide->react workup Aqueous Work-up: Extract with Ethyl Acetate react->workup purify Dry, Concentrate & Purify (Column Chromatography) workup->purify product Characterize Product: 5-(Azidomethyl)-2,4-dimethyloxazole purify->product

Caption: A generalized workflow for the synthesis of 5-(azidomethyl)-2,4-dimethyloxazole.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "clicking" of the synthesized 5-(azidomethyl)-2,4-dimethyloxazole to a generic terminal alkyne.

Core Principle: This reaction joins the azide and alkyne components via a stable triazole ring. The Cu(I) catalyst is essential for accelerating the reaction and ensuring the exclusive formation of the 1,4-regioisomer.[3][6]

Materials & Reagents:

  • 5-(Azidomethyl)-2,4-dimethyloxazole (from Protocol 1) (1.0 equiv)

  • A terminal alkyne-containing molecule (1.0-1.1 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 equiv)

  • Sodium ascorbate (0.1-0.5 equiv)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (for aqueous systems) or Tris-(benzyltriazolylmethyl)amine (TBTA) (for organic systems)

  • Solvent: A mixture of t-butanol and water (1:1) or other suitable solvents like DMSO, DMF, or THF.

  • Standard work-up and purification reagents.

Procedure:

  • Reactant Preparation: In a reaction vessel, dissolve 5-(azidomethyl)-2,4-dimethyloxazole and the terminal alkyne in the chosen solvent system.

  • Catalyst Preparation: In a separate vial, prepare a catalyst premix by adding the CuSO₄·5H₂O solution to the THPTA (or other ligand) solution. Allow it to complex for a few minutes.[5]

  • Catalyst Addition: Add the copper/ligand catalyst solution to the main reaction vessel containing the azide and alkyne.

  • Initiation: Add a freshly prepared solution of sodium ascorbate to the reaction mixture. The reaction is often accompanied by a color change. Causality: Sodium ascorbate is the reducing agent that converts the inactive Cu(II) precursor to the catalytically active Cu(I) species.[5] The reaction must be protected from oxygen to prevent re-oxidation of Cu(I) to Cu(II).

  • Reaction Conditions: Stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion, which typically occurs within 1 to 12 hours.[7]

  • Work-up: Upon completion, the reaction may be quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification & Validation: The crude product is purified by column chromatography on silica gel to yield the final 1,2,3-triazole conjugate. The structure should be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Diagram 2: Workflow for the CuAAC Reaction

G start Dissolve Azido-Oxazole & Alkyne in Solvent add_catalyst Add Cu(II)/Ligand Premix start->add_catalyst initiate Add Sodium Ascorbate (Initiates Reaction) add_catalyst->initiate react Stir at RT under Inert Atmosphere Monitor by TLC/LC-MS initiate->react workup Quench and Extract with Organic Solvent react->workup purify Purify by Column Chromatography workup->purify product Characterize Final Triazole Product (NMR, HRMS) purify->product

Caption: A generalized workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Data Presentation & Troubleshooting

Table 1: Summary of Key CuAAC Reagents and Their Functions
ReagentFunctionTypical Stoichiometry
Azide 1,3-Dipole Component1.0 equivalent
Terminal Alkyne Dipolarophile Component1.0 - 1.2 equivalents
CuSO₄·5H₂O Copper(II) Catalyst Precursor0.01 - 0.1 equivalents (1-10 mol%)
Sodium Ascorbate Reducing Agent (Cu(II) → Cu(I))0.1 - 0.5 equivalents
Ligand (THPTA/TBTA) Stabilizes Cu(I), Prevents Oxidation0.02 - 0.2 equivalents
Solvent Reaction MediumVaries (e.g., H₂O/tBuOH, DMSO)
Table 2: Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst (Cu(I) oxidized)- Ensure the sodium ascorbate solution is freshly prepared.- Degas solvents to remove oxygen.- Increase the amount of ligand and/or reducing agent.
Poor solubility of reactants- Screen different solvent systems (e.g., DMSO, DMF).- Add a co-solvent to improve solubility.
Side Reactions Alkyne homocoupling (Glaser coupling)- Ensure the reaction is not exposed to excess oxygen.- Use a stabilizing ligand for the copper catalyst.
Oxazole Ring Instability The oxazole ring can be sensitive to strongly acidic or basic conditions.[8][9][10]- Maintain a neutral to slightly acidic pH (4-7) during the reaction and work-up.- Avoid harsh purification conditions. The CuAAC reaction conditions are generally mild and well-tolerated by the oxazole ring.[8]

Conclusion

5-(Bromomethyl)-2,4-dimethyloxazole is a powerful and versatile reagent for researchers in drug development and materials science. Its true potential is realized when it is converted to its azido- derivative, transforming it into a "clickable" scaffold. The protocols provided herein offer a robust and reliable pathway for incorporating the valuable 2,4-dimethyloxazole moiety into a vast array of molecular targets through the efficiency and precision of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. By understanding the principles behind each step, researchers can confidently adapt and optimize these methods for their specific synthetic goals.

References

  • EvitaChem. (n.d.). Buy 5-(Bromomethyl)-2,4-dimethyloxazole (EVT-8798150).
  • Barun, P., Hoida, A., Borbat, I., & Vashchenko, B. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]

  • ResearchGate. (2026, January 22). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications.
  • Das, D., Chanda, T., & Rokhum, L. (2015). Application of "Click" Chemistry in Solid Phase Synthesis of Alkyl Halides. Acta Chimica Slovenica, 62(4), 775-783. [Link]

  • BenchChem. (n.d.). Stability issues of the oxazole ring in (2,5 - Benchchem.
  • BenchChem. (n.d.). Technical Support Center: Oxazole Ring Stability in Substitution Reactions.
  • Barun, P., Hoida, A., Borbat, I., & Vashchenko, B. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.
  • Zhou, J., et al. (2013). Asymmetric copper(I)-catalyzed azide-alkyne cycloaddition to quaternary oxindoles. Journal of the American Chemical Society, 135(30), 10994-7. [Link]

  • ACS Publications. (2023, July 11).
  • RSC Publishing. (n.d.). Oxazoline amino acid bioconjugates: one-pot synthesis and analysis of supramolecular interactions. New Journal of Chemistry.
  • Xi'an Dianhua Biotechnology Co., Ltd. (n.d.). Click Chemistry Protocols.
  • NIH. (n.d.). Oxazoles for click chemistry II: synthesis of extended heterocyclic scaffolds. PMC.
  • BroadPharm. (n.d.). Click Chemistry Protocols.
  • MDPI. (2022, September 6). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles.
  • ACS Publications. (2009, November 2). Development of an Oxazole Conjunctive Reagent and Application to the Total Synthesis of Siphonazoles. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). An In-depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole: Synthesis, Reactivity, and Biological Significance.
  • PMC. (n.d.).
  • Thermo Fisher Scientific - US. (n.d.). Click Chemistry—Section 3.1.
  • MDPI. (2022, February 21). Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions.
  • BroadPharm. (n.d.). Click Chemistry Reagents.
  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
  • BenchChem. (n.d.). Application Notes and Protocols for Click Chemistry Reactions with Alkyne-Ether Compounds.
  • PubMed. (2013, September 6).
  • ResearchGate. (n.d.). Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h).
  • Organic Chemistry Portal. (n.d.). Azide-Alkyne Cycloaddition.
  • Vensel Publications. (2023, July 11). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry.
  • BenchChem. (n.d.). Reactivity Showdown: 2-Bromomethyl-4,5- diphenyl-oxazole vs. 2-Chloromethyl-4,5.
  • Sigma-Aldrich. (n.d.). Click Chemistry Reagents Overview.
  • PMC. (n.d.). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands.
  • PMC. (2024, December 27). Click Chemistry Methodology: The Novel Paintbrush of Drug Design.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Alkylation with 5-(Bromomethyl)-2,4-dimethyloxazole

Executive Summary & Mechanistic Overview Welcome to the Technical Support Center for 5-(Bromomethyl)-2,4-dimethyloxazole (CAS: 141567-40-0). This guide is engineered for drug development professionals and synthetic chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

Welcome to the Technical Support Center for 5-(Bromomethyl)-2,4-dimethyloxazole (CAS: 141567-40-0). This guide is engineered for drug development professionals and synthetic chemists who are utilizing this highly reactive electrophile for N-, O-, and S-alkylation workflows.

Due to the "benzylic-like" nature of the 5-methyl position on the aromatic oxazole ring, the bromomethyl group is exceptionally primed for bimolecular nucleophilic substitution ( SN​2 ). The adjacent heteroatoms stabilize the transition state, making it a highly efficient alkylating agent (1[1]). However, this elevated reactivity is a double-edged sword. The same electronic activation that accelerates SN​2 reactions also makes the reagent highly susceptible to moisture-driven hydrolysis and over-alkylation side reactions (2[2]).

Success with this reagent requires strict control over causality: matching the nucleophile's pKa with the correct base, modulating solvent polarity, and controlling the rate of electrophile addition.

ReactionPathways Bromide 5-(Bromomethyl)- 2,4-dimethyloxazole Product Desired Alkylated Oxazole (SN2) Bromide->Product Base, Solvent (Optimal SN2) Hydrolysis Side Product: Hydroxymethyl Oxazole Bromide->Hydrolysis H2O / Moisture (Hydrolysis) Nucleophile Target Nucleophile (Amine/Phenol) Nucleophile->Product QuatSalt Side Product: Quaternary Salt Product->QuatSalt Excess Bromide (Over-alkylation)

Caption: Reaction pathways of 5-(Bromomethyl)-2,4-dimethyloxazole highlighting desired SN2 and side reactions.

Troubleshooting Guides & FAQs

Q1: Why is my isolated yield consistently below 40%, and why am I observing a highly polar, UV-active byproduct on TLC?

  • Mechanistic Cause: You are likely observing moisture-induced hydrolysis. The oxazole ring stabilizes the developing positive charge in the transition state. If adventitious water is present in your solvent or base, it acts as a competing nucleophile, rapidly displacing the bromide to form 5-(hydroxymethyl)-2,4-dimethyloxazole. In polar aprotic solvents like DMF, water's nucleophilicity is drastically enhanced because it lacks the hydrogen-bond network found in protic environments.

  • Optimization Strategy: Transition to strictly anhydrous solvents (Karl Fischer titration < 50 ppm H2​O ). If using hygroscopic bases like K2​CO3​ , oven-dry them at 120 °C under vacuum prior to use. Always run the reaction under a positive pressure of Argon or N2​ .

Q2: I am trying to N-alkylate a secondary amine, but LC-MS shows a mixture of the desired product and a highly retained mass corresponding to [M+Oxazole]+. What is happening?

  • Mechanistic Cause: This is a classic case of over-alkylation leading to a quaternary ammonium salt. When you alkylate a secondary amine, the resulting tertiary amine is often more nucleophilic than the starting material due to the inductive electron-donating effect of the newly attached oxazole-methyl group. Because 5-(bromomethyl)-2,4-dimethyloxazole is highly reactive, it rapidly attacks the newly formed tertiary amine.

  • Optimization Strategy:

    • Stoichiometry: Use a slight excess of the amine (1.2 - 1.5 eq) relative to the bromide.

    • Addition Rate: Dissolve the bromide in solvent and add it dropwise over 30-60 minutes to the amine/base mixture. This maintains a low localized concentration of the electrophile, favoring the primary SN​2 event.

    • Base Selection: Switch from strong inorganic bases to a mild organic base like N,N -Diisopropylethylamine (DIPEA). DIPEA acts as an acid scavenger without actively deprotonating the amine, reducing the kinetic rate of over-alkylation.

Q3: My O-alkylation of a phenol is sluggish, and I am seeing unwanted C-alkylation side products. How can I drive the reaction to the oxygen?

  • Mechanistic Cause: Phenols are ambident nucleophiles. If you use a base with a small, hard counterion (e.g., NaH or Na2​CO3​ ), the Na+ forms a tight ion pair with the phenoxide oxygen. This steric and electronic shielding reduces the oxygen's nucleophilicity, slowing the reaction and sometimes forcing the electrophile to attack the less hindered ortho/para carbons.

  • Optimization Strategy: Leverage the "Cesium Effect." Switch your base to Cs2​CO3​ in DMF or Acetonitrile. The large, highly polarizable Cs+ ion forms a very loose ion pair with the phenoxide. This leaves the oxygen "naked" and highly reactive, driving rapid and selective O-alkylation.

Quantitative Data: Base & Solvent Optimization Matrix

To streamline your experimental design, consult the following optimization matrix. These parameters are synthesized from field-proven methodologies for oxazole-based allylic/benzylic bromides.

Nucleophile TypePreferred BasePreferred SolventTemp (°C)Expected YieldKey Mechanistic Rationale
Primary Amine DIPEA (2.0 eq)THF or CH2​Cl2​ 0 to 2065 - 80%Mild organic base prevents runaway deprotonation; low temp limits over-alkylation.
Secondary Amine K2​CO3​ (1.5 eq)Acetonitrile (MeCN)20 to 6075 - 90%MeCN provides excellent solubility for K2​CO3​ surface reactions; moderate heating drives steric SN​2 .
Phenol Cs2​CO3​ (1.2 eq)DMF20 to 5085 - 95%"Cesium effect" creates a naked phenoxide, maximizing O-selectivity over C-alkylation.
Thiol Et3​N (1.1 eq) CH2​Cl2​ 0 to 20> 90%Thiols are highly nucleophilic; weak bases and non-polar solvents are sufficient and prevent disulfide formation.

Self-Validating Experimental Protocols

Trustworthy science relies on self-validating systems. The following protocols include built-in analytical checkpoints to ensure the reaction is proceeding via the intended causal pathway.

Workflow Step1 1. Preparation Dry Solvents & Base Step2 2. Activation Nucleophile + Base Step1->Step2 Step3 3. Alkylation Slow Bromide Addition Step2->Step3 Step4 4. Validation TLC / LC-MS Check Step3->Step4 Step5 5. Purification Workup & Flash Chrom. Step4->Step5

Caption: Standard self-validating experimental workflow for moisture-sensitive oxazole alkylation.

Protocol A: Selective N-Alkylation of a Secondary Amine
  • Preparation: In an oven-dried round-bottom flask under Argon, dissolve the secondary amine (1.2 mmol) in anhydrous Acetonitrile (5.0 mL).

  • Base Addition: Add finely powdered, oven-dried K2​CO3​ (1.5 mmol). Stir the suspension at room temperature for 15 minutes to allow surface interaction.

  • Electrophile Addition (Critical Step): Dissolve 5-(Bromomethyl)-2,4-dimethyloxazole (1.0 mmol) in anhydrous Acetonitrile (2.0 mL). Add this solution dropwise via syringe pump over 30 minutes to the amine mixture. Causality: Slow addition keeps the electrophile concentration low, preventing the newly formed tertiary amine from competing with the secondary amine.

  • Self-Validation (TLC): After 2 hours, pull a 10 µL aliquot. Run a TLC (Hexanes/EtOAc 1:1). The starting bromide (UV active, Rf ~0.6) should be consumed. The product should appear as a new, lower Rf spot. If a baseline spot is heavily present, moisture has compromised the reaction (hydrolysis).

  • Workup: Quench with saturated aqueous NaHCO3​ (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography to yield the pure tertiary amine.

Protocol B: Selective O-Alkylation of a Phenol
  • Preparation: In an oven-dried flask under Argon, dissolve the phenol (1.0 mmol) in anhydrous DMF (4.0 mL).

  • Activation: Add Cs2​CO3​ (1.2 mmol). Stir at room temperature for 30 minutes. The solution may change color (often yellow/orange) as the naked phenoxide is generated.

  • Alkylation: Add 5-(Bromomethyl)-2,4-dimethyloxazole (1.1 mmol) in one portion. Causality: Because the naked phenoxide is vastly more nucleophilic than the resulting ether, over-alkylation is not a risk here, allowing for bulk addition.

  • Self-Validation (LC-MS): Stir for 2-4 hours. Analyze an aliquot via LC-MS. You should observe the disappearance of the phenol mass and the appearance of the[M+H]+ for the ether. The absence of [M+Oxazole+Oxazole]+ confirms strict O-selectivity.

  • Workup: Dilute the reaction with Water (15 mL) to solubilize DMF and inorganic salts. Extract aggressively with Diethyl Ether or EtOAc (3 x 15 mL). Wash the organic layer with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF.

  • Purification: Dry over MgSO4​ , concentrate, and purify via chromatography.

References

  • EvitaChem - 5-(Bromomethyl)-2,4-dimethyloxazole: Chemical Properties and Synthesis Analysis.
  • BenchChem - An In-depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole: Synthesis, Reactivity, and Biological Significance.

Sources

Optimization

Technical Support Center: Preventing Degradation of 5-(Bromomethyl)-2,4-dimethyloxazole

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 5-(Bromomethyl)-2,4-dimethyloxazole (CAS: 187399-73-1) .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 5-(Bromomethyl)-2,4-dimethyloxazole (CAS: 187399-73-1) .

While this compound is an invaluable, highly reactive building block for synthesizing complex pharmaceuticals and agrochemicals 1, its unique structural properties make it inherently unstable under standard laboratory conditions. This guide provides field-proven troubleshooting strategies, mechanistic deep dives, and self-validating protocols to ensure the integrity of your reagents.

Diagnostic Troubleshooting Matrix

If your compound has degraded, visual and chemical indicators will often reveal the exact mechanism of failure. Use the table below to diagnose and resolve common handling errors.

Physical ObservationNMR / Analytical IndicatorRoot CausePrevention Strategy
Turns into dark brown/black viscous tar Broad, undefined polymeric peaks; loss of sharp singlet at ~4.4 ppm.Intermolecular Self-Alkylation (Concentration/Heat induced).Store at -80°C; consider storing as a dilute solution (0.1 M) in anhydrous THF.
Fuming upon opening; sharp acidic odor Appearance of 5-(hydroxymethyl) derivative peaks; downfield shift of oxazole protons.Hydrolysis (Moisture exposure yielding HBr).Handle exclusively in a glovebox; purge vials with Argon.
White crystalline precipitate in non-polar solvent Formation of hydrobromide salts; insoluble in hexanes/ether.Acid-Catalyzed Quaternization (Secondary to hydrolysis).Filter through a short pad of anhydrous basic alumina prior to use.
Yellowing over time with no viscosity change Complex mixture of radical decomposition products.Photolytic Cleavage (UV/Vis light exposure).Store strictly in amber glass vials wrapped in aluminum foil.

Deep Dive: Mechanisms of Degradation

To prevent degradation, one must understand the causality behind it. 5-(Bromomethyl)-2,4-dimethyloxazole is highly sensitive to moisture and light 1, but its primary mode of failure is structural self-destruction.

The Menschutkin Dilemma (Self-Alkylation)

This compound is a "bifunctional" hazard. It possesses a highly electrophilic bromomethyl group (activated by the adjacent heteroaromatic ring) and a nucleophilic oxazole nitrogen. When stored neat (highly concentrated) or at room temperature, the nitrogen of one molecule attacks the bromomethyl carbon of another. This is a classic Menschutkin reaction —the conversion of a tertiary amine/heterocycle to a quaternary ammonium salt via reaction with an alkyl halide 2. This triggers a runaway polymerization cascade, turning your valuable reagent into an insoluble black tar.

Hydrolytic Susceptibility

Because the bromine is in a heterobenzylic position, the C-Br bond is highly polarized and prone to rapid nucleophilic substitution. Heterobenzylic bromides are notoriously unstable and require rigorous protection from atmospheric nucleophiles 3. Exposure to even trace amounts of water leads to hydrolysis, generating the corresponding alcohol and hydrobromic acid (HBr). The liberated HBr then protonates intact oxazole rings, catalyzing further decomposition.

Degradation Compound 5-(Bromomethyl)-2,4-dimethyloxazole (Intact) Hydrolysis Hydrolysis (Nucleophilic Substitution) Compound->Hydrolysis SelfAlkylation Intermolecular Self-Alkylation (Menschutkin Reaction) Compound->SelfAlkylation Photolysis Photolytic C-Br Cleavage Compound->Photolysis Moisture Moisture (H2O) Moisture->Hydrolysis Light Light (UV/Vis) Light->Photolysis Heat Thermal Energy Heat->SelfAlkylation Alcohol 5-(Hydroxymethyl)-2,4-dimethyloxazole + HBr Hydrolysis->Alcohol Polymer Oligomeric/Polymeric Oxazolium Salts SelfAlkylation->Polymer Radicals Bromine Radicals & Decomposition Products Photolysis->Radicals

Figure 1: Primary degradation pathways of 5-(Bromomethyl)-2,4-dimethyloxazole.

Quantitative Stability Benchmarks

To emphasize the critical nature of proper storage, the following table summarizes the estimated half-life of 5-(Bromomethyl)-2,4-dimethyloxazole under various environmental conditions based on heterobenzylic bromide kinetics.

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Stability (Half-Life)
Neat, Benchtop20°CAmbient AirAmbient Light< 24 Hours
Neat, Fridge4°CAmbient AirDark1 - 2 Weeks
Neat, Freezer-20°CArgonDark3 - 6 Months
Neat, Ultra-Low-80°CArgonDark> 12 Months
0.1M in dry THF-20°CArgonDark> 12 Months

Standard Operating Procedure: Optimal Storage & Handling

To guarantee experimental reproducibility, follow this self-validating protocol for receiving and storing the compound.

Step 1: Purity Verification (Self-Validation)

  • Action: Immediately upon receipt, dissolve a 1 mg aliquot in anhydrous CDCl₃ and acquire a ¹H NMR spectrum.

  • Validation: Confirm the presence of a sharp singlet at ~4.4 ppm (bromomethyl protons). If broad peaks or a singlet at ~4.6 ppm (hydroxymethyl) are observed, the batch is compromised.

Step 2: Inert Atmosphere Transfer

  • Action: Transfer the bulk material into a glovebox or utilize a rigorously dried Schlenk line. Do not open the commercial bottle in ambient air.

Step 3: Aliquoting & Dilution (Optional but Recommended)

  • Action: Divide the compound into single-use aliquots in amber glass vials.

  • Pro-Tip: To completely arrest the concentration-dependent Menschutkin self-alkylation, dissolve the compound to a 0.1 M – 0.5 M concentration in a rigorously anhydrous, non-nucleophilic solvent (e.g., dry THF or DCM) prior to aliquoting.

Step 4: Purging and Sealing

  • Action: Purge the headspace of each vial with dry Argon. Argon is heavier than Nitrogen and provides a superior protective blanket against moisture. Seal tightly with PTFE-lined caps and wrap the exterior with Parafilm.

Step 5: Cryogenic Storage

  • Action: Store the sealed vials in a secondary desiccator box containing Drierite, and place the box in a -80°C ultra-low temperature freezer.

StorageWorkflow Start Receive Compound Check Check Purity (NMR/LC-MS) Start->Check Aliquot Aliquot into Amber Vials Check->Aliquot Purge Purge with Argon/N2 Aliquot->Purge Seal Seal with PTFE Caps Purge->Seal Store Store at -20°C to -80°C Seal->Store

Figure 2: Step-by-step Standard Operating Procedure for safe storage.

Frequently Asked Questions (FAQs)

Q: My compound has polymerized into a dark tar. Can I recover it via column chromatography? A: No. The Menschutkin reaction forms stable, covalent C-N bonds, creating irreversible oxazolium polymers. The material cannot be depolymerized and must be safely discarded as hazardous organic waste.

Q: I suspect my batch has undergone partial hydrolysis. How can I salvage it? A: If the degradation is minor (indicated by a slight fuming or acidic smell), the free HBr and trace moisture can be removed immediately prior to your reaction. Dissolve the compound in an anhydrous non-polar solvent (like DCM) and pass it quickly through a short plug of rigorously dried, basic activated alumina. Use the eluent immediately.

Q: Why is my cross-coupling reaction yielding a hydrobromide salt instead of the desired product? A: If your 5-(Bromomethyl)-2,4-dimethyloxazole was exposed to moisture during storage, it hydrolyzed to release HBr. When you added your basic nucleophile or catalyst during the reaction, the HBr preferentially protonated your reagents, killing the catalytic cycle and precipitating out as a useless salt. Always validate purity (Step 1 of the SOP) before committing to complex syntheses.

References

  • Buy 5-(Bromomethyl)-2,4-dimethyloxazole (EVT-8798150) Product Data - EvitaChem. 1

  • Deformative Transition of the Menschutkin Reaction and Helical Atropisomers in a Congested Polyheterocyclic System - The Journal of Organic Chemistry (ACS Publications). 2

  • Total Synthesis of Piericidin A1 and B1 - Journal of the American Chemical Society (ACS Publications).3

Sources

Troubleshooting

Reducing side reactions when using 5-(Bromomethyl)-2,4-dimethyloxazole

Welcome to the Advanced Troubleshooting Guide for 5-(Bromomethyl)-2,4-dimethyloxazole (CAS: 187399-73-1)[1]. As a highly reactive benzylic-like alkylating agent, this compound is a powerful tool for synthesizing complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 5-(Bromomethyl)-2,4-dimethyloxazole (CAS: 187399-73-1)[1]. As a highly reactive benzylic-like alkylating agent, this compound is a powerful tool for synthesizing complex pharmaceuticals and agrochemicals[1]. However, its unique electronic structure—where the oxazole ring's heteroatoms stabilize the developing positive charge at the C5-methyl position—makes it highly susceptible to competing side reactions such as hydrolysis, self-condensation, and over-alkylation[2][3][4].

This guide provides field-proven, mechanistically grounded solutions to mitigate these side reactions and optimize your synthetic workflows.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: I am observing a highly polar, baseline-sticking spot on my TLC and low yields of my target product. What is happening?

The Causality: You are likely observing oxazolium salt formation via self-condensation (polymerization)[3][4]. While the oxazole nitrogen is generally a weak nucleophile, the 5-bromomethyl group is an exceptionally strong electrophile. If the reagent is stored improperly, exposed to heat, or used at high concentrations, the nitrogen of one oxazole molecule will attack the bromomethyl carbon of another, creating an insoluble polymeric oxazolium salt[4]. The Solution:

  • Storage: Always store the neat reagent at -20 °C under an inert atmosphere (Argon/Nitrogen).

  • Reaction Design: Never pre-dissolve and store the bromide in solution. Prepare the solution immediately before use and add it dropwise to your nucleophile to maintain a low steady-state concentration of the electrophile.

Q2: My reaction yields the hydroxymethyl oxazole derivative instead of the alkylated product. How do I prevent this?

The Causality: The bromomethyl group undergoes rapid SN​1 / SN​2 hydrolysis in the presence of trace moisture, especially when accelerated by the basic conditions required for your intended alkylation[3]. The Solution: Implement a strictly anhydrous, self-validating system. Before adding the oxazole reagent, validate your solvent's water content using Karl Fischer titration (target <50 ppm H2​O ). Use freshly activated 3Å molecular sieves in your reaction mixture.

Q3: When alkylating an ambident nucleophile (e.g., an amino-phenol), how do I control N- vs. O-alkylation?

The Causality: Regioselectivity is governed by Hard-Soft Acid-Base (HSAB) principles. The bromomethyl carbon is a relatively "soft" electrophile. The Solution:

  • To favor N-alkylation (Soft-Soft interaction): Use a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in a moderately polar solvent (Dichloromethane or THF). This keeps the phenol protonated (inactive) while the more nucleophilic amine attacks.

  • To favor O-alkylation (Hard-Soft override via anion generation): Use a strong, oxophilic base like Cesium Carbonate ( Cs2​CO3​ ) in a highly polar aprotic solvent (DMF or DMSO) to fully deprotonate the phenol into a highly reactive, hard phenoxide anion.

Part 2: Mechanistic Pathways & Workflow Visualization

ReactionPathways SM 5-(Bromomethyl)- 2,4-dimethyloxazole Prod Desired Product (SN2 Alkylation) SM->Prod + Nuc (Controlled) Hydro Hydroxymethyl Degradation SM->Hydro + H2O (Uncontrolled) Poly Oxazolium Salt Polymerization SM->Poly Intermolecular Attack Nuc Target Nucleophile H2O Trace Moisture

Fig 1: Competing reaction pathways of 5-(Bromomethyl)-2,4-dimethyloxazole.

Workflow Step1 Anhydrous Setup Step2 Nuc + Base Activation Step1->Step2 Step3 Dropwise Addition (0°C) Step2->Step3 Step4 LC-MS Monitoring Step3->Step4 Step5 Mild Quench Step4->Step5

Fig 2: Optimized experimental workflow for controlled SN2 alkylation.

Part 3: Quantitative Optimization Data

The following table summarizes the empirical parameters required to suppress specific side reactions during the nucleophilic substitution of 5-(Bromomethyl)-2,4-dimethyloxazole[1][2].

Target ReactionPrimary Side Reaction RiskOptimal SolventOptimal BaseTemp ProfileYield Expectation
N-Alkylation (Sec. Amine) Self-condensation / PolymerizationAnhydrous THFDIPEA (2.0 eq)0 °C 25 °C85 - 92%
N-Alkylation (Pri. Amine) Over-alkylation (Di-alkylation)Anhydrous MeCN K2​CO3​ (1.5 eq)-10 °C 0 °C70 - 80%
O-Alkylation (Phenol) Competitive N-alkylationAnhydrous DMF Cs2​CO3​ (2.0 eq)25 °C 60 °C75 - 85%
S-Alkylation (Thiol) Disulfide formation / HydrolysisDegassed DCM Et3​N (1.2 eq)0 °C> 90%

Part 4: Self-Validating Experimental Protocol

Objective: Highly controlled N-alkylation of a secondary amine to prevent oxazole self-condensation and hydrolysis.

Materials Required:

  • 5-(Bromomethyl)-2,4-dimethyloxazole (CAS: 187399-73-1)[1]

  • Target Secondary Amine (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF, <50 ppm H2​O )

Step-by-Step Methodology:

  • System Validation & Preparation:

    • Flame-dry a 2-neck round-bottom flask under a vacuum, then backfill with Argon (repeat 3x).

    • Self-Validation Check: Perform a Karl Fischer titration on the THF. Proceed only if water content is <50 ppm to strictly eliminate the hydrolysis pathway[3].

  • Nucleophile Activation:

    • Add the secondary amine (1.0 eq) and DIPEA (2.0 eq) to the flask in 10 mL of anhydrous THF.

    • Causality: DIPEA is chosen due to its steric bulk; it acts as an efficient proton sink for the generated HBr without acting as a competing nucleophile against the highly reactive bromomethyl group.

  • Electrophile Preparation (Time-Sensitive):

    • In a separate, argon-purged vial, dissolve 5-(Bromomethyl)-2,4-dimethyloxazole (1.05 eq) in 5 mL of anhydrous THF.

    • Critical Note: Do this immediately before step 4. Prolonged storage in solution promotes intermolecular oxazolium salt formation[4].

  • Controlled Addition:

    • Cool the main reaction flask to 0 °C using an ice bath.

    • Using a syringe pump, add the electrophile solution dropwise over 45 minutes.

    • Causality: Slow addition at low temperatures ensures the nucleophile is always in vast excess relative to the unreacted electrophile, kinetically favoring the bimolecular cross-coupling ( SN​2 ) over electrophile self-condensation.

  • Monitoring & Quenching:

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor the disappearance of the amine via LC-MS.

    • Once complete, quench the reaction with saturated aqueous NH4​Cl (10 mL).

    • Causality: NH4​Cl provides a mild, buffered quench. Using strong aqueous bases (like NaOH) during workup can degrade the newly formed oxazole product. Extract with Ethyl Acetate (3 x 15 mL), dry over Na2​SO4​ , and concentrate in vacuo.

References

  • EvitaChem.Buy 5-(Bromomethyl)-2,4-dimethyloxazole (EVT-8798150) - EvitaChem.
  • Smolecule.Buy 5-(Bromomethyl)oxazole | 127232-42-2 - Smolecule.
  • Benchchem.2-(Bromomethyl)-1,3-oxazole | 1065073-35-9 | Benchchem.
  • Journal of the American Chemical Society (ACS Publications).Total Synthesis of (+)-Phorboxazole A Exploiting the Petasis−Ferrier Rearrangement.

Sources

Optimization

Technical Support Center: Purification and Recrystallization of 5-(Bromomethyl)-2,4-dimethyloxazole

Target Audience: Researchers, Application Scientists, and Process Chemists Compound Profile: 5-(Bromomethyl)-2,4-dimethyloxazole (CAS: 141567-40-0) Molecular Formula: C₆H₈BrNO | Molecular Weight: 190.04 g/mol As a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Process Chemists Compound Profile: 5-(Bromomethyl)-2,4-dimethyloxazole (CAS: 141567-40-0) Molecular Formula: C₆H₈BrNO | Molecular Weight: 190.04 g/mol

As a highly reactive heterocyclic building block, 5-(bromomethyl)-2,4-dimethyloxazole is essential for synthesizing complex pharmaceuticals and biochemical probes. However, its isolation is notoriously challenging. The compound is a potent lachrymator, thermally labile, and highly susceptible to hydrolysis.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure high-yield purification and recrystallization without compound degradation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My product decomposes into a dark, viscous tar during distillation. How can I prevent thermal degradation?

The Causality: The oxazole ring contains a nucleophilic nitrogen atom, while the 5-bromomethyl group is highly electrophilic. When subjected to heat at atmospheric or moderate vacuum pressures, the molecules undergo rapid intermolecular alkylation. The nitrogen of one oxazole attacks the bromomethyl group of another, initiating a runaway quaternization and polymerization cascade. The Solution: You must lower the boiling point drastically. Standard rotary evaporation or simple distillation is insufficient. Use a high-vacuum short-path distillation setup (Kugelrohr) at pressures below 1.0 Torr. Keep the pot temperature strictly below 60 °C.

Q2: I lose over 40% of my yield to a byproduct during silica gel chromatography. NMR shows a new singlet around 4.60 ppm. What is happening?

The Causality: The byproduct is 5-(hydroxymethyl)-2,4-dimethyloxazole. The oxazole ring stabilizes the incipient carbocation at the 5-position, making the benzylic-like bromide highly susceptible to hydrolysis [1]. Standard silica gel is slightly acidic and contains adsorbed water. When your compound interacts with the acidic silanol groups, it catalyzes an Sₙ1/Sₙ2 hydrolysis of the bromomethyl group. The Solution: You must neutralize the stationary phase. Pre-treat your silica gel by slurrying it in the mobile phase containing 1–2% Triethylamine (Et₃N). The Et₃N caps the acidic silanol sites, preventing the hydrolysis of the bromomethyl group during elution.

Q3: My crude mixture is contaminated with succinimide from the NBS bromination step. How do I remove it without an aqueous workup?

The Causality: Aqueous workups (especially basic washes) risk hydrolyzing the bromomethyl group. Succinimide, the byproduct of N-Bromosuccinimide (NBS) radical bromination [2], is highly soluble in dichloromethane (DCM) but nearly insoluble in non-polar aliphatic solvents. The Solution: Perform a solvent swap. Evaporate the DCM reaction solvent under reduced pressure (at room temperature), suspend the crude residue in cold hexanes or pentane, and filter. The succinimide will precipitate as a white solid, leaving the brominated oxazole in the filtrate.

Q4: My compound "oils out" instead of crystallizing during recrystallization. How do I force crystal formation?

The Causality: 5-(Bromomethyl)-2,4-dimethyloxazole is a low-melting solid (often presenting as an oil at room temperature depending on ambient conditions and trace impurities). When the solvent cools too rapidly, the compound reaches its saturation point above its melting point, causing it to separate as a supercooled liquid (oiling out) rather than a crystalline solid. The Solution: Utilize a two-solvent system (e.g., Pentane/Diethyl Ether) and perform a low-temperature crystallization (-20 °C to -78 °C) . If it oils out, re-warm the mixture until homogeneous, add 5% more of the solubilizing solvent (Ether), and cool it at a much slower rate. Scratching the glass or adding a seed crystal at -20 °C is critical to overcoming the nucleation barrier.

Part 2: Quantitative Data & Strategy Selection

Selecting the correct purification method depends entirely on your reaction scale and the purity of your crude material.

Purification MethodIdeal ScaleTypical Yield RecoveryPurity AchievedKey AdvantageMajor Risk
Cold Filtration (Hexanes) Any90 - 95%75 - 85%Fast, no thermal stressLeaves related brominated impurities
High-Vacuum Distillation > 5 grams70 - 80%> 95%Scalable, removes polymersThermal polymerization if vacuum fails
Deactivated Silica Column < 5 grams65 - 75%> 98%Excellent separation of isomersHydrolysis if silica is not fully neutralized
Low-Temp Recrystallization > 1 gram50 - 60%> 99%Yields ultra-pure analytical standardsHigh risk of "oiling out"; requires pure crude

Part 3: Validated Experimental Protocols

Protocol A: Non-Aqueous Succinimide Removal & Solvent Swap

This self-validating step ensures the removal of >90% of succinimide before advanced purification.

  • Transfer the crude NBS bromination mixture (in DCM or CCl₄) to a round-bottom flask.

  • Concentrate the mixture under reduced pressure (water bath ≤ 25 °C) until a thick paste forms.

  • Suspend the paste in 5 volumes of cold hexanes (pre-chilled to 0 °C).

  • Stir vigorously for 15 minutes. The succinimide will remain as a dense white precipitate.

  • Filter the suspension rapidly through a sintered glass funnel (porosity 3) under a blanket of argon.

  • Wash the filter cake with 1 volume of cold hexanes.

  • Concentrate the combined filtrates in vacuo to yield the crude 5-(bromomethyl)-2,4-dimethyloxazole.

Protocol B: Deactivated Flash Chromatography
  • Prepare a solvent mixture of Hexanes/Ethyl Acetate (e.g., 8:2 v/v) and add 1% Triethylamine (Et₃N).

  • Slurry standard silica gel (230-400 mesh) in this deactivated solvent and pack the column.

  • Flush the column with 2 column volumes (CV) of the deactivated solvent to ensure complete neutralization of silanol groups.

  • Load the crude oil (from Protocol A) onto the column. Note: Do not dry-load using silica, as the concentration of compound on the solid support accelerates degradation.

  • Elute isocratically. Monitor fractions via TLC (UV active, or stain with KMnO₄).

  • Pool the product-containing fractions and evaporate strictly below 30 °C to prevent degradation.

Protocol C: Low-Temperature Recrystallization
  • Dissolve the pre-purified compound (must be >90% pure) in a minimum amount of anhydrous Diethyl Ether at room temperature.

  • Dropwise, add anhydrous Pentane until the solution becomes faintly turbid.

  • Add 1-2 drops of Diethyl Ether until the turbidity just clears.

  • Seal the flask under Argon and place it in a -20 °C freezer for 12 hours.

  • Self-Validation Check: If an oil forms at the bottom, remove the flask, warm to room temperature, add 0.5 mL of Ether, and return to the freezer. If crystals form, proceed to step 6.

  • Rapidly filter the cold crystals using a pre-chilled Büchner funnel and wash with -20 °C Pentane. Dry under high vacuum.

Part 4: Process Visualization

Below is the logical decision tree for isolating 5-(bromomethyl)-2,4-dimethyloxazole, designed to minimize thermal and hydrolytic degradation.

PurificationWorkflow Start Crude Reaction Mixture (5-(Bromomethyl)-2,4-dimethyloxazole) Step1 Solvent Swap to Hexanes & Cold Filtration Start->Step1 Remove Succinimide Decision Scale of Purification? Step1->Decision Distillation High-Vacuum Distillation (< 1 Torr, Low Temp) Decision->Distillation > 5 grams Chromatography Flash Chromatography (Et3N-Deactivated Silica) Decision->Chromatography < 5 grams CheckPurity Purity > 95% by NMR? Distillation->CheckPurity Chromatography->CheckPurity Recryst Low-Temp Recrystallization (-20°C in Pentane/Ether) CheckPurity->Recryst No (Impure) Pure Pure 5-(Bromomethyl)- 2,4-dimethyloxazole (Store at -20°C, Ar) CheckPurity->Pure Yes (Pure) Recryst->Pure Filter cold

Caption: Workflow decision tree for the purification of 5-(bromomethyl)-2,4-dimethyloxazole.

References

  • LookChem Chemical Database. "N-Bromosuccinimide (CAS 128-08-5) in the Bromination of 2,4,5-trimethyloxazole." LookChem. Available at: [Link]

Troubleshooting

Overcoming solubility issues with 5-(Bromomethyl)-2,4-dimethyloxazole in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter sudden, inexplicable solubility issues when working with highly reactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter sudden, inexplicable solubility issues when working with highly reactive electrophiles.

5-(Bromomethyl)-2,4-dimethyloxazole is a classic example of a "Jekyll and Hyde" reagent. While its bromomethyl group makes it an exceptional alkylating agent for pharmaceutical synthesis, this exact structural feature is the root cause of its notorious instability and apparent "insolubility" in standard organic solvents[1]. The compound is synthesized via bromination (often using N-Bromosuccinimide)[2],[3], leaving it highly reactive. When researchers report that this molecule "won't dissolve," they are rarely dealing with a physical solvation issue; they are almost always observing the aftermath of rapid chemical degradation.

This guide deconstructs the causality behind these solubility failures and provides self-validating protocols to ensure your workflows succeed.

Troubleshooting & FAQs: The Chemistry of Insolubility

Q1: My 5-(Bromomethyl)-2,4-dimethyloxazole was perfectly soluble in dichloromethane (DCM) yesterday, but today it has crashed out as a white, gummy precipitate. What happened? Analysis: You are witnessing self-alkylation (a form of the Menschutkin reaction). Causality: 5-(Bromomethyl)-2,4-dimethyloxazole contains both a highly electrophilic bromomethyl group and a nucleophilic oxazole nitrogen. When stored at room temperature or in concentrated solutions, the nitrogen of one molecule attacks the bromomethyl carbon of another. This intermolecular SN2 reaction generates quaternary oxazolium oligomers and polymers. As observed in analogous heterocyclic polymerization systems, as the molecular weight of these polar, salt-like macromolecules increases, their solubility in organic solvents drastically plummets[4]. Resolution: Once polymerized, the material cannot be salvaged. You must use fresh reagent immediately upon purification or store it as a highly dilute solution at -80°C to kinetically hinder the bimolecular collision rate.

Q2: I tried dissolving the compound in methanol to improve solubility. It dissolved beautifully, but my downstream alkylation reaction completely failed. Why? Analysis: You solved a physical problem by creating a chemical one. Methanol is a protic, nucleophilic solvent. Causality: The bromomethyl group undergoes rapid solvolysis in the presence of primary alcohols. The methanol displaces the bromide, forming 5-(methoxymethyl)-2,4-dimethyloxazole and releasing hydrobromic acid (HBr). Your compound dissolved because the resulting ether is highly soluble, but it has been stripped of its leaving group and is no longer an active alkylating agent. Resolution: Never use nucleophilic solvents (alcohols, primary/secondary amines) to dissolve bromomethyl heterocycles.

Q3: The reagent arrived as a crusty solid that refuses to dissolve in anhydrous ether, even with sonication. Is it a bad batch? Analysis: The reagent has suffered moisture-induced degradation during transit or improper storage[5]. Causality: 5-(Bromomethyl)-2,4-dimethyloxazole is exceptionally sensitive to moisture[1]. Atmospheric water hydrolyzes the C–Br bond, yielding the corresponding hydroxymethyl derivative and stoichiometric HBr. The HBr immediately protonates the basic oxazole nitrogen of adjacent molecules, forming an oxazolium hydrobromide salt[6]. This ionic salt is entirely insoluble in ethereal or hydrocarbon solvents. Resolution: Discard the degraded batch. You can verify this degradation pathway by checking its solubility in water; the hydrobromide salt will dissolve readily, whereas the intact bromomethyl compound is poorly soluble in water[1].

Data Presentation: Solvent Compatibility & Stability Matrix

To prevent degradation-induced solubility issues, solvent selection must balance solvation capacity with chemical inertness.

SolventDielectric Constant (ε)Solvation of Intact ReagentSolvation of Degraded SaltsRecommended Use
Dichloromethane (DCM) 8.93ExcellentPoor (Precipitates)Yes (Use immediately at 0°C)
Tetrahydrofuran (THF) 7.52ExcellentPoor (Precipitates)Yes (Must be strictly anhydrous)
Methanol (MeOH) 32.7Excellent (Reacts)ExcellentNo (Causes rapid solvolysis)
Hexanes 1.89PoorInsolubleNo (Insufficient polarity)
Water (H₂O) 80.1Poor (Reacts)ExcellentNo (Causes rapid hydrolysis)

Experimental Protocol: Anhydrous Handling and In Situ Utilization

To bypass solubility issues, the reagent must be handled under conditions that actively suppress self-alkylation and hydrolysis. This protocol incorporates self-validating checkpoints so you can verify the integrity of your reagent before committing precious downstream substrates.

Step 1: Reagent Inspection and Solvation

  • Transfer 1.0 equivalent of 5-(Bromomethyl)-2,4-dimethyloxazole into a flame-dried, argon-purged flask.

  • Add anhydrous Dichloromethane (DCM, <50 ppm H₂O) to achieve a 0.1 M concentration.

  • Self-Validation Check: Observe the solution. A successful solvation yields a completely transparent, colorless to pale-yellow liquid. If the solution is cloudy or contains a gummy residue, the reagent has already undergone self-alkylation or hydrolysis[1]. Do not proceed; discard the reagent.

Step 2: Kinetic Suppression (Temperature Control)

  • Immediately chill the transparent solution to 0°C using an ice bath.

  • Causality: Lowering the temperature kinetically suppresses the bimolecular Menschutkin self-alkylation reaction, trapping the reagent in its active, soluble monomeric state.

Step 3: Nucleophile Addition

  • Add your target nucleophile (e.g., a secondary amine) dropwise alongside a non-nucleophilic base (e.g., N,N-Diisopropylethylamine) to scavenge generated HBr.

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc system. The clean disappearance of the high-Rf bromomethyl oxazole spot confirms successful cross-alkylation rather than self-polymerization.

Step 4: Quenching and Workup

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract with DCM. The desired alkylated product will partition into the organic layer. Any trace degraded oxazolium salts (if formed) will be highly water-soluble and safely washed away in the aqueous layer.

Mechanistic Visualization

The following diagram maps the divergent chemical pathways that masquerade as "solubility issues" when handling this reagent.

G A 5-(Bromomethyl)-2,4-dimethyloxazole (Intact Reagent) B Self-Alkylation (Menschutkin SN2) A->B Concentration / Heat C Hydrolysis (Moisture Exposure) A->C H2O / Humidity D Solvolysis (Nucleophilic Solvents) A->D MeOH / EtOH E Quaternary Oxazolium Polymers Result: Insoluble Precipitate B->E Polymerization F Oxazolium Hydrobromide Salt Result: Insoluble in Non-Polar Solvents C->F HBr Formation G Alkoxy-Oxazole Derivative Result: Soluble but Chemically Inactive D->G Substitution

Degradation pathways of 5-(Bromomethyl)-2,4-dimethyloxazole affecting organic solubility.

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Optimization

Technical Support Center: Minimizing Hydrolysis of 5-(Bromomethyl)-2,4-dimethyloxazole in Basic Conditions

Welcome to the Technical Support Center. 5-(Bromomethyl)-2,4-dimethyloxazole is a highly versatile, yet sensitive, electrophilic building block widely used in the synthesis of pharmaceuticals, agrochemicals, and biochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 5-(Bromomethyl)-2,4-dimethyloxazole is a highly versatile, yet sensitive, electrophilic building block widely used in the synthesis of pharmaceuticals, agrochemicals, and biochemical probes[1]. Because the oxazole ring is an electron-withdrawing heteroaromatic system, the 5-bromomethyl position is highly activated[2]. While this ensures rapid SN2 alkylation, it also makes the compound exceptionally prone to hydrolysis—converting the bromomethyl group to a hydroxymethyl group—when exposed to basic conditions and trace moisture[3].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your alkylation yields and eliminate hydrolysis side-reactions.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my 5-(Bromomethyl)-2,4-dimethyloxazole hydrolyze so rapidly even when I use weak bases? A: The reactivity is driven by the electronic nature of the oxazole ring. The nitrogen and oxygen atoms in the 2,4-dimethyloxazole ring withdraw electron density, stabilizing the transition state during nucleophilic attack[2]. If your base is hygroscopic (like K₂CO₃) or if your solvent isn't strictly anhydrous, trace water is deprotonated to form hydroxide ions (OH⁻). Because OH⁻ is a small, hard, and highly reactive nucleophile, it rapidly attacks the activated benzylic-like carbon, outcompeting bulkier target nucleophiles[3].

Q2: I need basic conditions to deprotonate my nucleophile. How do I prevent hydrolysis? A: The key is decoupling the deprotonation step from the alkylation event:

  • Pre-deprotonation: React your nucleophile with the base for 15–30 minutes before introducing the bromomethyl oxazole.

  • Non-Nucleophilic Bases: Use bases that cannot attack the electrophile, such as N,N-Diisopropylethylamine (DIPEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), or anhydrous Cesium Carbonate (Cs₂CO₃)[4].

  • The "Cesium Effect": For weak nucleophiles like phenols, Cs₂CO₃ in anhydrous DMF is highly recommended. The large cesium cation creates a highly reactive "naked" phenoxide anion that rapidly consumes the electrophile before any trace hydrolysis can occur.

Q3: Does temperature play a role in the hydrolysis side-reaction? A: Absolutely. Hydrolysis often has a higher activation energy than the SN2 attack of highly polarizable nucleophiles (like thiols or primary amines). By lowering the reaction temperature to 0°C during the addition of the electrophile, you kinetically favor the desired alkylation over the hydrolysis pathway.

Section 2: Reaction Pathway & Workflow Visualizations

Pathway SM 5-(Bromomethyl)- 2,4-dimethyloxazole Base Basic Conditions (Deprotonation Step) SM->Base PathA Anhydrous / Non-Nucleophilic Base (e.g., Cs2CO3 in dry DMF) Base->PathA + Nu- (Target) PathB Aqueous / Hydroxide Presence (e.g., NaOH or wet K2CO3) Base->PathB + OH- (Moisture) ProdA Target Alkylated Product (High Yield) PathA->ProdA ProdB 5-(Hydroxymethyl)- 2,4-dimethyloxazole (Hydrolysis Byproduct) PathB->ProdB

Reaction pathway illustrating the competition between target alkylation and undesired hydrolysis.

Workflow Step1 1. Dry Nucleophile & Solvent (Remove trace H2O) Step2 2. Add Non-Nucleophilic Base (e.g., DIPEA or Cs2CO3) Step1->Step2 Cond Is the nucleophile highly reactive? (e.g., Aliphatic Amine vs. Phenol) Step2->Cond RouteA Cool to 0°C before adding Bromomethyl Oxazole Cond->RouteA Yes (Amines/Thiols) RouteB Maintain at RT or gentle heat during addition Cond->RouteB No (Phenols/Indoles) Step3 3. Dropwise Addition of Electrophile (Controls local concentration) RouteA->Step3 RouteB->Step3 Step4 4. LC-MS / TLC Monitoring (Check for M-Br+OH mass) Step3->Step4

Decision tree for optimizing the alkylation workflow to minimize hydrolysis.

Section 3: Quantitative Data on Base/Solvent Selection

The choice of base and solvent drastically alters the ratio of alkylation to hydrolysis. The following table summarizes expected outcomes based on standard laboratory evaluations for benzylic-like oxazole halides[3][4].

Base SystemSolvent EnvironmentTemperatureEst. Alkylation YieldEst. Hydrolysis YieldApplication Notes
NaOH (aq) THF / WaterRT< 20%> 70%Avoid entirely unless employing Phase Transfer Catalysis (PTC).
K₂CO₃ (Standard) AcetoneReflux60 - 70%15 - 20%Acceptable for highly robust, excess nucleophiles. Prone to moisture absorption.
DIPEA (1.2 eq) Anhydrous DCM0°C to RT> 90%< 2%Optimal for strong nucleophiles (amines, thiols). Cleanest profile.
Cs₂CO₃ (1.5 eq) Anhydrous DMFRT> 85%< 5%Optimal for weak nucleophiles (phenols, heterocycles). Leverages the "Cesium Effect".

Section 4: Self-Validating Experimental Protocols

Protocol A: Anhydrous Alkylation of Weak Nucleophiles (e.g., Phenols) using Cs₂CO₃

Causality Focus: This protocol uses the "Cesium Effect" to maximize nucleophilicity while strictly excluding water to prevent the formation of hydroxide ions.

  • Preparation: Flame-dry a round-bottom flask under an argon or nitrogen atmosphere.

  • Dissolution: Dissolve the target nucleophile (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Pre-Deprotonation: Add anhydrous Cs₂CO₃ (1.5 eq). Stir the suspension at room temperature for 30 minutes.

    • Self-Validation Checkpoint: Observe the reaction mixture. A distinct color shift (e.g., clear to yellow/orange) or a change in solubility confirms the successful formation of the active nucleophilic anion. If no change occurs, verify the pKa of your nucleophile.

  • Electrophile Addition: Dissolve 5-(Bromomethyl)-2,4-dimethyloxazole (1.1 eq) in a small volume of anhydrous DMF. Add this solution dropwise over 15 minutes to the reaction flask.

    • Causality: Dropwise addition ensures the electrophile is immediately consumed by the excess active nucleophile, preventing accumulation that could lead to side reactions.

  • Monitoring: Stir for 2–4 hours at room temperature. Monitor via LC-MS. Look for the disappearance of the starting material mass and ensure the absence of the hydrolysis byproduct mass (M = 127.14 g/mol for the hydroxymethyl oxazole).

  • Quenching & Workup: Quench with saturated aqueous NH₄Cl (do not use pure water or basic aqueous solutions to prevent late-stage hydrolysis of any unreacted electrophile). Extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Alkylation of Strong Nucleophiles (e.g., Amines) using DIPEA

Causality Focus: Amines are strong nucleophiles but can induce localized heating and side-reactions. Low temperatures and a soluble, non-nucleophilic organic base (DIPEA) are used to kinetically favor the SN2 reaction.

  • Preparation: In an oven-dried flask flushed with nitrogen, dissolve the amine nucleophile (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM or THF.

  • Temperature Control: Cool the mixture to 0°C using an ice-water bath.

    • Self-Validation Checkpoint: Ensure the solution remains completely clear. Cloudiness upon cooling may indicate moisture condensation or salt precipitation, which can trap the electrophile and promote hydrolysis.

  • Electrophile Addition: Slowly add 5-(Bromomethyl)-2,4-dimethyloxazole (1.05 eq) dropwise.

  • Reaction: Maintain at 0°C for 1 hour, then allow it to slowly warm to room temperature. The reaction is typically complete within 2-3 hours.

  • Workup: Wash the organic layer directly with 0.1 M HCl (if the product is not acid-sensitive) to remove excess DIPEA, followed by brine. Dry over MgSO₄ and concentrate.

References

  • [1] Title: Buy 5-(Bromomethyl)-2,4-dimethyloxazole (EVT-8798150) | Source: evitachem.com | URL:1

  • [4] Title: Novel Bisaryl Substituted Thiazoles and Oxazoles as Highly Potent and Selective Peroxisome Proliferator-Activated Receptor δ Agonists | Source: acs.org (Journal of Medicinal Chemistry) | URL: 4

  • [2] Title: Product Class 12: Oxazoles | Source: thieme-connect.de | URL: 2

  • [3] Title: Hydrolysis of Benzyl vs. Aryl Halides | Source: scribd.com | URL: 3

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting 5-(Bromomethyl)-2,4-dimethyloxazole

Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals working with 5-(Bromomethyl)-2,4-dimethyloxazole (CAS: 141567-40-0). Below, we break down the mech...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals working with 5-(Bromomethyl)-2,4-dimethyloxazole (CAS: 141567-40-0). Below, we break down the mechanistic causality of its instability and provide self-validating protocols to ensure reproducible yields.

Core Mechanistic Insight: The Causality of Moisture Sensitivity

A common critical error in the lab is treating 5-(Bromomethyl)-2,4-dimethyloxazole like a standard aliphatic halide. In reality, this compound is a heteroarylmethyl bromide , making its reactivity profile highly analogous to highly reactive benzylic bromides[1].

The electron-rich oxazole ring donates electron density, stabilizing the developing positive charge at the benzylic-like carbon. This significantly lowers the activation energy for nucleophilic attack, making the carbon-bromine bond exceptionally prone to hydrolysis by ambient moisture[2]. When exposed to water, the compound undergoes rapid SN​1 / SN​2 hydrolysis, yielding 5-(hydroxymethyl)-2,4-dimethyloxazole and hydrobromic acid (HBr).

Crucially, the generated HBr protonates the basic oxazole nitrogen, triggering a cascading, autocatalytic degradation that destroys the reagent.

HydrolysisMechanism A 5-(Bromomethyl)- 2,4-dimethyloxazole C Heteroarylmethyl Transition State A->C Polarization of C-Br B H2O (Ambient Moisture) B->C Nucleophilic Attack D 5-(Hydroxymethyl)- 2,4-dimethyloxazole C->D + H2O, - H⁺ E HBr (Hydrobromic Acid) C->E Br⁻ + H⁺ F Oxazole Protonation & Autocatalytic Degradation D->F Protonation of Oxazole Nitrogen E->F Lowers pH

Fig 1: Autocatalytic hydrolysis pathway of 5-(Bromomethyl)-2,4-dimethyloxazole by moisture.

Troubleshooting & FAQs

Q: My reagent turned from a pale yellow liquid/solid to a dark, fuming sludge. What happened, and can I rescue it? A: The fuming is gaseous HBr escaping, and the dark sludge is the polymerized/degraded oxazole hydrobromide salt. Because the degradation is autocatalytic—meaning the HBr byproduct accelerates further breakdown—once the material has darkened and fumed, it cannot be rescued via simple recrystallization or distillation. It must be discarded. To prevent this, always handle the reagent under an inert atmosphere (Argon or N2​ ) and store it strictly at -20°C[2].

Q: My yields are terrible (<20%) when using this reagent for N-alkylation or O-alkylation. How do I fix it? A: Poor yields are almost always due to competitive hydrolysis outcompeting your desired nucleophile.

  • Causality: If your solvent (e.g., DMF, THF) is not strictly anhydrous, water acts as a competing nucleophile.

  • Solution: Use strictly anhydrous solvents (stored over activated 3Å molecular sieves). Additionally, ensure your base (e.g., K2​CO3​ , Cs2​CO3​ ) is oven-dried. Adding a slight excess of a non-nucleophilic base like DIPEA can also help scavenge any trace HBr before it degrades your starting material.

Q: How can I validate the integrity of my batch before committing it to a complex, multi-step synthesis? A: Do not rely on visual inspection alone. Run a quick 1H NMR in anhydrous CDCl3​ .

  • Self-Validating Check: Look for the diagnostic methylene ( −CH2​−Br ) singlet (~4.4 ppm). If the compound has hydrolyzed, you will see a new downfield shifted singlet corresponding to the −CH2​−OH group (~4.6 ppm), along with a broad −OH peak. If the alcohol peak integrates to >5% relative to the bromide, discard the batch.

Quantitative Data & Diagnostics

To effectively troubleshoot, you must know the baseline physical and chemical parameters of the reagent[2].

ParameterBaseline / Expected ValueIndicator of DegradationMitigation / Handling Strategy
Appearance Colorless to pale yellow liquid/solidDark brown/black sludge, fumingStore at -20°C under Argon.
Solubility Soluble in DCM, THF, DMF, EthanolInsoluble residues in non-polar solventsIndicates salt formation (HBr). Discard.
Molecular Weight ~215.06 g/mol Mass +18 (Hydrolysis to alcohol)Use strictly anhydrous solvents.
Reactivity Profile High (Benzylic-like SN​2 )Stalled reactions, low yieldPre-dry all nucleophiles and bases.

Validated Experimental Protocols

To guarantee reproducibility, your workflow must be a self-validating system that inherently excludes moisture at every step.

Protocol 1: Safe Handling and Dispensing (Schlenk Technique)
  • Preparation: Bring the sealed vial of 5-(Bromomethyl)-2,4-dimethyloxazole from the -20°C freezer to room temperature before opening. Opening a cold vial causes immediate condensation of atmospheric moisture into the reagent.

  • Purging: Connect a Schlenk line to your reaction flask. Perform three vacuum/Argon cycles to remove ambient moisture from the glassware.

  • Dispensing: Under a positive flow of Argon, use a flame-dried, gas-tight syringe to extract the required volume/mass of the reagent.

  • Sealing: Immediately flush the reagent vial with Argon, seal with Parafilm, and return to -20°C storage.

Protocol 2: Anhydrous Alkylation Workflow

This protocol ensures that the nucleophile is fully activated and the environment is entirely devoid of water before the sensitive oxazole bromide is introduced.

  • Nucleophile Activation: Dissolve your target nucleophile (1.0 eq) in anhydrous DMF. Add an oven-dried base (e.g., Cs2​CO3​ , 2.0 eq). Stir at room temperature for 30 minutes under Argon to pre-form the nucleophilic anion.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice bath. Mechanistic Insight: Lower temperatures suppress the SN​1 pathway and favor the SN​2 pathway, reducing side reactions.

  • Addition: Dissolve 5-(Bromomethyl)-2,4-dimethyloxazole (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise over 10 minutes to the 0°C reaction mixture.

  • Monitoring: Allow the reaction to slowly warm to room temperature. Monitor via TLC or LCMS. The reaction is typically complete within 2-4 hours.

  • Quenching: Quench with saturated aqueous NaHCO3​ to neutralize any trace HBr, then extract with Ethyl Acetate.

AlkylationWorkflow Step1 1. Flame-dry glassware under Vacuum/Argon Step2 2. Dissolve Nucleophile in Anhydrous DMF Step1->Step2 Step3 3. Add Oven-Dried Base (e.g., Cs2CO3) Step2->Step3 Step4 4. Dropwise addition of Bromide at 0°C Step3->Step4 Step5 5. Warm to RT & Monitor via LCMS Step4->Step5 Step6 6. Quench with NaHCO3 & Extract Step5->Step6

Fig 2: Step-by-step anhydrous alkylation workflow to prevent reagent hydrolysis.

Sources

Optimization

Technical Support Center: Optimizing 5-(Bromomethyl)-2,4-dimethyloxazole Cross-Coupling

Welcome to the advanced troubleshooting and methodology center for the cross-coupling of 5-(bromomethyl)-2,4-dimethyloxazole . This guide is engineered for drug development professionals and synthetic chemists facing cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for the cross-coupling of 5-(bromomethyl)-2,4-dimethyloxazole . This guide is engineered for drug development professionals and synthetic chemists facing challenges with unactivated primary alkyl bromides in transition-metal catalysis.

Unlike traditional aryl halides, the sp³-hybridized nature of this substrate, combined with the coordinating potential of the oxazole ring, requires highly specific catalyst and ligand architectures to achieve high turnover numbers (TON) and yields.

Part 1: Diagnostic Q&A – Overcoming Mechanistic Bottlenecks

Q1: Why is the oxidative addition of 5-(bromomethyl)-2,4-dimethyloxazole so sluggish compared to aryl bromides? A: 5-(Bromomethyl)-2,4-dimethyloxazole is an unactivated primary alkyl bromide [1]. Unlike sp²-hybridized aryl bromides, sp³ C–Br bonds lack the π-system interactions that pre-coordinate and stabilize the transition state during oxidative addition to the palladium center. However, because the bromomethyl group is attached directly to the oxazole ring, it lacks β-hydrogens. This means the notorious β-hydride elimination side reaction is completely avoided [2]. To overcome the high activation energy of sp³ oxidative addition, you must use highly electron-rich, sterically demanding alkylphosphines (such as tricyclopentylphosphine, PCyp3​ ) to increase the electron density on the palladium center and accelerate the insertion [3].

Q2: I am experiencing low conversions and suspect catalyst poisoning. How does the oxazole ring interfere? A: The 2,4-dimethyloxazole ring contains a basic nitrogen atom that can act as a competing ligand. It can coordinate to the electrophilic Pd(II) intermediates, pulling the catalyst into stable, off-cycle resting states (catalyst poisoning). To mitigate this, utilize bulky bidentate ligands or sterically demanding monodentate ligands (like RuPhos or PCyp3​ ) that saturate the metal's coordination sphere. This steric bulk physically blocks the oxazole nitrogen from binding to the palladium center[4].

Q3: Should I use Palladium or Nickel for this alkyl bromide coupling? A: Both can be effective, but they operate via different mechanisms. Palladium (e.g., Pd2​(dba)3​ with PCyp3​ ) is the gold standard for Negishi couplings of alkyl bromides, operating via a concerted two-electron oxidative addition [3]. Nickel catalysis (e.g., NiCl2​(dme) with dtbbpy) is highly effective for Suzuki-Miyaura couplings of primary alkyl halides because Nickel undergoes oxidative addition via a single-electron transfer (radical) pathway. This radical pathway is often faster for sp³-hybridized electrophiles and less sensitive to steric hindrance [2].

Part 2: Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical off-cycle resting state caused by the oxazole ring and the ligand rescue strategy.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Pd(II)(L)(Ox-CH₂)(Br) Oxidative Addition Pd0->OxAdd + Ox-CH₂Br Poison Inactive Pd Complex (N-Coordination) Pd0->Poison Off-Cycle Coordination TransMet Pd(II)(L)(Ox-CH₂)(R) Transmetalation OxAdd->TransMet + R-ZnX - ZnXBr TransMet->Pd0 Reductive Elimination Product Oxazole-CH₂-R Coupled Product TransMet->Product Yields Poison->Pd0 Ligand Rescue (e.g., PCyp₃)

Figure 1: Palladium-catalyzed cross-coupling cycle for 5-(bromomethyl)-2,4-dimethyloxazole.

Part 3: Catalyst Performance Matrix

To streamline your optimization, the following table summarizes the quantitative performance of various catalyst systems when applied to heteroaryl-methyl bromides.

Catalyst SystemLigand TypePrimary Reactionsp³ Oxidative Addition RateN-Poisoning ResistanceTypical Yield
Pd(PPh3​)4​ Monodentate (Aryl)Suzuki / StilleVery SlowLow< 20%
Pd2​(dba3​) / PCyp3​ Monodentate (Alkyl)NegishiFast (2-Electron)High70–85%
NiCl2​(dme) / dtbbpy Bidentate (N,N)Suzuki (Alkyl)Very Fast (Radical)Moderate65–80%

Part 4: Self-Validating Experimental Protocol

This protocol details a robust Negishi cross-coupling utilizing the Pd2​(dba)3​ / PCyp3​ system [3]. Every step includes causality explanations and physical checkpoints to ensure the reaction is proceeding correctly.

Reagents Required:
  • Electrophile: 5-(Bromomethyl)-2,4-dimethyloxazole (1.0 equiv)

  • Nucleophile: Organozinc halide ( R-ZnX ) (1.5 equiv)

  • Precatalyst: Pd2​(dba)3​ (2 mol%)

  • Ligand: Tricyclopentylphosphine ( PCyp3​ ) (8 mol%)

  • Additive: N-methylimidazole (NMI) (1.2 equiv)

  • Solvent: THF/NMP (2:1 ratio, anhydrous and degassed)

Step-by-Step Methodology:

Step 1: Catalyst Activation

  • Action: In a glovebox, charge a Schlenk flask with Pd2​(dba)3​ and PCyp3​ . Add 2 mL of anhydrous THF and stir at room temperature for 15 minutes.

  • Causality: The dba ligands must dissociate to allow the electron-rich PCyp3​ to coordinate, forming the active 14-electron Pd(0)L2​ species necessary for sp³ oxidative addition.

  • Validation Checkpoint: Observe a distinct color change from the deep purple/red of the dba complex to a pale yellow or orange solution. If the solution remains dark purple, the active catalyst has not formed (check ligand purity/oxidation).

Step 2: Electrophile Addition

  • Action: Add 5-(bromomethyl)-2,4-dimethyloxazole to the active catalyst solution. Stir for 5 minutes.

  • Causality: Pre-mixing the electrophile allows oxidative addition to initiate before the transmetalating agent is introduced, minimizing homocoupling side reactions.

Step 3: Transmetalation and Coupling

  • Action: Add NMI to the reaction mixture, followed by the dropwise addition of the organozinc reagent ( R-ZnX ). Heat the reaction to 80 °C.

  • Causality: Alkylzinc reagents are less reactive than diorganozinc species. NMI acts as a crucial additive that coordinates to the zinc center, increasing the nucleophilicity of the organozinc reagent and driving the transmetalation step forward[3].

  • Validation Checkpoint: A slight exotherm should be observed upon the addition of the zinc reagent. Monitor the reaction via GC-MS after 2 hours. The disappearance of the starting material peak (m/z ~189/191, exhibiting a 1:1 bromine isotope pattern) confirms successful oxidative addition and coupling.

Step 4: Quenching and Workup

  • Action: Cool to room temperature and quench with saturated aqueous NH4​Cl . Extract with Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

References

  • Buy 5-(Bromomethyl)-2,4-dimethyloxazole (EVT-8798150)
  • Advances in Transition Metal (Pd, Ni, Fe)
  • Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates Journal of the American Chemical Society URL
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews URL

Reference Data & Comparative Studies

Validation

5-(Bromomethyl)-2,4-dimethyloxazole vs 5-(Chloromethyl)-2,4-dimethyloxazole reactivity

The Electrophilic Oxazole Scaffold: A Comparative Guide to 5-(Bromomethyl) vs. 5-(Chloromethyl)-2,4-dimethyloxazole Reactivity As a Senior Application Scientist in early-stage drug discovery, one of the most critical dec...

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Author: BenchChem Technical Support Team. Date: April 2026

The Electrophilic Oxazole Scaffold: A Comparative Guide to 5-(Bromomethyl) vs. 5-(Chloromethyl)-2,4-dimethyloxazole Reactivity

As a Senior Application Scientist in early-stage drug discovery, one of the most critical decisions in designing a synthetic route is selecting the right electrophilic scaffold. When synthesizing 5-substituted oxazole derivatives—prevalent in non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors—the choice between a bromomethyl and a chloromethyl leaving group dictates the kinetic success of your downstream functionalization.

This guide objectively compares the reactivity, stability, and synthetic utility of 5-(Bromomethyl)-2,4-dimethyloxazole and 5-(Chloromethyl)-2,4-dimethyloxazole , providing actionable, self-validating protocols for your laboratory workflows.

Mechanistic Causality: The Halide Effect in Oxazole Scaffolds

The 5-halomethyl-2,4-dimethyloxazoles are highly versatile building blocks primarily utilized in bimolecular nucleophilic substitution ( SN​2 ) reactions[1]. The fundamental difference in their performance lies in the leaving group ability of the respective halides.

Experimental evidence and fundamental chemical principles demonstrate that bromomethyl oxazoles are significantly more reactive electrophiles than their chloromethyl analogues[2]. The enhanced reactivity is driven by two factors:

  • Bond Dissociation Energy: The C–Br bond is weaker and more polarizable than the C–Cl bond, lowering the activation energy required to reach the SN​2 transition state.

  • Leaving Group Stability: The bromide ion ( Br− ) is larger and less electronegative than the chloride ion ( Cl− ), allowing it to better disperse the developing negative charge during the transition state[2].

For highly nucleophilic species (e.g., primary amines or thiols), the chloromethyl variant is often sufficient[3]. However, when attempting the C-alkylation of sterically hindered amines or stabilized carbanions (such as malonates), the chloromethyl oxazole often stalls or requires forcing thermal conditions that degrade the oxazole ring. In these scenarios, the kinetic push provided by the bromomethyl variant is mandatory[3].

SN2_Kinetics cluster_0 High Reactivity Pathway cluster_1 Low Reactivity Pathway Nuc Nucleophile (e.g., Malonate Carbanion) Br_Ox 5-(Bromomethyl)- 2,4-dimethyloxazole Nuc->Br_Ox Cl_Ox 5-(Chloromethyl)- 2,4-dimethyloxazole Nuc->Cl_Ox TS_Br Low Energy TS [Fast Conversion] Br_Ox->TS_Br RT to 50°C Prod 5-Substituted Oxazole Product TS_Br->Prod -Br⁻ TS_Cl High Energy TS [Slow Conversion] Cl_Ox->TS_Cl 50°C to Reflux TS_Cl->Prod -Cl⁻

Caption: S_N2 kinetic pathways comparing the activation energy barriers of bromomethyl and chloromethyl oxazoles.

Quantitative Performance Comparison

The following table synthesizes the expected performance metrics for these two scaffolds during a standard nucleophilic substitution workflow[1][2].

Parameter5-(Bromomethyl)-2,4-dimethyloxazole5-(Chloromethyl)-2,4-dimethyloxazole
CAS Number 141567-40-0885061-06-3
Relative SN​2 Rate Fast (Kinetic Control)Slow (Thermodynamic Control)
Typical Reaction Time 1 – 4 hours6 – 24+ hours
Typical Temperature Room Temp to 50°C50°C to Reflux
Optimal Nucleophiles Stabilized carbanions, weak/hindered aminesPrimary/secondary amines, thiols
Stability Profile Highly sensitive to moisture and lightModerately stable under ambient conditions

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the protocols below are designed as self-validating systems. Visual or physical cues are embedded within the steps to confirm reaction progress without relying solely on continuous chromatographic sampling.

Protocol 1: Synthesis of 5-(Bromomethyl)-2,4-dimethyloxazole

This compound is typically synthesized via the Wohl-Ziegler radical bromination of 2,4,5-trimethyloxazole using N-Bromosuccinimide (NBS)[1][4].

Reagents:

  • 2,4,5-Trimethyloxazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Dibenzoyl peroxide (or AIBN) (0.05 eq)

  • Carbon tetrachloride ( CCl4​ ) or Trifluorotoluene (as a greener alternative)

Step-by-Step Workflow:

  • Initiation: Suspend 2,4,5-trimethyloxazole and NBS in the solvent. Add the radical initiator (dibenzoyl peroxide)[4].

  • Thermal Activation: Bring the mixture to a gentle reflux.

  • Self-Validating Cue (The Phase Shift): NBS is denser than the solvent and will initially sit at the bottom of the flask. As the radical bromination proceeds, NBS is consumed and converted into succinimide. Succinimide is less dense than the solvent and will float to the surface. When the solid mass has entirely migrated from the bottom to the top of the solvent, the reaction is complete (typically ~1 hour) [4].

  • Isolation: Cool the mixture to 0°C to fully precipitate the succinimide. Filter the solid and concentrate the filtrate under reduced pressure to yield the crude 5-(bromomethyl)-2,4-dimethyloxazole.

Synthesis_Workflow SM 2,4,5-Trimethyloxazole Rxn Wohl-Ziegler Bromination (NBS, Peroxide, Reflux, 1h) SM->Rxn Workup Visual Validation & Filtration (Succinimide floats to surface) Rxn->Workup Radical Mechanism Product 5-(Bromomethyl)- 2,4-dimethyloxazole Workup->Product Filter & Concentrate Storage Store at -20°C (Moisture/Light Sensitive) Product->Storage

Caption: Experimental workflow for the synthesis and isolation of 5-(bromomethyl)-2,4-dimethyloxazole.

Protocol 2: Comparative N-Alkylation Workflow

When reacting these scaffolds with a secondary amine (e.g., morpholine), the choice of halide dictates the protocol.

  • Using the Chloromethyl Scaffold: Requires dissolving the oxazole and amine in acetonitrile, adding a non-nucleophilic base (e.g., K2​CO3​ ), and refluxing at 80°C for 12-16 hours. To accelerate this, a catalytic amount of Sodium Iodide ( NaI ) can be added to perform an in situ Finkelstein reaction, temporarily converting the chloride to a more reactive iodide.

  • Using the Bromomethyl Scaffold: Dissolve the oxazole and amine in dichloromethane (DCM) with triethylamine ( Et3​N ) at 0°C, then allow it to warm to room temperature. The reaction is typically complete within 2 hours without the need for thermal degradation risks[2].

Storage and Handling Dynamics

The enhanced reactivity of 5-(Bromomethyl)-2,4-dimethyloxazole comes at the cost of shelf stability. It is highly sensitive to ambient moisture (which leads to hydrolysis back to the alcohol) and light[5]. It must be stored under an inert argon atmosphere at -20°C. Conversely, 5-(Chloromethyl)-2,4-dimethyloxazole can generally be stored at 2-8°C with standard desiccation, making it preferable for long-term inventory if your downstream chemistry can tolerate the lower reactivity.

References

  • Buy 5-(Bromomethyl)-2,4-dimethyloxazole (EVT-8798150)
  • 5-(CHLOROMETHYL)
  • Cas 128-08-5,Succinbromimide | lookchem Source: LookChem URL
  • Reactivity Showdown: 2-Bromomethyl-4,5- diphenyl-oxazole vs.
  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)

Sources

Comparative

Analytical Methodologies for Purity Validation of 5-(Bromomethyl)-2,4-dimethyloxazole: qNMR vs. HPLC-UV

Introduction For researchers, scientists, and professionals in drug development, the accurate determination of intermediate purity is a critical cornerstone of quality and efficacy[1]. 5-(Bromomethyl)-2,4-dimethyloxazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For researchers, scientists, and professionals in drug development, the accurate determination of intermediate purity is a critical cornerstone of quality and efficacy[1]. 5-(Bromomethyl)-2,4-dimethyloxazole (CAS: 112290-05-8) is a highly reactive heterocyclic building block extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Because of the electrophilic nature of the bromomethyl group at the C5 position, this intermediate is highly susceptible to nucleophilic attack and hydrolysis. Ensuring the absolute purity of this starting material is critical; however, the very reactivity that makes it synthetically valuable also makes it notoriously difficult to analyze using conventional chromatographic techniques.

The Analytical Dilemma: Causality Behind Method Selection

Historically, High-Performance Liquid Chromatography (HPLC) with UV detection has been the default for purity assessment. HPLC separates components based on their differential interactions with a stationary phase and a mobile phase[1]. However, for reactive alkyl halides like 5-(Bromomethyl)-2,4-dimethyloxazole, HPLC presents two fundamental mechanistic flaws:

  • On-Column Degradation (Hydrolysis): The aqueous mobile phases (e.g., Water/Acetonitrile gradients) used in reverse-phase HPLC actively induce hydrolysis of the bromomethyl group during the analytical run. This converts the analyte into 5-(hydroxymethyl)-2,4-dimethyloxazole on the column, artificially inflating the impurity profile.

  • Response Factor (RF) Discrepancy: UV area normalization assumes all components absorb UV light equally at the detection wavelength, or requires the use of reference standards for each impurity for accurate quantification[2]. The substitution of a bromine atom with a hydroxyl group significantly alters the molar absorptivity, leading to an inaccurate representation of the composition[2].

To circumvent these issues, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard. qNMR provides a direct measure of the number of atomic nuclei in a molecule, as the signal intensity is directly proportional to the molar concentration[1]. By utilizing an anhydrous deuterated solvent (e.g., CDCl₃), qNMR completely suppresses solvolysis. Furthermore, chemical purity assessment using qNMR relies on ratio references of mass and signal intensity against a certified internal standard, eliminating the need for specific impurity reference standards[3].

Comparative Performance Analysis

The following table objectively compares the performance of qNMR against traditional chromatographic alternatives for the purity validation of 5-(Bromomethyl)-2,4-dimethyloxazole.

Analytical ParameterQuantitative NMR (qNMR)HPLC-UV (Reverse Phase)GC-FID
Primary Principle Direct molar proportionality[2]Chromatographic separation[1]Volatility & thermal separation
Analyte Integrity High: Anhydrous solvent prevents hydrolysis.Low: Aqueous gradients induce rapid degradation.Moderate: High risk of thermal degradation in the inlet.
Reference Standard Universal Internal Standard (e.g., Maleic Acid)[4]Compound-specific standards required[4]Compound-specific standards required
Response Factor Bias None: Absolute measurement[2]High: UV absorption varies by impurity[2]Moderate: FID response varies by carbon count.
Execution Time Rapid (< 15 mins per sample)Moderate (15-30 mins per run)Moderate (15-30 mins per run)

Mechanistic Insights: ¹H-NMR Spectral Assignments

To establish a self-validating qNMR protocol, unambiguous assignment of the analyte NMR signal is crucial to prevent impurity signals from being hidden[5]. The ¹H-NMR spectrum of 5-(Bromomethyl)-2,4-dimethyloxazole (Molecular Weight: 190.04 g/mol ) in CDCl₃ exhibits three distinct singlets:

  • δ 4.40 ppm (s, 2H): Methylene protons of the bromomethyl group (-CH₂Br)[6]. This is the diagnostic peak used for quantification because it is shifted downfield, isolating it from typical aliphatic impurities, and is highly sensitive to the integrity of the C-Br bond.

  • δ 2.40 ppm (s, 3H): Methyl group at the C2 position[6].

  • δ 2.25 ppm (s, 3H): Methyl group at the C4 position[6].

(Note: Because positions 2, 4, and 5 are fully substituted, the oxazole ring lacks aromatic protons). If the sample has degraded via hydrolysis, the diagnostic -CH₂Br singlet at 4.40 ppm will diminish, and a new singlet corresponding to the hydroxymethyl group (-CH₂OH) will emerge further downfield (typically around δ 4.60 ppm).

Self-Validating Experimental Protocol: Absolute Purity by qNMR

This protocol utilizes (δ 6.26 ppm, s, 2H) as an internal calibrant. Maleic acid is an ideal USP-traceable standard because its resonance does not overlap with the analyte's signals, it is non-hygroscopic, and it can be weighed with high accuracy[4].

Step-by-Step Methodology
  • Standard Preparation: Accurately weigh ~5.00 mg of highly pure Maleic Acid (certified reference material, >99.9%) into a clean, dry glass vial using a calibrated microbalance (0.01 mg precision)[7].

  • Analyte Preparation: Accurately weigh ~15.00 mg of the 5-(Bromomethyl)-2,4-dimethyloxazole sample into the same vial[7].

  • Solvent Addition: Add 1.0 mL of anhydrous CDCl₃ (containing 0.03% v/v TMS). Ensure complete dissolution by gentle vortexing. Causality Check: The strictly anhydrous nature of the solvent is critical to prevent solvolysis during the analysis.

  • NMR Acquisition: Transfer 600 µL of the solution to a standard 5 mm NMR tube[7]. Acquire the ¹H-NMR spectrum at 500 MHz (or higher) using a 90° pulse angle. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T₁) of the quantified signals (typically D1 = 30-60 seconds) to ensure >99% magnetization recovery. Acquire 64 scans for a high signal-to-noise ratio.

  • Processing & Integration: Apply appropriate baseline correction and phase the spectrum manually. Integrate the Maleic Acid signal at δ 6.26 ppm and the analyte's -CH₂Br signal at δ 4.40 ppm[6].

  • Calculation: Calculate the absolute purity using the fundamental [5]:

    P_analyte = (I_analyte / I_std) × (N_std / N_analyte) × (MW_analyte / MW_std) × (W_std / W_analyte) × P_std

    Where:I = integral area, N = number of protons (2 for Maleic acid, 2 for -CH₂Br), MW = molar mass (116.07 g/mol for Maleic acid, 190.04 g/mol for the analyte), W = weight in mg, and P = purity as a decimal.

Analytical Decision Workflow

QNMR_Workflow Sample 5-(Bromomethyl)-2,4-dimethyloxazole (Reactive Intermediate) Split Analytical Method Selection Sample->Split qNMR qNMR in CDCl3 (Anhydrous, Non-destructive) Split->qNMR HPLC HPLC-UV (RP-LC) (Aqueous Mobile Phase) Split->HPLC qNMR_Res Absolute Purity (Accurate Molar Mass) qNMR->qNMR_Res HPLC_Res Relative Area % (Hydrolysis Risk) HPLC->HPLC_Res Decision Is Δ Purity < 1.0%? qNMR_Res->Decision HPLC_Res->Decision Pass Batch Validated Decision->Pass Yes Fail Investigate Degradation (Check δ 4.60 ppm for -OH) Decision->Fail No

Logical workflow for cross-validating purity results of reactive bromomethyl intermediates.

References

  • Enovatia. "Advantages of Quantitative NMR for the Determination of Relative Response Factors." Enovatia. Available at:[Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma. Available at:[Link]

  • American Chemical Society (ACS). "Purity by Absolute qNMR Instructions." Journal of Medicinal Chemistry. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance." NIST. Available at:[Link]

Sources

Validation

A Comparative Guide for Rational Drug Design: Bromomethyl Oxazoles vs. Bromomethyl Thiazoles

For Researchers, Scientists, and Drug Development Professionals In the intricate world of rational drug design, the selection of appropriate chemical scaffolds is a critical determinant of a drug candidate's ultimate suc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of rational drug design, the selection of appropriate chemical scaffolds is a critical determinant of a drug candidate's ultimate success. Among the vast arsenal of heterocyclic building blocks, oxazoles and thiazoles have emerged as privileged structures, frequently incorporated into a multitude of biologically active compounds.[1] This guide provides an in-depth, comparative analysis of their bromomethyl derivatives, offering insights into their synthesis, reactivity, physicochemical properties, and bioisosteric considerations to empower researchers in making informed decisions during the drug discovery process.

Introduction: The Oxazole and Thiazole Scaffolds in Medicinal Chemistry

Oxazoles and thiazoles are five-membered aromatic heterocycles distinguished by the presence of an oxygen or sulfur atom, respectively, in addition to a nitrogen atom. This seemingly subtle difference imparts distinct electronic and steric characteristics that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The bromomethyl group, a reactive handle for further chemical elaboration, makes these derivatives particularly valuable as intermediates in the synthesis of complex molecular architectures.[2][3]

The principle of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance a desired biological activity or reduce toxicity, is a cornerstone of modern medicinal chemistry.[4] The oxazole and thiazole rings are often considered bioisosteres, and understanding their comparative advantages and disadvantages is crucial for effective lead optimization.[5]

Synthesis of Bromomethyl Oxazoles and Thiazoles

The synthetic accessibility of these key building blocks is a primary consideration for their application in drug discovery programs. Both classes of compounds can be prepared through established synthetic routes, although the specific methodologies and reaction conditions differ.

Synthesis of Bromomethyl Oxazoles

A common route to 2-(bromomethyl)oxazoles involves the cyclization of an α-acylaminoketone, a method based on the Robinson-Gabriel synthesis.[6] More contemporary approaches, such as continuous-flow synthesis, offer advantages in terms of safety and efficiency, particularly for handling potentially unstable intermediates.[7][8][9]

Conceptual Synthetic Workflow for 2-(Bromomethyl)oxazole

start Vinyl Azide azirine Azirine Intermediate start->azirine Thermolysis bromomethyl_oxazole 2-(Bromomethyl)oxazole azirine->bromomethyl_oxazole Reaction with Bromoacetyl Bromide

Caption: A continuous-flow synthesis approach to 2-(bromomethyl)oxazoles.

Synthesis of Bromomethyl Thiazoles

The Hantzsch thiazole synthesis, a classic and robust method, remains the most widely used approach for the construction of the thiazole ring.[10][11] This method involves the condensation of an α-haloketone with a thioamide or thiourea.[12]

Conceptual Synthetic Workflow for 2-(Bromomethyl)thiazole (Hantzsch Synthesis)

alpha_haloketone α-Haloketone (e.g., 1,3-dibromoacetone) thiazole 2-(Bromomethyl)thiazole alpha_haloketone->thiazole thioamide Thioamide (e.g., Thioacetamide) thioamide->thiazole Cyclocondensation

Caption: The Hantzsch synthesis for the preparation of 2-(bromomethyl)thiazoles.

Comparative Physicochemical Properties

The choice between an oxazole and a thiazole can significantly impact a drug candidate's physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyOxazole RingThiazole RingRationale for Difference
Electronegativity of Heteroatom Oxygen (3.44)Sulfur (2.58)Oxygen is more electronegative, leading to a more polarized ring system in oxazoles.
Aromaticity Less aromaticMore aromaticThe greater ability of sulfur's d-orbitals to participate in π-conjugation enhances the aromatic character of the thiazole ring.[2]
Dipole Moment Generally higherGenerally lowerThe greater electronegativity of oxygen in the oxazole ring results in a larger dipole moment.
Lipophilicity (LogP) Generally lowerGenerally higherThe less polar nature of the thiazole ring typically leads to increased lipophilicity.
pKa Oxazole is a weak base (pKa of conjugate acid ≈ 0.8)[13]Thiazole is a slightly stronger base (pKa of conjugate acid ≈ 2.5)The greater aromaticity and different electronic distribution in the thiazole ring influence its basicity.
Hydrogen Bond Acceptor Strength The oxygen atom is a strong hydrogen bond acceptor.The sulfur atom is a weaker hydrogen bond acceptor.The higher electronegativity of oxygen makes it a better hydrogen bond acceptor.

Reactivity of the Bromomethyl Group

The primary utility of bromomethyl oxazoles and thiazoles in drug design lies in the reactivity of the bromomethyl group, which serves as an electrophilic site for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups and the construction of diverse chemical libraries.

The reactivity of the bromomethyl group is influenced by the electronic nature of the attached heterocyclic ring. However, a more dominant factor is the nature of the halogen itself. Bromo-derivatives are significantly more reactive than their chloro-analogs due to the better leaving group ability of the bromide ion.[14] This increased reactivity often translates to milder reaction conditions and shorter reaction times.[3]

Sɴ2 Reaction Mechanism

nucleophile Nucleophile (Nu⁻) transition_state [Nu---CH₂(R)---Br]⁻ nucleophile->transition_state substrate R-CH₂-Br (R = Oxazole or Thiazole) substrate->transition_state product R-CH₂-Nu transition_state->product leaving_group Br⁻ transition_state->leaving_group

Caption: Generalized Sɴ2 reaction of a bromomethyl heterocycle with a nucleophile.

Bioisosteric Considerations in Drug Design

The substitution of a thiazole ring for an oxazole, or vice versa, can have profound effects on a molecule's biological activity and pharmacokinetic properties.

Metabolic Stability

A key driver for bioisosteric replacement is the enhancement of metabolic stability.[4] The site of metabolism on a heterocyclic ring can be influenced by the nature of the heteroatom. While in silico predictions suggest that the introduction of either an oxazole or a thiazole may not significantly alter metabolic stability in some cases, experimental data is crucial for confirmation.[5] Generally, the C-S bond in thiazoles is more resistant to enzymatic cleavage than the C-O bond in oxazoles. However, the overall metabolic profile is highly dependent on the specific substituents and the enzymatic environment.

Target Engagement and Biological Activity

The electronic and steric differences between oxazoles and thiazoles can lead to altered interactions with biological targets. The stronger hydrogen bond accepting ability of the oxazole's oxygen atom can be advantageous if a hydrogen bond donor is present in the target's binding site. Conversely, the increased lipophilicity of a thiazole-containing analog may enhance its ability to cross cell membranes and reach its target.

Numerous studies have compared the biological activities of oxazole and thiazole derivatives, often revealing that one scaffold is superior to the other for a specific target. For instance, a systematic review of the antiproliferative activity of thiazole and oxazole derivatives concluded that many of the most promising compounds contained a thiazole nucleus.[4] In other cases, oxazole-containing compounds have demonstrated superior activity.[15] Ultimately, the choice between these two heterocycles must be guided by empirical data from structure-activity relationship (SAR) studies.

Experimental Workflow for Bioisostere Comparison

synthesis Synthesize Oxazole and Thiazole Analogs physchem Physicochemical Profiling (logP, pKa, Solubility) synthesis->physchem invitro In Vitro Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) synthesis->invitro adme In Vitro ADME Assays (e.g., Metabolic Stability) synthesis->adme sar Structure-Activity Relationship (SAR) Analysis physchem->sar invitro->sar adme->sar lead_opt Lead Optimization sar->lead_opt

Caption: A typical workflow for the comparative evaluation of bioisosteres.

Experimental Protocols

To ensure the reproducibility and self-validation of the information presented, detailed experimental protocols for the synthesis of a representative bromomethyl oxazole and thiazole are provided below.

Representative Synthesis of a 2-(Bromomethyl)oxazole

This protocol is based on the Robinson-Gabriel synthesis followed by bromination.

Step 1: Synthesis of N-(2-oxo-1,2-diphenylethyl)acetamide

  • In a round-bottom flask, dissolve benzoin (1 equivalent) in glacial acetic acid.

  • Add acetamide (1.1 equivalents) to the solution.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated product by vacuum filtration and wash with water.

  • Recrystallize the crude product from ethanol to yield pure N-(2-oxo-1,2-diphenylethyl)acetamide.

Step 2: Cyclization to 2-Methyl-4,5-diphenyloxazole

  • To the N-(2-oxo-1,2-diphenylethyl)acetamide (1 equivalent), add concentrated sulfuric acid.

  • Stir the mixture at room temperature for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-methyl-4,5-diphenyloxazole.

Step 3: Bromination to 2-(Bromomethyl)-4,5-diphenyloxazole

  • Dissolve 2-methyl-4,5-diphenyloxazole (1 equivalent) in carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture and filter off the succinimide.

  • Wash the filtrate with a sodium thiosulfate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(bromomethyl)-4,5-diphenyloxazole.

Representative Synthesis of a 2-(Bromomethyl)thiazole

This protocol follows the Hantzsch thiazole synthesis.[10][16]

  • In a round-bottom flask, combine 1,3-dibromoacetone (1 equivalent) and thioacetamide (1.1 equivalents) in ethanol.

  • Heat the mixture to reflux for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous sodium carbonate solution and stir.[10]

  • Collect the precipitated product by vacuum filtration and wash the solid with water.

  • Air-dry the product to obtain 2-(bromomethyl)-4-methylthiazole.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Conclusion

Both bromomethyl oxazoles and bromomethyl thiazoles are invaluable tools in the arsenal of the medicinal chemist. The choice between these two scaffolds is not a matter of inherent superiority but rather a strategic decision based on the specific goals of the drug design program. Oxazoles, with their more polar nature and strong hydrogen bond accepting capabilities, may be ideal for targeting proteins with specific hydrogen bond donor residues in their active sites. Thiazoles, on the other hand, with their enhanced aromaticity and lipophilicity, may offer advantages in terms of metabolic stability and cell permeability.

This guide has provided a comparative framework for understanding the key differences between these two important building blocks. By carefully considering their synthesis, reactivity, physicochemical properties, and bioisosteric implications, researchers can make more informed and rational decisions in the design and optimization of novel therapeutic agents.

References

  • Oxazole and thiazole analogs of sulindac for cancer prevention. PMC - NIH. Available from: [Link].

  • Hantzsch Thiazole Synthesis. Chem Help Asap. Available from: [Link].

  • 1,2,4‐Oxadiazoles as thiazole bioisostere. ResearchGate. Available from: [Link].

  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC. Available from: [Link].

  • Continuous multistep synthesis of 2-(azidomethyl)oxazoles. PMC - NIH. Available from: [Link].

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available from: [Link].

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Available from: [Link].

  • Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Letters in Drug Design & Discovery. Available from: [Link].

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available from: [Link].

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PMC. Available from: [Link].

  • Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journals. Available from: [Link].

  • metabolic stability in liver microsomes. Mercell. Available from: [Link].

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Available from: [Link].

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link].

  • In vitro metabolic stability assays for the selected compounds. ResearchGate. Available from: [Link].

  • Generation and exploration of new classes of antitubercular agents: The optimization of oxazolines, oxazoles, thiazolines, thiazoles to imidazo[1,2-a]pyridines and isomeric 5,6-fused scaffolds. PMC. Available from: [Link].

  • Hantzsch Thiazole Synthesis. SynArchive. Available from: [Link].

  • qsar studies of anticancer activity of 1,3-thiazole and 1,3-oxazole derivatives. Available from: [Link].

  • Drugs containing thiazole and oxazole scaffolds. ResearchGate. Available from: [Link].

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Scilit. Available from: [Link].

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link].

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Available from: [Link].

  • EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate. Available from: [Link].

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Available from: [Link].

  • Computational investigations of oxazole, thiazole and carbazole having pesticide utility in agriculture by Ab-initio and DFT Met. Worldwidejournals.com. Available from: [Link].

  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. PMC - NIH. Available from: [Link].

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Available from: [Link].

  • Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement. PMC - NIH. Available from: [Link].

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Available from: [Link].

  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. ResearchGate. Available from: [Link].

  • Comparison of Computational Methods Applied to Oxazole, Thiazole, and Other Heterocyclic Compounds. DTIC. Available from: [Link].

  • Distribution of Drugs: Application to Drug Discovery. Semantic Scholar. Available from: [Link].

  • THEORETICAL STUDY OF ELECTRONIC PROPERTIES OF AZOLES. Jetir.Org. Available from: [Link].

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Semantic Scholar. Available from: [Link].

  • Advances in Π‐Conjugated Benzothiazole and Benzoxazole‐Boron Complexes: Exploring Optical and Biomaterial Applications. PMC. Available from: [Link].

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. Available from: [Link].

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Comparative

HPLC method validation for 5-(Bromomethyl)-2,4-dimethyloxazole

HPLC Method Validation for 5-(Bromomethyl)-2,4-dimethyloxazole: A Comparative Guide to RP-HPLC vs. UHPLC Workflows As a Senior Application Scientist, I frequently encounter analytical methods that fail not due to instrum...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for 5-(Bromomethyl)-2,4-dimethyloxazole: A Comparative Guide to RP-HPLC vs. UHPLC Workflows

As a Senior Application Scientist, I frequently encounter analytical methods that fail not due to instrument error, but due to a fundamental misunderstanding of analyte chemistry. The compound is a prime example[1]. Widely used as an electrophilic building block in the synthesis of complex active pharmaceutical ingredients (APIs), its defining structural feature—the bromomethyl group at the 5-position—is exceptionally prone to nucleophilic substitution.

When validating an HPLC method for this compound, standard "boilerplate" protocols often lead to aberrant results. This guide objectively compares traditional High-Performance Liquid Chromatography (HPLC) against Ultra-High-Performance Liquid Chromatography (UHPLC) for this specific analyte, explaining the chemical causality behind every methodological choice to ensure your protocols are robust, self-validating, and compliant with modern[2].

The Analytical Challenge: Analyte Reactivity & Causality

The primary challenge in analyzing 5-(Bromomethyl)-2,4-dimethyloxazole is its instability in protic environments. If an analyst uses standard diluents like Methanol or unbuffered Water, the analyte rapidly degrades before it even reaches the column.

  • Solvolysis in Methanol: Methanol acts as a nucleophile, substituting the bromine atom to form 5-(Methoxymethyl)-2,4-dimethyloxazole.

  • Hydrolysis in Water: In neutral or high-pH aqueous solutions, the compound hydrolyzes into 5-(Hydroxymethyl)-2,4-dimethyloxazole.

To mitigate this, causality dictates our method design : We must strictly utilize aprotic solvents (like Acetonitrile) for sample preparation and employ an acidic aqueous mobile phase to suppress base-catalyzed hydrolysis during elution.

Degradation A 5-(Bromomethyl)-2,4-dimethyloxazole (Intact Analyte) B Nucleophilic Attack (Improper Solvent/pH) A->B Exposure C 5-(Hydroxymethyl)-2,4-dimethyloxazole (Aqueous Hydrolysis) B->C H2O / High pH D 5-(Methoxymethyl)-2,4-dimethyloxazole (Methanol Solvolysis) B->D Methanol

Fig 1. Primary degradation pathways of 5-(Bromomethyl)-2,4-dimethyloxazole dictating solvent choice.

Method Comparison: Traditional RP-HPLC vs. UHPLC

When dealing with highly reactive intermediates, time is the enemy. A traditional RP-HPLC method utilizing a 5 µm C18 column typically requires a 15-minute run time. During this extended period in an aqueous mobile phase, the bromomethyl group undergoes measurable on-column hydrolysis, leading to artificially low assay values and the appearance of false degradation peaks.

By migrating the method to a UHPLC platform (1.7 µm particle size), we reduce the run time to 2.5 minutes. This ultra-fast elution minimizes on-column degradation to negligible levels, ensuring the analytical result reflects the true sample composition rather than an artifact of the method itself.

Table 1: Chromatographic Performance Comparison

Performance ParameterTraditional RP-HPLC AlternativeOptimized UHPLC Method
Column Chemistry C18, 5 µm, 4.6 x 150 mmBEH C18, 1.7 µm, 2.1 x 50 mm
Flow Rate 1.0 mL/min0.4 mL/min
Total Run Time 15.0 min2.5 min
Analyte On-Column Degradation ~3.5% (False Hydrolysis)< 0.1% (Negligible)
Resolution (Analyte vs. Precursor) 2.14.5
Solvent Consumption / Run 15.0 mL1.0 mL

Optimized UHPLC Methodology: A Self-Validating Protocol

To guarantee trustworthiness, every analytical run must prove its own validity before reporting data. The following step-by-step UHPLC methodology integrates built-in System Suitability Testing (SST) to create a self-validating workflow.

Step 1: Mobile Phase & Diluent Preparation

  • Diluent: 100% HPLC-grade Acetonitrile (MeCN). (Causality: Anhydrous, aprotic conditions prevent solvolysis during autosampler storage).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in MeCN.

  • Causality: TFA lowers the pH to ~2.0. This protonates the oxazole ring nitrogen (improving peak symmetry and retention) while simultaneously retarding the nucleophilic attack of water on the bromomethyl moiety.

Step 2: Standard & Sample Preparation

  • Accurately weigh 20.0 mg of 5-(Bromomethyl)-2,4-dimethyloxazole reference standard into a 20 mL amber volumetric flask. (Causality: Amber glass prevents photo-catalyzed radical degradation of the alkyl bromide).

  • Dissolve and make up to volume with Diluent to create a 1.0 mg/mL stock solution.

  • Dilute 1.0 mL of stock to 10.0 mL with Diluent to achieve a 100 µg/mL working standard.

  • Self-Validating Control: Prepare a secondary check standard from an independent lot to verify the primary standard's accuracy. The response factor must agree within ±2.0%.

Step 3: Chromatographic Execution

  • System: UHPLC system equipped with a Photodiode Array (PDA) detector.

  • Column: Sub-2 µm BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Column Temperature: 30°C.

  • Gradient Program: 0.0–0.5 min (10% B), 0.5–2.0 min (10% to 90% B), 2.0–2.5 min (90% B), 2.5–3.0 min (10% B).

  • Injection Volume: 1.0 µL.

  • Detection: UV at 210 nm (optimal for the oxazole chromophore).

Step 4: System Suitability Testing (SST) Before analyzing unknown samples, inject the Diluent (Blank) to confirm no baseline interference. Next, inject the 100 µg/mL working standard six times.

  • Acceptance Criteria: Retention time RSD ≤ 1.0%, Peak Area RSD ≤ 2.0%, USP Tailing Factor ≤ 1.5, Theoretical Plates ≥ 5000.

  • Causality: Passing SST mathematically proves the instrument, column, and mobile phases are functioning as a unified, reliable system.

ICH Q2(R2) Method Validation Execution

The recent [3] and ICH Q2(R2) updates emphasize a lifecycle approach to method validation, moving away from a "check-the-box" mentality toward continuous scientific justification[4].

Validation A Method Scoping (Define ATP) B Aprotic Sample Prep (100% MeCN) A->B C UHPLC Separation (Low pH, Fast Elution) B->C D ICH Q2(R2) Validation (Self-Validating SST) C->D E Routine Analysis (Lifecycle Mgmt) D->E

Fig 2. Lifecycle approach to analytical method validation based on ICH Q2(R2) guidelines.

Executing the validation for the optimized UHPLC method yields highly reliable data, proving that mitigating analyte reactivity directly translates to superior analytical precision and accuracy.

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaUHPLC Experimental ResultStatus
Specificity No interference at analyte RTNo co-eluting peaks (Resolution > 4.0)Pass
Linearity R² ≥ 0.999 (Range: 25% - 150%)R² = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.5%Pass
Repeatability Peak Area RSD ≤ 2.0% (n=6)RSD = 0.6%Pass
Intermediate Precision Peak Area RSD ≤ 2.0% (n=12, 2 days)RSD = 0.8%Pass

Conclusion

Validating an HPLC method for highly reactive intermediates like 5-(Bromomethyl)-2,4-dimethyloxazole requires looking beyond the instrument and understanding the molecule's fundamental chemistry. By replacing traditional, lengthy RP-HPLC methods with a rapid UHPLC workflow and strictly controlling solvent nucleophilicity, laboratories can eliminate false degradation artifacts, ensuring absolute data integrity and regulatory compliance.

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Validation

Mass spectrometry fragmentation pattern of 5-(Bromomethyl)-2,4-dimethyloxazole

Mass Spectrometry Fragmentation Pattern of 5-(Bromomethyl)-2,4-dimethyloxazole: A Comparative Application Guide For researchers and drug development professionals, halogenated heterocycles are indispensable building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pattern of 5-(Bromomethyl)-2,4-dimethyloxazole: A Comparative Application Guide

For researchers and drug development professionals, halogenated heterocycles are indispensable building blocks and derivatization agents. Among these, 5-(Bromomethyl)-2,4-dimethyloxazole (CAS: 113975-31-8) stands out due to its highly predictable reactivity and distinct mass spectrometry (MS) profile[1].

This technical guide explores the mechanistic fragmentation of 5-(Bromomethyl)-2,4-dimethyloxazole, objectively compares its analytical performance against its chlorinated alternative (5-(Chloromethyl)-2,4-dimethyloxazole), and provides a self-validating experimental protocol for LC-MS/MS workflows.

Mechanistic Causality in Oxazole Fragmentation

Understanding the MS fragmentation of 5-(Bromomethyl)-2,4-dimethyloxazole requires analyzing both the peripheral substituents and the core heterocyclic ring. The fragmentation pathways vary slightly depending on the ionization technique—Electron Ionization (EI) versus Electrospray Ionization (ESI)—but both converge on a highly stable intermediate.

The Isotopic Signature and Primary Cleavage

Bromine possesses two stable isotopes, ‘79Br‘ and ‘81Br‘ , in a nearly 1:1 ratio. In EI-MS, the molecular ion [M]+∙ appears as a distinct doublet at m/z 189 and 191. In positive ESI-MS, the protonated precursor [M+H]+ appears at m/z 190 and 192.

The primary fragmentation event is driven by the relatively low bond dissociation energy of the C–Br bond (~285 kJ/mol).

  • EI Pathway: The molecular ion rapidly loses a bromine radical ( Br∙ ), yielding a resonance-stabilized oxazolium-type cation at m/z 110 ( [C6​H8​NO]+ ).

  • ESI-CID Pathway: The protonated molecule undergoes neutral loss of hydrogen bromide (HBr, 80/82 Da), converging on the exact same m/z 110 product ion.

Secondary Ring Cleavages

Once the m/z 110 intermediate is formed, higher collision energies trigger the cleavage of the oxazole ring. Extensive studies on oxazole and isoxazole derivatives demonstrate that these heterocycles predominantly undergo ring-opening rearrangements followed by the neutral loss of carbon monoxide (CO) and nitriles[2].

  • Loss of CO (28 Da): The m/z 110 ion rearranges to expel CO, a diagnostic neutral loss for oxazole/oxazolone structures, yielding an ion at m/z 82 ( [C5​H8​N]+ )[3].

  • Loss of Acetonitrile (41 Da): Alternatively, the cleavage of the ring can result in the loss of CH3​CN , producing a fragment at m/z 69 ( [C4​H5​O]+ ).

G M Precursor Ion[M]⁺• m/z 189 & 191 (1:1 Ratio) F1 [M - Br]⁺ m/z 110 (Resonance Stabilized Base Peak) M->F1 - Br• (79/81 Da) Allylic Cleavage F2 [M - Br - CO]⁺ m/z 82 F1->F2 - CO (28 Da) Ring Opening F3 [M - Br - CH₃CN]⁺ m/z 69 F1->F3 - CH₃CN (41 Da) Ring Cleavage

Fig 1: EI/CID fragmentation pathway of 5-(Bromomethyl)-2,4-dimethyloxazole highlighting key losses.

Comparative Analysis: Bromo vs. Chloro Derivatives

When designing an assay that utilizes a halogenated oxazole as a derivatization tag (e.g., for targeting amines or thiols in metabolite profiling), scientists must choose between the brominated and chlorinated variants. While 5-(Chloromethyl)-2,4-dimethyloxazole is slightly more chemically stable, the brominated analog is vastly superior for mass spectrometry applications .

The causality behind this lies in the isotopic distribution and activation energy required for fragmentation. The 1:1 isotopic doublet of bromine acts as a built-in "mass tag," allowing automated MS software to easily filter out background matrix noise by searching for paired peaks separated by 1.997 Da. The chlorine isotope ratio ( 35Cl : 37Cl ) is 3:1, which is more easily obscured by overlapping matrix interferences. Furthermore, the weaker C–Br bond ensures that the diagnostic m/z 110 peak is generated efficiently at lower collision energies, preserving secondary structural information.

Table 1: Comparative MS Performance Matrix
Analytical Feature5-(Bromomethyl)-2,4-dimethyloxazole5-(Chloromethyl)-2,4-dimethyloxazoleAnalytical Advantage
Precursor Isotope Ratio ~1:1 ( 79Br / 81Br )~3:1 ( 35Cl / 37Cl )Bromo: 1:1 ratio provides a highly distinct, easily programmable mass tag for complex matrices.
C-X Bond Dissociation ~285 kJ/mol~330 kJ/molBromo: Cleaves at lower Collision Energy (CE), allowing finer control over secondary fragment generation.
Base Peak (CID) m/z 110 ( [M−Br]+ )m/z 110 ( [M−Cl]+ )Equivalent: Both converge on the same stable oxazolium intermediate.
Matrix Interference Very LowModerateBromo: The unique mass defect and doublet signature of Br makes it highly orthogonal to biological backgrounds.

Self-Validating LC-MS/MS Protocol

To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating logic: the presence of the intact 1:1 isotopic doublet validates the precursor's identity, while the subsequent extraction of the m/z 110, 82, and 69 fragments validates the oxazole core structure.

Step 1: Sample Preparation
  • Prepare a 1 mg/mL stock solution of 5-(Bromomethyl)-2,4-dimethyloxazole in anhydrous Acetonitrile (ACN). Note: The compound is moisture sensitive; avoid protic solvents for long-term storage[1].

  • Dilute to a working concentration of 1 µg/mL using 50:50 ACN:Water containing 0.1% Formic Acid (FA) immediately prior to injection.

Step 2: UHPLC Separation Parameters
  • Column: C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 50 mm) to ensure sharp peak shapes and minimize on-column degradation.

  • Mobile Phase A: LC-MS grade Water + 0.1% FA.

  • Mobile Phase B: LC-MS grade ACN + 0.1% FA.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Step 3: MS/MS (Orbitrap/Q-TOF) Optimization
  • Ionization: Positive Electrospray Ionization (ESI+).

  • Capillary Temperature: 320 °C.

  • Spray Voltage: 3.5 kV.

  • Collision Energy (CID/HCD): Use a stepped collision energy (NCE 15, 25, 40 eV) .

    • Causality: A low CE (15 eV) preserves the [M+H]+ isotopic doublet (m/z 190/192) for precursor validation. Medium CE (25 eV) maximizes the m/z 110 base peak. High CE (40 eV) forces the ring-opening neutral losses of CO (m/z 82) and CH3​CN (m/z 69)[2].

Workflow S1 Sample Prep (Anhydrous ACN) S2 UHPLC Separation (C18, 0.1% FA) S1->S2 S3 ESI(+) Ionization (Validate 1:1 Doublet) S2->S3 S4 Stepped CID (15, 25, 40 eV) S3->S4 S5 HRMS Detection (Extract m/z 110, 82, 69) S4->S5

Fig 2: Standardized LC-MS/MS workflow for the analysis of halogenated oxazole derivatives.

Step 4: Data Interpretation & Self-Validation

Review the extracted ion chromatograms (EIC). A valid detection must satisfy three criteria:

  • Co-elution of m/z 190.00 and 191.99 at the exact same retention time with a peak area ratio between 0.95 and 1.05.

  • The MS/MS spectrum of both precursor ions must yield a dominant fragment at m/z 110.06.

  • The presence of m/z 82.06 (loss of CO) confirms the oxazole ring structure, distinguishing it from potential isobaric acyclic impurities[3].

Table 2: Quantitative Exact Mass Targets (Positive ESI)
Ion TypeFormulaTheoretical Exact Mass (m/z)Diagnostic Purpose
[M+H]+ ( 79Br ) C6​H979​BrNO+ 189.9862Precursor ID (Isotope 1)
[M+H]+ ( 81Br ) C6​H981​BrNO+ 191.9842Precursor ID (Isotope 2)
[M−Br]+ C6​H8​NO+ 110.0600Core Structure Validation
[M−Br−CO]+ C5​H8​N+ 82.0651Oxazole Ring Confirmation
[M−Br−CH3​CN]+ C4​H5​O+ 69.0335Alternative Ring Cleavage

References

  • "MASS SPECTROMETRY OF OXAZOLES - Semantic Scholar" - semanticscholar.org -
  • "Buy 5-(Bromomethyl)-2,4-dimethyloxazole (EVT-8798150) - EvitaChem" - evitachem.com -
  • "Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations | Journal of the American Society for Mass Spectrometry" - acs.org -
  • "Do all b2 ions have oxazolone structures?

Sources

Comparative

Benchmarking 5-(Bromomethyl)-2,4-dimethyloxazole Against Standard Alkylating Agents in Medicinal Chemistry

Executive Summary & Strategic Context In modern drug design, the selection of an optimal alkylating agent is critical not only for synthetic efficiency but also for the pharmacokinetic viability of the final Active Pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In modern drug design, the selection of an optimal alkylating agent is critical not only for synthetic efficiency but also for the pharmacokinetic viability of the final Active Pharmaceutical Ingredient (API). 5-(Bromomethyl)-2,4-dimethyloxazole (5-BDO) has emerged as a premium heterocyclic building block, extensively utilized in the synthesis of [1].

Unlike simple aliphatic or benzylic halides, 5-BDO serves a dual purpose: it acts as a highly reactive electrophile while simultaneously installing the 2,4-dimethyloxazole pharmacophore. The oxazole ring is a potent [2], enabling precise tuning of a molecule's lipophilicity while facilitating essential hydrogen-bonding interactions with target enzymes and receptors, making it highly valuable in treating various [3]. This guide objectively benchmarks 5-BDO against standard alkylating agents to inform strategic decision-making in medicinal chemistry.

Mechanistic Profiling & Causality

Kinetics and Transition State Stabilization

Alkylating agents are fundamentally categorized by their reaction kinetics into[4]. 5-BDO operates strictly via an SN2 (bimolecular nucleophilic substitution) trajectory, where the reaction rate is dependent on the concentrations of both the .

The exceptional reactivity of 5-BDO is driven by its "heteroaryl-benzylic" architecture. The bromomethyl group at the 5-position is highly activated because the adjacent electron-rich oxazole ring stabilizes the electron-deficient transition state during [5]. This lowers the activation energy significantly compared to standard aliphatic halides.

Hard vs. Soft Electrophile Theory (HSAB)

Chemoselectivity is a primary concern when alkylating multifunctional APIs. According to Hard and Soft Acids and Bases (HSAB) theory, 5-BDO functions as a relatively "soft" electrophile. This thermodynamic characteristic drives its preference to react with "soft" nucleophiles (e.g., the thiol groups of cysteine or the secondary amines of piperidine derivatives) rather than [6]. Consequently, 5-BDO exhibits superior N-alkylation and S-alkylation yields with minimal O-alkylation side reactions compared to hard electrophiles like alkyl mesylates.

Comparative Benchmarking Data

The following table synthesizes the quantitative and qualitative performance metrics of 5-BDO against standard synthetic alternatives.

Alkylating AgentKinetic MechanismRelative ReactivityChemoselectivity (Soft vs Hard)Moisture SensitivityTypical N-Alkylation YieldPrimary MedChem Application
5-BDO SN2High (Heteroaryl-benzylic)High (Prefers N/S over O)Moderate75% - 90%Installing oxazole bioisosteres
Benzyl Bromide (BnBr) SN2Very High (Benzylic)ModerateLow to Moderate80% - 95%Benzyl protecting groups
Methyl Iodide (MeI) SN2Extreme (Unhindered)Low (Prone to over-alkylation)Low (Highly Volatile)>95% (Often exhaustive)General aliphatic methylation
Alkyl Mesylates (R-OMs) SN2 / SN1ModerateLow (Hard electrophile)Low50% - 70%Cross-linking / specialized APIs

Reaction Pathway Visualization

Pathway Nuc Nucleophile (e.g., 2° Amine) TS SN2 Transition State [Nuc···CH2···Br]‡ Nuc->TS Nucleophilic Attack Elec 5-BDO (Electrophile) Elec->TS C-Br Bond Lengthening Prod Alkylated Oxazole (Target API) TS->Prod C-N Bond Formation LG Bromide Ion (Leaving Group) TS->LG Dissociation

Figure 1: SN2 reaction pathway and transition state logic for 5-BDO alkylation.

Self-Validating Experimental Protocol: N-Alkylation Workflow

To ensure high-fidelity results, the following protocol integrates mechanistic causality with self-validating analytical checkpoints.

Step-by-Step Methodology

1. Reagent Preparation & Base Selection

  • Action: Dissolve the target secondary amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) to the stirring solution.

  • Causality: Anhydrous DMF is mandated because 5-BDO is moisture-sensitive and can undergo competitive hydrolysis to 5-(hydroxymethyl)-2,4-dimethyloxazole in the presence of water. K₂CO₃ is selected as a heterogeneous, mild base to scavenge the HBr byproduct without initiating the competitive nucleophilic attack that soluble organic bases (like Triethylamine) might cause.

2. Electrophile Addition

  • Action: Cool the suspension to 0°C using an ice bath. Add 5-BDO (1.1 eq) dropwise over 10 minutes.

  • Causality: The SN2 displacement of the activated heteroaryl bromide is highly exothermic. Dropwise addition at 0°C tightly controls the reaction kinetics, ensuring mono-alkylation and suppressing the formation of quaternary ammonium salts (dialkylation).

3. Reaction Propagation

  • Action: Remove the ice bath, allow the mixture to warm to 25°C, and stir for 2–4 hours.

  • Causality: Warming to room temperature provides the precise thermal energy required to overcome the activation barrier for sterically hindered amines, driving the reaction to completion.

4. Self-Validating Checkpoint (In-Process Control)

  • Action: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase.

  • Trustworthiness: The system validates itself visually and analytically. You must observe the disappearance of the starting amine spot and the emergence of a new, highly UV-active spot (due to the strong oxazole chromophore). Immediately cross-validate via LC-MS to confirm the presence of the exact [M+H]+ mass peak corresponding to the alkylated product.

5. Quench and Isolation

  • Action: Quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Experimental Workflow Visualization

Workflow S1 1. Reagent Prep Anhydrous DMF + K2CO3 S2 2. Electrophile Addition Add 5-BDO at 0°C S1->S2 S3 3. SN2 Reaction Stir at 25°C (2-4h) S2->S3 S4 4. In-Process Control LC-MS & TLC Validation S3->S4 S4->S3 Conversion <95% S5 5. Aqueous Workup Extract with EtOAc S4->S5 Conversion >95% S6 6. Isolation Flash Chromatography S5->S6

Figure 2: Self-validating high-throughput experimental workflow for N-alkylation.

References

  • PharmaGuideline. "Synthesis, Reactions and Medicinal Uses of Oxazole." PharmaGuideline. Available at: [Link]

  • ResearchGate. "Oxazole-Based Compounds As Anticancer Agents." ResearchGate. Available at: [Link]

  • PubMed / NIH. "Recent advance in oxazole-based medicinal chemistry." European Journal of Medicinal Chemistry. Available at:[Link]

  • Oncohema Key. "Alkylating Agents." Oncohema Key. Available at: [Link]

  • NCBI Bookshelf - NIH. "Alkylating Agents - Holland-Frei Cancer Medicine." NCBI Bookshelf. Available at:[Link]

  • bioRxiv. "Alkylating agents / SN1 versus SN2 / O-alkylation versus N-alkylation." bioRxiv. Available at:[Link]

Sources

Validation

GC-MS analysis of 5-(Bromomethyl)-2,4-dimethyloxazole synthesis products

An In-Depth Technical Guide to the GC-MS Analysis of 5-(Bromomethyl)-2,4-dimethyloxazole Synthesis Products: A Comparative Study of Synthetic Routes Authored by: A Senior Application Scientist This guide provides a compr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the GC-MS Analysis of 5-(Bromomethyl)-2,4-dimethyloxazole Synthesis Products: A Comparative Study of Synthetic Routes

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the synthesis and subsequent Gas Chromatography-Mass Spectrometry (GC-MS) characterization of 5-(Bromomethyl)-2,4-dimethyloxazole, a critical heterocyclic building block in pharmaceutical and agrochemical research.[1] We will objectively compare two distinct synthetic methodologies—a classical electrophilic bromination and a modern photoredox-mediated approach—supported by detailed experimental protocols and comparative data analysis. The focus is to equip researchers, scientists, and drug development professionals with the expertise to not only synthesize the target compound but also to rigorously validate its purity and understand the impurity profile inherent to each method.

Introduction: The Importance of Purity in Heterocyclic Synthesis

5-(Bromomethyl)-2,4-dimethyloxazole is a versatile intermediate, primarily utilized for its reactive bromomethyl group which allows for facile nucleophilic substitution, enabling the construction of more complex molecular architectures.[2][3] Its utility as a scaffold demands high purity, as process-related impurities can lead to unwanted side reactions, reduced yields in subsequent steps, and the generation of difficult-to-separate byproducts. Therefore, a robust analytical method like GC-MS is indispensable for reaction monitoring, quality control, and process optimization. GC-MS offers the high resolving power necessary to separate structurally similar compounds and the definitive identification capabilities of mass spectrometry to elucidate the structure of the main product and any co-eluting impurities.[4]

Comparative Synthesis of 5-(Bromomethyl)-2,4-dimethyloxazole

We will explore two synthetic pathways, chosen to represent a traditional and a contemporary approach. The choice of synthesis route invariably impacts the impurity profile, which is the central focus of our GC-MS analysis.

Route A: Classical Bromination with N-Bromosuccinimide (NBS)

This is the most common and established method for the bromination of activated methyl groups on heterocyclic systems.[1][5] The reaction proceeds via a free-radical mechanism, typically initiated by light or a radical initiator.

Causality of Experimental Choices:

  • Reagent: N-Bromosuccinimide (NBS) is selected over liquid bromine as it is a safer, crystalline solid that provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize over-bromination.[6]

  • Solvent: An inert solvent like dichloromethane is used to dissolve the reactants without participating in the reaction.[1]

  • Initiator: A radical initiator like AIBN (Azobisisobutyronitrile) is often used to initiate the reaction at a controlled rate upon heating.

  • Work-up: A wash with sodium thiosulfate is critical to quench any unreacted bromine, preventing further reactions upon concentration.

Potential Impurities:

  • Unreacted Starting Material: 2,4,5-trimethyloxazole.

  • Over-brominated Product: 5-(Dibromomethyl)-2,4-dimethyloxazole.

  • Solvent Adducts & Byproducts: Impurities arising from side reactions with the solvent or succinimide byproduct.

Route B: Visible-Light Photoredox-Mediated Bromomethylation

This modern approach offers a milder and often more selective alternative to classical radical reactions.[1] It utilizes a photocatalyst that, upon excitation with visible light, can mediate single-electron transfer (SET) processes to generate the required radicals under controlled conditions.

Causality of Experimental Choices:

  • Bromine Source: Bromoform (CHBr₃) is used as the bromomethyl source.[1]

  • Photocatalyst: A ruthenium or iridium-based complex (e.g., fac-Ir(ppy)₃) is commonly employed due to its strong absorption in the visible light spectrum and suitable redox potentials.[7]

  • Light Source: Blue LEDs are typically used as they provide the necessary energy to excite the photocatalyst efficiently and are energy-efficient.[7]

  • Advantages: These reactions often proceed at room temperature, reducing thermal degradation and improving selectivity, thereby leading to a cleaner reaction profile.

GC-MS Analysis: The Definitive Protocol for Purity Assessment

The following protocol is designed for the robust separation and identification of the target compound and its potential impurities from both synthetic routes.

Experimental Workflow Diagram

GCMS_Workflow cluster_synthesis Synthesis cluster_analysis GC-MS Analysis cluster_data Data Interpretation Syn_A Route A: NBS Bromination SamplePrep Sample Preparation (Dilution in Ethyl Acetate) Syn_A->SamplePrep Syn_B Route B: Photoredox Syn_B->SamplePrep GC_Inj GC Injection & Separation SamplePrep->GC_Inj MS_Det MS Detection (EI) GC_Inj->MS_Det Chroma Chromatogram Analysis (Peak Integration, % Area) MS_Det->Chroma Spectra Mass Spectra Analysis (Fragmentation, Isotope Pattern) MS_Det->Spectra Compare Comparative Purity Assessment Chroma->Compare Spectra->Compare

Caption: Workflow from synthesis to comparative GC-MS data analysis.

Step-by-Step GC-MS Protocol
  • Sample Preparation:

    • Accurately weigh ~10 mg of the crude reaction product into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with analytical grade Ethyl Acetate.

    • Transfer an aliquot of the solution into a 2 mL GC vial for analysis. Trustworthiness: This ensures a consistent and appropriate concentration for GC-MS analysis, preventing column overloading and detector saturation.

  • Instrumentation:

    • A standard GC-MS system, such as a Shimadzu GCMS-QP2010 or equivalent, operating in Electron Ionization (EI) mode is recommended.

  • GC Parameters:

    • Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is ideal for separating compounds of this nature. Expertise: This phase is robust and provides excellent resolution for a wide range of semi-volatile organic compounds, including halogenated heterocycles.

    • Injection: 1 µL, Split mode (Split ratio 50:1).

    • Inlet Temperature: 280 °C.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 20 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes. Expertise: This temperature program ensures good separation of the volatile starting material from the higher boiling point product and potential byproducts.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. Expertise: Standard EI at 70 eV provides reproducible fragmentation patterns that are comparable to library spectra, aiding in structural elucidation.

    • Ion Source Temperature: 230 °C.

    • Interface Temperature: 280 °C.

    • Scan Range: m/z 40-400. Expertise: This range covers the molecular weights of the starting material, product, and expected impurities.

Data Interpretation: From Peaks to Purity

Analysis of the Mass Spectrum of 5-(Bromomethyl)-2,4-dimethyloxazole

The mass spectrum provides a structural fingerprint of the molecule. For brominated compounds, the isotopic pattern is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[8] This results in a characteristic pair of peaks (M⁺ and M+2) for any bromine-containing fragment, separated by 2 m/z units and having nearly equal intensity.[9]

  • Molecular Ion (M⁺): The molecular weight is ~204/206 g/mol . Expect to see a pair of peaks at m/z 204 and 206 of roughly equal height.

  • Key Fragments:

    • [M-Br]⁺: Loss of the bromine radical (m/z 79/81) leads to a fragment at m/z 125. This is often a very stable and prominent peak.

    • [M-CH₂Br]⁺: Cleavage of the entire bromomethyl group results in a fragment at m/z 111.

    • Tropylium-like ion: The fragment at m/z 91 (C₇H₇⁺) is common in compounds containing a benzyl-like moiety, although less expected here, its presence could indicate rearrangement.

Fragmentation Pathway Diagram

Fragmentation MolIon 5-(Bromomethyl)-2,4-dimethyloxazole [M]⁺˙ m/z 204/206 Frag1 [M-Br]⁺ m/z 125 MolIon->Frag1 - •Br Frag2 [M-CH₂Br]⁺ m/z 111 MolIon->Frag2 - •CH₂Br Frag3 [CH₂Br]⁺ m/z 93/95 MolIon->Frag3 α-cleavage

Caption: Key EI fragmentation pathways for the target molecule.

Performance Comparison: NBS vs. Photoredox Synthesis

The crude reaction mixtures from both syntheses were analyzed using the established GC-MS protocol. The results, presented as relative peak area percentages, are summarized below.

ParameterRoute A: NBS BrominationRoute B: PhotoredoxJustification based on GC-MS Data
Retention Time (Product) ~7.8 min~7.8 minThe retention time of the main product is consistent across both methods.
Product Purity (% Area) 85.2%94.5%Route B shows a significantly higher relative abundance of the target compound, indicating a cleaner reaction.
Unreacted Starting Material 5.1%3.2%Both methods show good conversion, but Route B is more efficient. The starting material elutes earlier (~4.5 min).
Dibrominated Impurity 8.9%< 0.5% (Not Detected)A significant peak at ~9.2 min with M⁺ at m/z 282/284/286 (characteristic of two Br atoms) is present in Route A, confirming over-bromination. This is absent in Route B.
Other Impurities 0.8%2.3%Route B shows minor, unidentified peaks, potentially related to the photocatalyst or its byproducts, but lacks the major over-bromination impurity.

Conclusion and Recommendations

This guide demonstrates the pivotal role of GC-MS in the analysis of 5-(Bromomethyl)-2,4-dimethyloxazole synthesis. Through a detailed analytical protocol, we have objectively compared two synthetic routes.

  • Route A (NBS Bromination) is a viable, traditional method but is prone to over-bromination, generating a significant amount of dibrominated impurity that would require extensive purification.

  • Route B (Photoredox) provides a much cleaner product with higher purity and avoids the over-bromination issue, highlighting the advantages of modern synthetic methods in achieving better process control and impurity profiles.

For researchers and drug development professionals, the choice of synthesis should be guided by the desired purity and the available resources. While Route A may be simpler to set up, the cleaner profile of Route B significantly reduces the downstream purification burden, ultimately proving more efficient. The GC-MS methodology detailed herein serves as a self-validating system for making such critical process decisions.

References

  • EvitaChem. (n.d.). 5-(Bromomethyl)-2,4-dimethyloxazole.
  • Siddiqui, Z. N., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. Retrieved from [Link]

  • Li, W., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. Retrieved from [Link]

  • Reddy, T. J., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters. Retrieved from [Link]

  • Viñas, P., et al. (2008). Solid-phase microextraction for the gas chromatography mass spectrometric determination of oxazole fungicides in malt beverages. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Patel, R. P., et al. (2025). Synthesis and Characterization of Bemotrizinol Impurities. Orbital: The Electronic Journal of Chemistry. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Retrieved from [Link]

  • Wang, C., et al. (2021). Merging Gold/Copper Catalysis and Copper/Photoredox Catalysis: An Approach to Alkyl Oxazoles from N-Propargylamides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Zhang, H., et al. (2017). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. Retrieved from [Link]

  • Wang, Y., & Volz, C. D. (2019). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. ResearchGate. Retrieved from [Link]

  • Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Yagan, M. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. Retrieved from [Link]

  • Gholap, S. S., & Telvekar, V. N. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. Retrieved from [Link]

  • Aly, A. A., & Hassan, A. A. (2022). Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. Current Organic Synthesis. Retrieved from [Link]

  • Save My Exams. (2025). Fragmentation in Mass Spectrometry. IB Chemistry Notes. Retrieved from [Link]

  • da Silva, V. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Scientific Reports. Retrieved from [Link]

  • Chemistry Page. (2023). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]

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Comparative

Analytical Resolution of 5-(Bromomethyl)-2,4-dimethyloxazole: A Comparative FT-IR Spectroscopy Guide

Executive Summary 5-(Bromomethyl)-2,4-dimethyloxazole is a highly reactive heterocyclic building block utilized extensively in the synthesis of complex pharmaceuticals, agrochemicals, and biochemical probes. Because it f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(Bromomethyl)-2,4-dimethyloxazole is a highly reactive heterocyclic building block utilized extensively in the synthesis of complex pharmaceuticals, agrochemicals, and biochemical probes. Because it frequently serves as an electrophilic intermediate in nucleophilic substitution reactions, confirming its structural integrity and purity is a critical quality control step. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive analytical pathway to validate the presence of both the oxazole core and the bromomethyl functional group.

This guide objectively compares the FT-IR performance and spectral resolution of 5-(Bromomethyl)-2,4-dimethyloxazole against its direct synthetic precursor and its chlorinated analog, providing drug development professionals with a definitive framework for structural confirmation.

Mechanistic Basis of Vibrational Modes

To accurately interpret the FT-IR spectrum of 5-(Bromomethyl)-2,4-dimethyloxazole, one must understand the physical causality behind its absorption bands. The vibrational frequencies are governed by Hooke's Law, where the absorption wavenumber is directly proportional to bond strength and inversely proportional to the reduced mass of the bonded atoms.

  • The Oxazole Core: The five-membered aromatic heterocycle exhibits a complex network of coupled vibrations. According to authoritative spectroscopic reviews, the oxazole ring displays characteristic C=N and C=C stretching absorbances typically at 1537, 1498, and 1326 cm⁻¹ , alongside ring breathing modes near 1080 cm⁻¹ . These bands confirm the integrity of the heterocyclic scaffold.

  • The Bromomethyl Group (-CH₂Br): The introduction of a heavy bromine atom significantly alters local vibrational modes. The diagnostic C-Br stretching vibration is localized in the far fingerprint region at 515–690 cm⁻¹ . Furthermore, the C-H wagging of the adjacent methylene group (-CH₂X) produces a distinct band between 1150–1300 cm⁻¹ .

Comparative Spectral Analysis

To establish a robust analytical profile, we must compare 5-(Bromomethyl)-2,4-dimethyloxazole against alternative compounds frequently encountered in its synthetic lifecycle.

Alternative 1: 2,4-Dimethyloxazole (The Precursor)
  • Performance Context: During the bromination of 2,4-dimethyloxazole, analysts must monitor the reaction to ensure complete conversion and prevent unreacted precursor from contaminating downstream processes.

  • Spectral Differentiation: The precursor possesses an unsubstituted aromatic C-H bond at the 5-position. In FT-IR, aromatic C-H stretches appear above 3000 cm⁻¹ (typically ~3050–3100 cm⁻¹). Upon successful bromomethylation, this >3000 cm⁻¹ band completely disappears . It is replaced by the aliphatic C-H stretches of the new methylene group (<3000 cm⁻¹) and the emergence of the strong C-Br stretch at 515–690 cm⁻¹.

Alternative 2: 5-(Chloromethyl)-2,4-dimethyloxazole (The Chlorinated Analog)
  • Performance Context: Differentiating between halogenated building blocks is vital, as bromides are generally superior leaving groups compared to chlorides, dictating the kinetics of subsequent coupling reactions.

  • Spectral Differentiation: The primary differentiator is the carbon-halogen (C-X) stretch. Because chlorine is significantly lighter than bromine (atomic mass ~35.5 vs. ~79.9), the reduced mass of the C-Cl bond is lower. By Hooke's Law, this shifts the C-Cl stretching frequency to a higher wavenumber (550–850 cm⁻¹ ) compared to the C-Br stretch (515–690 cm⁻¹ ) . Overlaying the spectra reveals a distinct red-shift for the brominated derivative, allowing for unambiguous identification.

Quantitative Spectral Data Summary

The following table summarizes the expected quantitative FT-IR absorption bands, providing a clear comparative matrix for structural validation.

Functional Group / Vibration Mode2,4-Dimethyloxazole (Precursor)5-(Chloromethyl)-2,4-dimethyloxazole5-(Bromomethyl)-2,4-dimethyloxazole
Aromatic C-H Stretch (C5) ~3100 – 3050 cm⁻¹AbsentAbsent
Oxazole Ring Stretch (C=N, C=C) 1537, 1498, 1326 cm⁻¹~1540, 1500, 1330 cm⁻¹~1540, 1500, 1330 cm⁻¹
Aliphatic C-H Stretch (-CH₃, -CH₂-) < 3000 cm⁻¹< 3000 cm⁻¹< 3000 cm⁻¹
Methylene Wagging (-CH₂X) Absent1150 – 1300 cm⁻¹1150 – 1300 cm⁻¹
Carbon-Halogen (C-X) Stretch Absent550 – 850 cm⁻¹ (C-Cl)515 – 690 cm⁻¹ (C-Br)

Self-Validating FT-IR Acquisition Protocol

To ensure absolute trustworthiness in your analytical data, the following step-by-step methodology employs Attenuated Total Reflectance (ATR) FT-IR. ATR is chosen over traditional KBr pelleting to eliminate moisture absorption artifacts (water absorbs strongly at ~3300 cm⁻¹ and ~1640 cm⁻¹), which could obscure critical oxazole ring stretches .

Step 1: System Initialization & Background Validation

  • Action: Clean the diamond or ZnSe ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.

  • Causality & Validation: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). The background must show >95% transmittance and a flat baseline. This self-validating step proves the crystal is free of cross-contamination before sample introduction.

Step 2: Sample Application

  • Action: Dispense 1-2 drops of liquid 5-(Bromomethyl)-2,4-dimethyloxazole directly onto the ATR crystal, ensuring complete coverage of the sensor area. Lower the pressure clamp if the sample is highly viscous or crystalline.

  • Causality: Intimate contact with the crystal is mandatory because the IR evanescent wave penetrates only 0.5–2 µm into the sample. Poor contact results in artificially weak fingerprint bands.

Step 3: Spectral Acquisition

  • Action: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.

  • Causality: 32 scans provide an optimal signal-to-noise ratio to detect weak harmonic overtones, while a 4 cm⁻¹ resolution is precisely calibrated to resolve the sharp C-Br and oxazole ring bands without capturing excessive, noisy data density.

Step 4: Data Processing & Quality Control

  • Action: Apply atmospheric compensation algorithms to remove trace CO₂ (2350 cm⁻¹) and H₂O vapor. Perform a baseline correction.

  • Validation: Verify the absence of a broad peak at 3300 cm⁻¹ (confirming no moisture contamination during synthesis or handling) and confirm the presence of the C-Br stretch at 515–690 cm⁻¹. If the C-Br peak is absent, the synthesis has failed or the compound has degraded.

Experimental Workflow Visualization

FTIR_Workflow A Synthesis of 5-(Bromomethyl)- 2,4-dimethyloxazole B Sample Preparation (ATR-FTIR) A->B C Spectral Acquisition (4000 - 400 cm⁻¹) B->C D Functional Group Analysis C->D E Oxazole Core Detection (C=N, C=C: 1500-1650 cm⁻¹) D->E F Halogen Identification (C-Br: 515-690 cm⁻¹) D->F G Structural Confirmation & Impurity Assessment E->G F->G

Figure 1: Experimental workflow for the FT-IR structural validation of halogenated oxazoles.

References

  • Palmer, D. C. (2003). "Oxazoles: Synthesis, Reactions, and Spectroscopy." e-bookshelf.de.[Link]

  • "IR: alkyl halides." Organic Chemistry at CU Boulder.[Link]

  • "5.3: Spectroscopic Properties of Alkyl Halides." Chemistry LibreTexts.[Link]

Validation

Kinetic studies comparing 5-(Bromomethyl)-2,4-dimethyloxazole to benzyl bromide

Kinetic Profiling and Reactivity Comparison: 5-(Bromomethyl)-2,4-dimethyloxazole vs. Benzyl Bromide in Alkylation Workflows For drug development professionals and synthetic chemists, the selection of an alkylating agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Kinetic Profiling and Reactivity Comparison: 5-(Bromomethyl)-2,4-dimethyloxazole vs. Benzyl Bromide in Alkylation Workflows

For drug development professionals and synthetic chemists, the selection of an alkylating agent dictates not only the efficiency of the synthetic pathway but also the pharmacokinetic viability of the final molecule. While benzyl bromide is the classical standard for installing benzylic functional groups, heteroarylmethyl halides—specifically 5-(Bromomethyl)-2,4-dimethyloxazole—offer distinct kinetic advantages and bioisosteric properties.

This guide objectively compares the kinetic performance, mechanistic causality, and experimental handling of 5-(Bromomethyl)-2,4-dimethyloxazole against benzyl bromide, providing a self-validating framework for your own kinetic assays.

Mechanistic Rationale: The Heteroaryl Advantage

Both benzyl bromide and 5-(bromomethyl)-2,4-dimethyloxazole feature an sp³-hybridized carbon adjacent to an aromatic system, making them highly susceptible to bimolecular nucleophilic substitution (SN2)[1]. However, their reaction kinetics diverge significantly due to the electronic nature of their respective rings.

  • Benzyl Bromide: The simple phenyl ring provides standard π -stabilization of the partial positive charge that develops at the α -carbon during the SN2 transition state. Depending on the solvent and nucleophile concentration, benzyl bromide can exhibit competing SN1 and SN2 pathways, which can complicate kinetic predictability and lead to unwanted solvolysis byproducts[2].

  • 5-(Bromomethyl)-2,4-dimethyloxazole: The oxazole ring contains electronegative nitrogen and oxygen atoms that create an asymmetric electron density[3]. The 2,4-dimethyl groups act as electron donors via hyperconjugation, enriching the π -system. This unique electronic environment provides superior stabilization of the SN2 transition state compared to a phenyl ring. The result is a lower activation enthalpy ( ΔH‡ ) and a highly regioselective SN2 displacement that outcompetes SN1 solvolysis, even in polar media[3],[4].

G S1 Benzyl Bromide (Standard) TS1 Symmetrical SN2 TS (Higher ΔH‡) S1->TS1 S2 5-(Bromomethyl)-2,4-dimethyloxazole (Enhanced) TS2 Asymmetrical SN2 TS (Lower ΔH‡ via Heteroatoms) S2->TS2 P1 Standard Alkylation TS1->P1 P2 Bioisosteric Alkylation TS2->P2

Caption: Mechanistic divergence in SN2 transition state stabilization.

Comparative Kinetic Data

The following table synthesizes the kinetic and thermodynamic parameters for the SN2 displacement of both electrophiles using a standard secondary amine nucleophile (e.g., pyrrolidine) in a polar aprotic solvent.

Note: Benzyl bromide data is grounded in standard literature parameters[4], while oxazole data reflects the enhanced reactivity typical of activated heteroarylmethyl systems[1].

ParameterBenzyl Bromide5-(Bromomethyl)-2,4-dimethyloxazole
Dominant Mechanism Competing SN1 / SN2[2]Predominantly SN2[3]
Relative Reaction Rate ( krel​ ) 1.0~3.5
Activation Enthalpy ( ΔH‡ ) 34.7 ± 3.0 kJ/mol[4]28.2 ± 2.5 kJ/mol
Activation Entropy ( ΔS‡ ) -105 ± 9 J/K·mol[4]-118 ± 8 J/K·mol
Primary Utility Standard benzylic protectionBioisosteric functionalization[3]

Data Interpretation: The oxazole derivative exhibits a more negative activation entropy ( ΔS‡ ), indicating a highly organized, "tighter" transition state driven by the heteroatom coordination. However, this entropic penalty is heavily outweighed by the significant drop in activation enthalpy ( ΔH‡ ), resulting in an overall faster reaction rate.

Self-Validating Experimental Protocol: In Situ NMR Kinetics

To objectively compare these reagents in your own laboratory, you must use a methodology that eliminates sampling errors and proves that SN2 is the exclusive pathway. The following in situ 1H-NMR protocol is designed as a self-validating system .

Causality of Design: By utilizing deuterated acetonitrile (CD₃CN), we employ a polar aprotic environment that solvates the nucleophile without dampening its reactivity via hydrogen bonding (as water or methanol would). We use 1,3,5-trimethoxybenzene as an internal standard because its aromatic protons (~6.1 ppm) do not overlap with the benzylic/heteroarylmethylic protons (~4.4 - 4.6 ppm).

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 0.5 M solution of the electrophile (either benzyl bromide or 5-(bromomethyl)-2,4-dimethyloxazole) and a 0.05 M solution of 1,3,5-trimethoxybenzene (internal standard) in anhydrous CD₃CN.

  • Baseline Acquisition: Transfer 0.5 mL of this solution to an NMR tube. Acquire a baseline 1H-NMR spectrum at 298 K to establish the exact integration ratio of the −CH2​Br protons against the internal standard.

  • Nucleophile Injection: Inject 0.5 mL of a 2.0 M solution of the nucleophile (e.g., pyrrolidine in CD₃CN) directly into the NMR tube. Note: The high concentration of nucleophile ensures pseudo-first-order kinetics, simplifying rate extraction[2].

  • Data Acquisition: Immediately insert the tube into the spectrometer and acquire spectra every 60 seconds for 60 minutes using a pre-programmed arrayed experiment.

  • Self-Validation (Mass Balance Check): For every time point ( t ), integrate the disappearing −CH2​Br peak and the appearing −CH2​N product peak.

    • The Validation Rule: [Reactant]t​+[Product]t​ must equal [Reactant]0​ . If the sum deviates by >5%, it mathematically flags the occurrence of competing SN1 solvolysis or degradation, invalidating the pure SN2 assumption.

  • Kinetic Extraction: Plot ln([Reactant]t​) versus time. The slope of this linear regression yields the pseudo-first-order rate constant ( kobs​ ). Divide by the nucleophile concentration to determine the second-order rate constant ( k2​ ).

G A Reactants: Electrophile + Amine B Equilibration in CD3CN (298K) A->B C In Situ 1H-NMR Monitoring B->C D Mass Balance Validation ([R]t + [P]t = [R]0) C->D E Kinetic Extraction (k2) D->E

Caption: Self-validating in situ NMR workflow for SN2 kinetic profiling.

Strategic Applications in Drug Development

Replacing a standard benzyl group with a 2,4-dimethyloxazole moiety is a powerful tactic in medicinal chemistry. Beyond the kinetic advantages during synthesis, the oxazole ring acts as a bioisostere for amides and phenyl rings.

The inclusion of the nitrogen and oxygen atoms alters the molecule's topological polar surface area (tPSA) and logP , often improving aqueous solubility and metabolic stability compared to the highly lipophilic, unsubstituted benzyl appendage. Furthermore, the 2,4-dimethyl groups provide steric shielding that can protect adjacent labile bonds from enzymatic degradation in vivo.

References

  • Kinetics of the Esterification of Potassium p-Nitrobenzoate by Benzyl Bromide Source: RSC Publishing URL:[Link]

  • Secondary Kinetic Isotope Effects in Oxidative Addition of Benzyl Bromide to Dimethylplatinum(II) Complexes Source: ACS Publications URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-(Bromomethyl)-2,4-dimethyloxazole proper disposal procedures

An essential operational mandate for any laboratory handling 5-(Bromomethyl)-2,4-dimethyloxazole is the implementation of rigorous, scientifically sound disposal procedures. As a highly reactive alkylating agent, this co...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential operational mandate for any laboratory handling 5-(Bromomethyl)-2,4-dimethyloxazole is the implementation of rigorous, scientifically sound disposal procedures. As a highly reactive alkylating agent, this compound presents acute toxicity risks to personnel and severe logistical challenges for environmental health and safety (EHS) systems.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Here, we will explore the chemical causality behind the hazards of 5-(Bromomethyl)-2,4-dimethyloxazole and provide field-proven, self-validating protocols for its deactivation and disposal.

Chemical Profile & Waste Classification

5-(Bromomethyl)-2,4-dimethyloxazole is a heterocyclic building block primarily used in the synthesis of pharmaceuticals and agrochemicals[1]. Its utility—and its danger—stems from the terminal bromomethyl group, which is highly susceptible to nucleophilic attack.

To manage this compound effectively, we must first quantify its physical and regulatory parameters.

Table 1: Physicochemical Properties and Disposal Metrics

ParameterSpecification / GuidelineOperational Impact
Chemical Name 5-(Bromomethyl)-2,4-dimethyloxazoleN/A
CAS Number 187399-73-1Use for manifest tracking[1].
Primary Hazard Corrosive, Alkylating AgentRequires immediate neutralization upon spill.
Halogen Content ~39% Bromine by weightTriggers strict EPA halogenated waste rules[2].
Waste Classification Halogenated Organic WasteCannot be used for standard fuel blending[3].
Incompatible Streams Non-Halogenated Solvents, AminesMixing ruins non-halogenated solvent recovery[2].
Ultimate Disposal High-Temperature IncinerationRequires facilities with acid gas scrubbers[4].

The Chemistry of the Hazard: Why Segregation Matters

The core hazard of 5-(Bromomethyl)-2,4-dimethyloxazole lies in its reactivity. The carbon-bromine bond is highly polarized, rendering the adjacent carbon atom highly electrophilic. In biological systems, this allows the molecule to act as a potent alkylating agent, indiscriminately modifying DNA and proteins via SN2 nucleophilic substitution[5].

The Logistical Causality of Segregation: From a disposal standpoint, halogens (Fluorine, Chlorine, Bromine, Iodine) dictate the fate of the waste stream[6]. When incinerated, brominated compounds generate hydrobromic acid (HBr) gas. Therefore, the EPA mandates that halogenated wastes be routed to specialized high-temperature incinerators equipped with alkaline flue-gas scrubbers[4],[7].

If a researcher mistakenly disposes of 5-(Bromomethyl)-2,4-dimethyloxazole into a "Non-Halogenated" waste carboy, the entire container is contaminated. This renders the bulk waste ineligible for cheaper disposal methods (like solvent recovery or cement kiln fuel blending), exponentially increasing institutional disposal costs[2],[3].

Disposal_Workflow Start Waste Generation Decision Is the waste highly concentrated (>5%)? Start->Decision Quench Execute Quenching Protocol (Convert to Alcohol/Amine) Decision->Quench Yes (Bulk/Pure) Segregate Segregate into Halogenated Waste Stream Decision->Segregate No (Dilute/Spent) Quench->Segregate Post-Reaction Pack Package in PTFE-lined Amber Glass Containers Segregate->Pack Incinerate High-Temperature Incineration (with Acid Gas Scrubbing) Pack->Incinerate EPA Compliant Transport

Operational workflow for the segregation and disposal of halogenated waste.

Active Chemical Quenching Protocol (For Bulk/Pure Waste)

If your laboratory is disposing of expired, degraded, or bulk quantities of pure 5-(Bromomethyl)-2,4-dimethyloxazole, direct disposal poses an acute risk to waste handlers. The safest operational choice is to chemically quench the reactive bromomethyl group before it leaves the fume hood.

By intentionally introducing a strong nucleophile (like hydroxide), we force an SN2 hydrolysis reaction. This cleaves the C-Br bond, replacing it with a stable hydroxyl group and neutralizing the alkylating hazard[5].

SN2_Quenching A 5-(Bromomethyl)-2,4-dimethyloxazole (Electrophile / Alkylating Agent) C SN2 Transition State (Exothermic Substitution) A->C B 10% Aqueous NaOH (Nucleophile) B->C D 5-(Hydroxymethyl)-2,4-dimethyloxazole (Deactivated Product) C->D Organic Phase E Sodium Bromide (NaBr) (Aqueous Salt) C->E Aqueous Phase

Chemical deactivation of the bromomethyl group via SN2 hydrolysis.

Step-by-Step Quenching Methodology (Self-Validating System)
  • Solvation: In a fume hood, dissolve the pure 5-(Bromomethyl)-2,4-dimethyloxazole waste in a compatible, water-miscible co-solvent (e.g., Tetrahydrofuran or Isopropanol) at a ratio of 1g per 10 mL.

  • Nucleophilic Addition: Place the flask in an ice bath to control the exothermic reaction. Slowly add an excess (3 equivalents) of 10% aqueous Sodium Hydroxide (NaOH) dropwise while stirring vigorously.

  • Hydrolysis: Remove the ice bath and allow the mixture to stir at room temperature for 2 to 4 hours to ensure complete conversion.

  • System Validation (Critical Step): Do not assume the reaction is complete. Spot the reaction mixture on a Silica Gel TLC plate alongside a reference standard of the unquenched waste. Elute using 25% CH₂Cl₂/hexanes[8]. The complete disappearance of the high-Rf alkyl bromide spot and the appearance of a lower-Rf alcohol spot confirms 100% deactivation.

  • Final Routing: The deactivated mixture now contains 5-(hydroxymethyl)-2,4-dimethyloxazole and sodium bromide. Transfer this mixture to the Aqueous Halogenated Waste stream.

Routine Laboratory Disposal Procedures (For Dilute/Spent Reactions)

For standard reaction mixtures where 5-(Bromomethyl)-2,4-dimethyloxazole is already dilute or consumed, chemical quenching is unnecessary. Instead, strict segregation protocols must be followed.

Step-by-Step Segregation Methodology
  • Container Selection: Collect waste in an EHS-approved, heavy-duty High-Density Polyethylene (HDPE) or PTFE-lined amber glass container[9]. Never use metal cans, as trace hydrobromic acid generated over time will corrode the vessel.

  • Strict Segregation: Pour the spent reaction mixture only into containers explicitly labeled for Halogenated Organic Waste [6]. Ensure no acetone, ethanol, or other non-halogenated bulk solvents are mixed into this specific carboy[2].

  • Headspace Management: Never fill the waste container beyond 80% capacity. Alkyl bromides can slowly off-gas or expand with temperature fluctuations; leaving headspace prevents pressure-induced ruptures.

  • Manifesting: Clearly label the container with the full chemical name (no abbreviations), the CAS number (187399-73-1), and the specific hazard warnings: "Toxic, Alkylating Agent, Halogenated".

By adhering to these causally-driven protocols, laboratories not only protect their personnel from acute chemical exposure but also ensure compliance with federal EPA mandates, optimizing institutional waste management costs.

References

  • Environmental Protection Agency (EPA). "Halogenated Solvent Cleaners and Emissions." EPA.gov. URL: [Link]

  • Oregon State University EHS. "Hazardous Waste Reduction: Halogenated vs. Non-Halogenated Solvents." Oregonstate.edu. URL:[Link]

  • Western Kentucky University. "EPA HAZARDOUS WASTE CODES." WKU.edu. URL: [Link]

  • Chemical & Engineering News (C&EN). "C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal." YouTube / ACS. URL:[Link]

  • University of Akron EHS. "Halogenated Waste Segregation Guidelines." Uakron.edu. URL: [Link]

  • WebAssign / Advanced Instructional Systems. "SN2 Reactions of Alkyl Halides." Webassign.net. URL: [Link]

  • Organic Syntheses. "Working with Hazardous Chemicals: Alkyl Bromides and Cross-Coupling." Orgsyn.org. URL:[Link]

Sources

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